4-(5-Methyl-2-furyl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(5-methylfuran-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPPZRZUEUFYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409801 | |
| Record name | 4-(5-methyl-2-furyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400748-10-9 | |
| Record name | 4-(5-methyl-2-furyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Methyl-2-furyl)benzaldehyde
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-(5-Methyl-2-furyl)benzaldehyde, a valuable biaryl compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and expert commentary on best practices.
Introduction and Significance
This compound is a biaryl aldehyde that incorporates both a phenyl and a furan ring system. This structural motif is of significant interest in drug discovery and materials science due to the diverse biological activities and unique electronic properties associated with furan-containing compounds. The aldehyde functionality serves as a versatile handle for further chemical transformations, making it a key intermediate in the synthesis of more complex molecules. The reliable and efficient synthesis of this compound is therefore of paramount importance for advancing research in these fields.
This guide will focus on two of the most powerful and widely used cross-coupling methodologies for the synthesis of biaryl compounds: the Suzuki-Miyaura coupling and the Stille coupling. Both methods offer broad functional group tolerance and have been extensively applied in academic and industrial research. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental procedures, and discuss the critical parameters that influence reaction outcomes. Furthermore, a comprehensive section on the characterization of the target compound using modern spectroscopic techniques is included, along with a crucial overview of the necessary safety precautions.
Synthetic Methodologies
The formation of the carbon-carbon bond between the furan and phenyl rings is the key step in the synthesis of this compound. Both the Suzuki-Miyaura and Stille cross-coupling reactions are well-suited for this transformation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1][2] It is favored for its mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic inorganic byproducts.[1]
2.1.1. Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., 4-bromobenzaldehyde), forming a Pd(II) intermediate.[1]
-
Transmetalation: The organic group from the organoboron reagent (e.g., 2-methyl-5-furylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[1]
2.1.2. Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions.[3][4]
Materials:
-
4-Formylphenylboronic acid (1.2 equivalents)
-
2-Bromo-5-methylfuran (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphenylboronic acid, 2-bromo-5-methylfuran, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine.
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically after 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Stille Cross-Coupling
The Stille coupling involves the palladium-catalyzed reaction of an organostannane with an organohalide.[3] It is known for its excellent tolerance of a wide range of functional groups and the stability of organostannane reagents.[3] However, a significant drawback is the toxicity of the tin compounds.[5][6]
2.2.1. Mechanistic Rationale
Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Figure 2: Catalytic cycle of the Stille cross-coupling reaction.
2.2.2. Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromobenzaldehyde (1.0 equivalent)
-
2-Methyl-5-(tributylstannyl)furan (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous toluene (solvent)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde and 2-methyl-5-(tributylstannyl)furan.
-
Dissolve the reactants in anhydrous toluene.
-
Degas the solution by bubbling nitrogen through it for 20-30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a positive pressure of nitrogen.
-
Heat the mixture to reflux (approximately 110 °C) and stir under nitrogen.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Purification of this compound
Purification of the crude product is crucial to obtain the desired compound with high purity. Column chromatography is the most common method. Due to the potential for oxidation of the aldehyde to the corresponding carboxylic acid, it is advisable to use a relatively non-polar eluent system and to work quickly. A typical eluent would be a mixture of hexanes and ethyl acetate, starting with a low polarity and gradually increasing the polarity to elute the product.
Characterization
The structure and purity of the synthesized this compound must be confirmed by a combination of spectroscopic methods.
Expected Spectroscopic Data
Based on the analysis of similar structures, the following spectroscopic data are expected for this compound.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet). Aromatic protons (phenyl ring): ~7.7-8.0 ppm (multiplet). Furan protons: ~6.1-6.8 ppm (doublets). Methyl protons (CH₃): ~2.4 ppm (singlet). |
| ¹³C NMR | Carbonyl carbon (C=O): ~191-193 ppm. Aromatic and furan carbons: ~110-160 ppm. Methyl carbon (CH₃): ~14 ppm. |
| IR (Infrared) | C=O stretch (aldehyde): ~1690-1710 cm⁻¹. C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹. Aromatic C=C stretches: ~1600 and ~1450 cm⁻¹. C-O-C stretch (furan): ~1000-1300 cm⁻¹. |
| MS (Mass Spec) | Molecular ion peak (M⁺) at m/z = 186.21. |
Note: The exact chemical shifts and peak positions may vary depending on the solvent and the instrument used.
Interpretation of Spectroscopic Data
-
¹H NMR: The downfield singlet for the aldehyde proton is highly characteristic. The aromatic and furan protons will exhibit splitting patterns (doublets and multiplets) depending on their coupling with neighboring protons. The integration of the signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbonyl carbon signal is typically found far downfield, which is a key indicator of the aldehyde group. The number of distinct signals in the aromatic region will depend on the symmetry of the molecule.
-
IR Spectroscopy: The strong absorption band for the carbonyl group is a primary diagnostic feature. The two weak bands for the aldehydic C-H stretch are also characteristic.
-
Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Safety and Handling
It is imperative that all experimental work is conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
4-Formylphenylboronic acid: May cause skin and eye irritation.[7][8] Avoid inhalation of dust.[7]
-
2-Bromo-5-methylfuran: May be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[9]
-
Organotin compounds (for Stille coupling): These are highly toxic and should be handled with extreme care.[5][6] They can be absorbed through the skin and are neurotoxic.[6] All waste containing organotin compounds must be disposed of as hazardous waste according to institutional guidelines.[5]
-
-
Catalysts:
-
Solvents:
-
Toluene and other organic solvents are flammable and should be handled away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8][9][12][13][14]
Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization of this compound. By leveraging powerful cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings, researchers can efficiently access this valuable building block. The provided experimental protocols, coupled with a thorough understanding of the underlying reaction mechanisms and necessary safety precautions, will enable scientists to confidently produce and characterize this compound for their research endeavors in drug discovery and materials science.
References
-
Angene Chemical. (2024, April 15). Safety Data Sheet: 4-Formylphenylboronic Acid. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). LCSS: PALLADIUM ON CARBON. Retrieved from [Link]
-
CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]
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Princeton University. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Retrieved from [Link]
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PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]
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University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
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Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds. Retrieved from [Link]
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Angene Chemical. (2025, April 5). Safety Data Sheet: Benzofuran, 7-bromo-5-methyl-. Retrieved from [Link]
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Organic Syntheses. (n.d.). 5-METHYLFURFURAL. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]
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ResearchGate. (n.d.). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Retrieved from [Link]
-
ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved from [Link]
-
PubChem. (n.d.). 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
-
Chemical and Pharmaceutical Bulletin. (1969). Synthesis of Furan Derivatives. XL. Synthesis of (5-Nitro-2-furyl)-methylated Polyenals. Retrieved from [Link]
-
Organic Letters. (2026, January 19). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Retrieved from [Link]
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PubChem. (n.d.). 5-Methylfurfural. Retrieved from [Link]
-
NIST. (n.d.). 2-Furancarboxaldehyde, 5-methyl-. Retrieved from [Link]
-
Chemsrc. (2025, September 12). 4-(5-Methyl-furan-2-ylmethyl)-benzaldehyde. Retrieved from [Link]
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American Chemical Society. (2026, January 9). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Retrieved from [Link]
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Physical and chemical properties of 4-(5-Methyl-2-furyl)benzaldehyde
An In-Depth Technical Guide to 4-(5-Methyl-2-furyl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (MFB), a heterocyclic aromatic aldehyde of significant interest to the pharmaceutical and materials science sectors. This document details the compound's structural characteristics, spectroscopic profile, and key reactive traits. Furthermore, it furnishes field-proven, step-by-step protocols for its synthesis via Suzuki-Miyaura cross-coupling and its subsequent analytical characterization. The guide is designed to serve as a vital resource for researchers, chemists, and drug development professionals, enabling a deeper understanding and practical application of this versatile chemical intermediate.
Introduction and Strategic Importance
This compound, with CAS Number 400748-10-9, is a bifunctional organic molecule that incorporates two key pharmacophores: a benzaldehyde moiety and a 5-methylfuran ring. The furan ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and act as a stable, lipophilic spacer. The benzaldehyde functional group is a versatile precursor for a multitude of chemical transformations, allowing for the construction of complex molecular architectures.[1] The strategic combination of these two groups makes MFB a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide aims to consolidate its known properties and provide robust, validated methodologies for its synthesis and analysis.
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible science. While some experimental data for MFB is not widely published, we can deduce its core properties from its constituent parts and data from chemical suppliers.
Core Physical and Chemical Properties
The fundamental properties of MFB are summarized below. These values are critical for reaction planning, purification, and formulation.
| Property | Value | Source |
| CAS Number | 400748-10-9 | Santa Cruz Biotechnology |
| Molecular Formula | C₁₂H₁₀O₂ | Santa Cruz Biotechnology |
| Molecular Weight | 186.21 g/mol | Santa Cruz Biotechnology |
| Appearance | Expected to be a solid at room temperature | Analog Compound Analysis |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate) and slightly soluble in water. | Analog Compound Analysis[2] |
| Boiling Point | High; predicted >200 °C at atmospheric pressure. | Analog Compound Analysis[3][4] |
Spectroscopic Data for Structural Elucidation
The following data provides the expected spectroscopic signature of MFB, which is essential for its unambiguous identification and purity assessment. These predictions are based on established principles and spectral data from analogous structures like 4-methylbenzaldehyde and 5-methylfurfural.[3][5]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ ~9.9-10.1 ppm (s, 1H): This singlet corresponds to the highly deshielded aldehydic proton (-CHO).[6]
-
δ ~7.9 ppm (d, 2H): These are the two aromatic protons on the benzene ring ortho to the aldehyde group.
-
δ ~7.7 ppm (d, 2H): These are the two aromatic protons on the benzene ring meta to the aldehyde group.
-
δ ~6.7 ppm (d, 1H): This signal corresponds to the proton at the C3 position of the furan ring.
-
δ ~6.1 ppm (d, 1H): This signal corresponds to the proton at the C4 position of the furan ring.
-
δ ~2.4 ppm (s, 3H): This singlet is characteristic of the methyl group (-CH₃) protons on the furan ring.[7]
-
-
¹³C NMR (Predicted, 101 MHz, CDCl₃):
-
δ ~192 ppm: Aldehyde carbonyl carbon (C=O).[7]
-
δ ~155-158 ppm: Quaternary carbons of the furan ring (C2 and C5).
-
δ ~130-136 ppm: Quaternary carbon of the benzene ring attached to the furan and the CH carbons ortho to the aldehyde.[5]
-
δ ~124-130 ppm: CH carbons of the benzene ring meta to the aldehyde.
-
δ ~110-115 ppm: CH carbons of the furan ring (C3 and C4).
-
δ ~14 ppm: Methyl carbon (-CH₃).[7]
-
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
~3100-3000 cm⁻¹ (medium): Aromatic and vinylic C-H stretching.
-
~2950-2850 cm⁻¹ (weak): Aliphatic C-H stretching from the methyl group.
-
~2830-2730 cm⁻¹ (weak, often two bands): Characteristic C-H stretching of the aldehyde proton.
-
~1705-1685 cm⁻¹ (strong): Intense C=O stretching vibration from the aromatic aldehyde.
-
~1600-1450 cm⁻¹ (medium-strong): C=C stretching vibrations within the aromatic and furan rings.[8][9]
-
~1000-1250 cm⁻¹ (strong): C-O-C stretching of the furan ring.[9]
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): m/z = 186.21. The presence of this peak confirms the molecular weight.
-
Key Fragments:
-
m/z = 185 [M-H]⁺: A common fragmentation for aldehydes.[6]
-
m/z = 157 [M-CHO]⁺: Loss of the formyl radical.
-
m/z = 94: Fragment corresponding to the methyl-furyl cation.
-
m/z = 91: Tropylium ion, a common fragment in benzyl-type systems.
-
m/z = 77: Phenyl cation, from cleavage of the bond between the rings.[10]
-
Synthesis and Chemical Reactivity
A deep understanding of a molecule's synthesis and reactivity is paramount for its effective use in research and development.
Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the furan and benzene rings is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields, mild reaction conditions, and tolerance of various functional groups, including the aldehyde required in the target molecule.[11]
The logical workflow for this synthesis is depicted below.
Caption: Synthetic workflow for MFB via Suzuki-Miyaura coupling.
Chemical Reactivity Profile
The reactivity of MFB is governed by its two primary functional domains: the aldehyde group and the furan ring. Understanding these reactive sites allows for predictable and controlled downstream chemical modifications.
Caption: Key reactive sites on the MFB molecule.
-
Aldehyde Group: The electron-deficient carbonyl carbon is highly susceptible to attack by nucleophiles. This enables a wide range of transformations, including the formation of alcohols (via reduction or Grignard reagents), alkenes (via Wittig reaction), imines (via condensation with primary amines), and carboxylic acids (via oxidation).[1]
-
Furan Ring: The furan ring is an electron-rich aromatic system. It can undergo electrophilic substitution, although it is sensitive to strong acids. It can also participate as the diene component in Diels-Alder reactions, providing a route to complex bicyclic structures.
Self-Validating Experimental Protocols
The following protocols are designed to be robust and provide internal checks for validation, ensuring the integrity of the experimental outcome.
Protocol: Synthesis of MFB via Suzuki-Miyaura Coupling
This protocol details the synthesis from commercially available starting materials. The causality for each step is explained to provide a deeper understanding.
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, combine 4-formylphenylboronic acid (1.0 eq), 2-bromo-5-methylfuran (1.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Causality: Using a slight excess of the bromofuran ensures complete consumption of the more valuable boronic acid. K₂CO₃ is a crucial base that activates the boronic acid for the transmetalation step in the catalytic cycle.[12]
-
-
System Inerting:
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Removing air prevents catalyst degradation and ensures high catalytic turnover.
-
-
Solvent and Catalyst Addition:
-
Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio, ~0.1 M concentration relative to the boronic acid).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Causality: The mixed solvent system ensures the solubility of both the organic substrates and the inorganic base. Pd(PPh₃)₄ is a reliable pre-catalyst that readily forms the active Pd(0) species.[12]
-
-
Reaction:
-
Heat the mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The reaction is complete when the starting materials are consumed (typically 4-12 hours).
-
Causality: Heating accelerates the reaction rate. TLC provides a direct, real-time visualization of the conversion of reactants to the more polar product.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Causality: The workup removes the inorganic salts and water-soluble components. Column chromatography separates the desired product from unreacted starting materials and catalyst byproducts based on polarity.
-
Protocol: Analytical Characterization Workflow
This workflow ensures the identity, structure, and purity of the synthesized MFB.
Caption: A self-validating workflow for analytical characterization.
-
Mass Spectrometry (Identity Check):
-
Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using GC-MS or direct infusion ESI-MS.
-
Validation: The primary validation point is the observation of the molecular ion peak at m/z ≈ 186.2. This confirms the correct mass has been synthesized.[10]
-
-
NMR Spectroscopy (Structure Confirmation):
-
Prepare a sample by dissolving 5-10 mg of MFB in ~0.7 mL of deuterated chloroform (CDCl₃).[13]
-
Acquire ¹H and ¹³C NMR spectra.
-
Validation: The structure is confirmed if and only if all predicted peaks (as detailed in Section 2.2.1) are present with the correct chemical shift, integration (for ¹H), and multiplicity. This provides an unambiguous map of the molecule's C-H framework.
-
-
FTIR Spectroscopy (Functional Group Confirmation):
-
Place a small amount of the solid sample directly on the crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.[13]
-
Validation: The presence of a strong absorption band around 1700 cm⁻¹ (C=O) and another strong band in the 1250-1000 cm⁻¹ region (C-O-C) validates the presence of the key aldehyde and furan functional groups.[13][14]
-
-
High-Performance Liquid Chromatography (Purity Quantification):
-
Prepare a stock solution of MFB in acetonitrile/water.
-
Analyze using a reverse-phase HPLC system (e.g., C18 column) with a UV detector set to an appropriate wavelength (e.g., 254 nm or 280 nm).[15]
-
Use a gradient elution method, for example, from 30% to 95% acetonitrile in water over 15 minutes.
-
Validation: The purity is determined by the area percentage of the main product peak. For use in drug development, a purity of >98% is typically required. This step provides the final, quantitative quality control metric.[16][17]
-
Conclusion
This compound is a strategically important chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has detailed its core physicochemical and spectroscopic properties, providing a predictive framework for its identification. The outlined protocols for its synthesis via Suzuki-Miyaura coupling and its subsequent multi-technique analytical validation offer a robust and reliable foundation for researchers. By understanding the causality behind each experimental step and employing a self-validating analytical workflow, scientists can confidently synthesize, characterize, and utilize this versatile molecule in their research and development endeavors.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Wikipedia. (2023). 5-Methylfurfural. Wikipedia. [Link]
-
(n.d.). Supporting Information. [Link]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]
-
SpectraBase. (n.d.). Furan, 2-[(2,4-dimethoxyphenyl)(5-methyl-2-furanyl)methyl]-5-methyl-. [Link]
-
ACS Publications. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. [Link]
-
ResearchGate. (n.d.). A vibrational spectroscopic study on furan and its hydrated derivatives. [Link]
-
EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). [Link]
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An In-depth Technical Guide to 4-(5-Methyl-2-furanyl)benzaldehyde (CAS Number: 400748-10-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(5-Methyl-2-furanyl)benzaldehyde, a heterocyclic aromatic aldehyde of interest in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, safety and handling protocols, synthesis methodologies, and explore its potential biological activities, offering a foundational resource for researchers and developers in the pharmaceutical and chemical industries.
Compound Identity and Physicochemical Properties
4-(5-Methyl-2-furanyl)benzaldehyde, identified by the CAS number 400748-10-9, is a bifunctional organic molecule incorporating both a furan and a benzaldehyde moiety. This unique structural arrangement imparts specific chemical reactivity and potential for diverse applications.
Table 1: Physicochemical Properties of 4-(5-Methyl-2-furanyl)benzaldehyde and Related Compounds
| Property | 4-(5-Methyl-2-furanyl)benzaldehyde | 4-(Furan-2-yl)benzaldehyde | 4-Methylbenzaldehyde | Benzaldehyde |
| CAS Number | 400748-10-9 | 2772295 | 104-87-0 | 100-52-7 |
| Molecular Formula | C₁₂H₁₀O₂ | C₁₁H₈O₂ | C₈H₈O | C₇H₆O |
| Molecular Weight | 186.21 g/mol | 172.17 g/mol | 120.15 g/mol | 106.12 g/mol |
| Appearance | Solid (predicted) | Off-white solid | Colorless liquid | Colorless liquid |
| Melting Point | Data not available | 85 - 87 °C | -26 °C | -26 °C |
| Boiling Point | Data not available | Data not available | 204 - 205 °C | 178 - 179 °C |
| Solubility | Data not available | Data not available | Data not available | Data not available |
Safety and Handling
A dedicated Material Safety Data Sheet (MSDS) for 4-(5-Methyl-2-furanyl)benzaldehyde is not widely available. However, based on the known hazards of its structural analogues, such as 4-methylbenzaldehyde and benzaldehyde, caution should be exercised during handling.[1]
Potential Hazards:
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][4]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of vapors or dust.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][4]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1][4]
Synthesis of 4-(5-Methyl-2-furanyl)benzaldehyde
The synthesis of 4-(5-Methyl-2-furanyl)benzaldehyde can be achieved through several synthetic routes. A prominent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, making it an ideal strategy for linking the furan and phenyl rings.[5][6][7]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine 4-formylphenylboronic acid (1.0 eq), 2-bromo-5-methylfuran (1.1 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 4-(5-Methyl-2-furanyl)benzaldehyde.
Spectroscopic Characterization
The structure of the synthesized 4-(5-Methyl-2-furanyl)benzaldehyde can be confirmed using various spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aldehydic proton (~9.9 ppm), aromatic protons on the benzene ring (~7.5-7.9 ppm), furan ring protons (~6.2 and 7.2 ppm), and the methyl group protons (~2.4 ppm).[8][9][10][11] |
| ¹³C NMR | Resonances for the carbonyl carbon (~192 ppm), aromatic and furan carbons (in the range of 110-160 ppm), and the methyl carbon (~14 ppm).[8][9][10][11] |
| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹), C-H stretch of the aldehyde (~2820 and 2720 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-O-C stretching of the furan ring (~1020 cm⁻¹).[12][13][14] |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z 186.21).[15][16][17] |
Potential Biological Activities and Mechanism of Action
While specific biological data for 4-(5-Methyl-2-furanyl)benzaldehyde is limited, the furan and benzaldehyde moieties are present in numerous compounds with known biological activities. This suggests that the title compound could be a valuable scaffold for drug discovery.
5.1. Antimicrobial Activity
Furan derivatives have been reported to exhibit a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria.[18][19][20] The mechanism of action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes. Benzaldehyde and its derivatives have also demonstrated antibacterial properties.[21] The combination of these two pharmacophores in one molecule could lead to synergistic or enhanced antimicrobial effects.
5.2. Anticancer Activity
Numerous studies have highlighted the anticancer potential of furan-containing compounds.[22][23][24] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways or the generation of reactive oxygen species (ROS). Benzaldehyde has also been investigated for its antitumor properties.[25] Therefore, 4-(5-Methyl-2-furanyl)benzaldehyde represents a promising candidate for further investigation as a potential anticancer agent.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-(5-Methyl-2-furanyl)benzaldehyde in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO) and measure the absorbance at a specific wavelength using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.[26]
Conclusion and Future Directions
4-(5-Methyl-2-furanyl)benzaldehyde is a versatile molecule with significant potential in synthetic and medicinal chemistry. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for the generation of a diverse range of derivatives. The presence of both furan and benzaldehyde moieties suggests a promising profile for biological activities, particularly in the antimicrobial and anticancer arenas.
Future research should focus on:
-
A comprehensive evaluation of its physicochemical properties.
-
Detailed toxicological studies to establish a complete safety profile.
-
Systematic screening for a wider range of biological activities.
-
Elucidation of the specific mechanisms of action for any observed biological effects.
-
Synthesis and evaluation of a library of derivatives to establish structure-activity relationships (SAR).
This in-depth guide serves as a foundational resource to stimulate and guide further research into this promising chemical entity.
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4-(5-Methyl-2-furyl)benzaldehyde structural analysis and conformation
An In-Depth Technical Guide to the Structural and Conformational Analysis of 4-(5-Methyl-2-furyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This compound is a bi-aryl aromatic compound of significant interest in medicinal chemistry and materials science due to the unique electronic and structural properties conferred by its furan and benzaldehyde moieties. The furan ring, in particular, is a versatile heterocyclic scaffold found in numerous pharmaceuticals.[1][2] A thorough understanding of the three-dimensional structure and conformational dynamics of this molecule is paramount for predicting its interactions with biological targets and for the rational design of novel derivatives with enhanced therapeutic or material properties. This guide provides a comprehensive overview of the experimental and computational methodologies for the detailed structural and conformational analysis of this compound.
Introduction: The Significance of Furan-Containing Bi-Aryl Scaffolds
Furan and its derivatives are pivotal building blocks in organic synthesis and are integral to the structure of many natural products and synthetic drugs.[3][4] The incorporation of a furan ring into a larger molecular framework, such as in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1][5] The relative orientation of the furan and phenyl rings, governed by the rotational barrier around the central carbon-carbon single bond, dictates the molecule's overall shape and electronic distribution. This conformational flexibility can be a critical determinant of biological activity. Therefore, a multi-faceted approach, combining solid-state structural analysis, solution-phase spectroscopic studies, and in-silico computational modeling, is essential for a holistic understanding of this molecule.
Molecular Structure and Physicochemical Properties
Before delving into advanced structural analysis, a summary of the basic molecular properties of this compound is warranted.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂ | [6] |
| Molecular Weight | 186.21 g/mol | [6] |
| CAS Number | 400748-10-9 | [6] |
| General Class | Aromatic Aldehyde, Furan Derivative |
Experimental Structural Elucidation
A combination of crystallographic and spectroscopic techniques is indispensable for unambiguously determining the molecular structure of this compound.
Single-Crystal X-ray Diffraction: The Gold Standard for Solid-State Structure
X-ray crystallography provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.[7][8]
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from the diffraction data allows for the precise localization of each atom in the crystal lattice. For molecules with potential torsional flexibility, such as this compound, the crystal structure reveals the preferred conformation adopted in the crystalline state, which is often one of the low-energy conformations.[9][10]
-
Crystallization: High-quality single crystals are paramount. A suitable method involves dissolving the purified compound in a minimal amount of a hot solvent (e.g., ethyl acetate) and allowing it to cool slowly. Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, is another effective technique.[8]
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).[7]
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Structure in Solution
NMR spectroscopy is a powerful tool for elucidating the molecular structure and conformation in the solution phase, which is often more biologically relevant than the solid state.[11][12]
-
Aldehyde Proton: A characteristic singlet or a narrow multiplet is expected in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.[13][14]
-
Aromatic Protons: The protons on the benzaldehyde ring will appear as doublets in the aromatic region (δ 7.0-8.0 ppm), showing characteristic ortho and meta couplings. The protons on the furan ring will also resonate in the aromatic region, with their chemical shifts and coupling constants providing information about their environment.
-
Methyl Protons: The methyl group on the furan ring will give rise to a singlet at approximately δ 2.3-2.5 ppm.
-
Carbonyl Carbon: The aldehyde carbonyl carbon will exhibit a characteristic resonance in the highly deshielded region of the spectrum, typically between δ 190 and 200 ppm.[13][14]
-
Aromatic and Furan Carbons: The carbon atoms of the phenyl and furan rings will resonate in the δ 110-160 ppm range.
-
Methyl Carbon: The methyl carbon will appear in the upfield region of the spectrum.
Conformational Analysis: Unveiling the Rotational Landscape
The central C-C bond connecting the furan and benzaldehyde rings allows for rotation, leading to different spatial arrangements or conformations. The planarity or non-planarity of the molecule can significantly impact its properties.
Computational Chemistry: A Powerful Predictive Tool
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for exploring the conformational landscape of molecules.[15][16]
Caption: Workflow for computational conformational analysis.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle of the C-C bond connecting the two rings. This allows for the identification of energy minima (stable conformers) and energy maxima (transition states).[11]
-
Geometry Optimization: The geometries of the identified stable conformers are fully optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). This provides accurate geometric parameters and relative energies of the conformers.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
Interpreting Conformational Preferences
The relative energies of the conformers provide insight into their populations at a given temperature. The interplay of steric hindrance between the ortho protons of the benzaldehyde ring and the furan ring, as well as electronic effects (conjugation), will determine the most stable conformation. For similar bi-aryl systems, a non-planar (twisted) conformation is often the global minimum, balancing the stabilizing effect of π-conjugation with the destabilizing steric repulsion.[17][18]
Synthesis of this compound
While the primary focus of this guide is on structural analysis, a plausible synthetic route is outlined below for completeness. A common and effective method for the synthesis of such bi-aryl compounds is the Suzuki coupling reaction.
Caption: Proposed Suzuki coupling for the synthesis of the title compound.
Conclusion and Future Directions
The structural and conformational analysis of this compound requires a synergistic approach that leverages the strengths of X-ray crystallography, NMR spectroscopy, and computational chemistry. The methodologies outlined in this guide provide a robust framework for obtaining a comprehensive understanding of this important molecule. Such detailed structural insights are crucial for establishing structure-activity relationships (SAR) and for the rational design of new furan-containing compounds for applications in drug discovery and materials science.[2][19] Future work could involve the synthesis of derivatives with different substituents on either ring to systematically probe the effects on conformation and biological activity.
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A Technical Guide to the Solubility of 4-(5-Methyl-2-furyl)benzaldehyde for Pharmaceutical and Chemical Research
An In-Depth Technical Guide
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter that influences reaction kinetics, purification, and formulation development. This guide provides a comprehensive analysis of the solubility characteristics of 4-(5-Methyl-2-furyl)benzaldehyde (CAS No. 400748-10-9)[1], a heterocyclic aldehyde of interest in organic synthesis. We delve into the theoretical principles governing its solubility by examining its molecular structure in relation to a spectrum of common laboratory solvents. Furthermore, this document outlines detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable and reproducible data. The synthesis of this guide is grounded in established chemical principles and methodologies to ensure scientific integrity and practical utility for scientists in drug development and chemical research.
Molecular Profile of this compound
Understanding the physicochemical properties of the solute is the foundation for predicting its solubility.
-
Chemical Structure:
-
Structural Analysis for Solubility Prediction:
-
Polar Features: The aldehyde group is highly polar and can act as a hydrogen bond acceptor. The oxygen atom within the furan ring also contributes to the molecule's polarity and can accept hydrogen bonds.
-
Non-polar Features: The aromatic benzene ring and the furan ring, along with the methyl group, form a significant non-polar, hydrophobic backbone.
-
This duality—a polar head with a considerable non-polar body—suggests that this compound will exhibit nuanced solubility, favoring solvents that can effectively interact with both its hydrophobic and hydrophilic regions. The principle of "like dissolves like" is the guiding tenet for predicting its behavior[2][3].
The Solvent Spectrum: A Theoretical Framework for Solubility
The choice of solvent is paramount. Solvents are broadly classified based on their polarity and their ability to donate or accept hydrogen bonds. The interaction between the solvent and the distinct features of this compound will dictate the extent of dissolution.
2.1. Solvent Classification and Predicted Interactions
The following table summarizes the properties of common laboratory solvents and provides a rationale for the predicted solubility of this compound.
| Solvent Class | Example Solvents | Key Properties | Predicted Solubility of this compound & Rationale |
| Non-Polar | Hexane, Cyclohexane, Toluene | Low dielectric constant; dominated by van der Waals forces. Toluene has aromatic character. | Low in Aliphatics (Hexane): The solvent's non-polar nature cannot overcome the crystal lattice energy of the solute, which has significant polar character. Moderate in Aromatics (Toluene): Potential for π-π stacking between the solvent's benzene ring and the solute's aromatic systems may enhance solubility compared to aliphatic hydrocarbons. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO) | Moderate to high dielectric constant; possess a dipole moment. Can act as hydrogen bond acceptors but not donors.[4] | High: These solvents are expected to be excellent choices. Their polarity effectively solvates the aldehyde group via dipole-dipole interactions. THF and Acetone can also accept hydrogen bonds. Their organic nature accommodates the non-polar backbone of the solute. |
| Polar Protic | Water, Methanol, Ethanol | High dielectric constant; possess a dipole moment. Can both donate and accept hydrogen bonds.[4] | Very Low in Water: The large, non-polar hydrocarbon portion of the molecule dominates, making it poorly soluble in water despite the presence of polar groups. Moderate to High in Alcohols (Methanol, Ethanol): These solvents offer a balance. The hydroxyl group can hydrogen bond with the solute's oxygen atoms, while the alkyl chain can solvate the non-polar rings. Solubility is expected to decrease as the alcohol's alkyl chain length increases. |
2.2. Quantitative Solvent Properties
For a more granular prediction, researchers can refer to quantitative measures of polarity.
| Solvent | Relative Polarity[5] | Dielectric Constant (at 20°C)[6] | H-Bond Donor/Acceptor |
| Hexane | 0.009 | 1.89 | Neither |
| Toluene | 0.099 | 2.38 | Acceptor (weak) |
| Dichloromethane | 0.309 | 9.08 | Acceptor (weak) |
| Tetrahydrofuran (THF) | 0.207 | 7.58 | Acceptor |
| Ethyl Acetate | 0.228 | 6.02 | Acceptor |
| Acetone | 0.355 | 21.01 | Acceptor |
| Ethanol | 0.654 | 24.6 | Both |
| Methanol | 0.762 | 33.0 | Both |
| Dimethyl Sulfoxide (DMSO) | 0.444 | 47.0 | Acceptor |
| Water | 1.000 | 80.1 | Both |
Experimental Protocols for Solubility Determination
Theoretical predictions must be validated through empirical testing. The following protocols are designed to provide both rapid qualitative assessments and precise quantitative data.
3.1. Workflow for Solubility Assessment
The logical flow for determining solubility involves a screening phase followed by a rigorous quantitative measurement for promising solvent systems.
Caption: Experimental workflow for solubility determination.
3.2. Protocol: Rapid Qualitative Solubility Assessment
This method provides a quick, low-resource way to screen multiple solvents.
-
Preparation: Aliquot approximately 10-20 mg of this compound into separate, labeled small test tubes or vials.
-
Solvent Addition: To the first tube, add the chosen solvent dropwise, starting with 0.5 mL.
-
Agitation: Cap the tube and vortex or shake vigorously for 30-60 seconds. Causality: Vigorous agitation is crucial to break down solute aggregates and maximize the initial solvent-solute interaction surface area.
-
Observation: Allow the tube to stand for 1-2 minutes and observe. Note if the solid has completely dissolved.
-
Incremental Addition: If the solid has not dissolved, add another 0.5 mL of the solvent and repeat step 3. Continue this process up to a total volume of 3 mL[7].
-
Classification:
-
Soluble: The compound dissolves completely in ≤ 3 mL of solvent.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No visible dissolution of the solid occurs.
-
-
Documentation: Record the results for each solvent tested.
3.3. Protocol: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for generating precise solubility data. It ensures the solution has reached equilibrium, preventing an underestimation of solubility.
-
System Preparation: Add an excess amount of this compound to a sealed, airtight container (e.g., a screw-cap vial or flask) containing a known volume of the solvent. Trustworthiness: Adding excess solid is critical to ensure that the resulting solution is truly saturated.
-
Equilibration: Place the container in a constant-temperature shaker bath (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours). Causality: A long equilibration time is necessary for the dissolution process to reach a thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Phase Separation: After equilibration, let the container stand undisturbed in the temperature bath to allow the excess solid to settle. For more rapid separation, the sample can be centrifuged at the same constant temperature.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid transferring any solid particles, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Analysis: Quantify the concentration of the solute in the collected supernatant. Several methods can be employed:
-
Gravimetric Analysis: Accurately weigh a clean, dry container. Transfer the collected supernatant to it and evaporate the solvent completely under reduced pressure or in a fume hood. Weigh the container again. The mass difference is the amount of dissolved solute. This method is simple but requires a non-volatile solute.
-
Spectroscopic Analysis (UV-Vis): If the compound has a known extinction coefficient, its concentration can be determined by measuring the absorbance of the supernatant (after appropriate dilution) at a specific wavelength (λ_max). A calibration curve should be prepared beforehand.
-
Chromatographic Analysis (HPLC): This is a highly accurate and specific method. The supernatant is injected into an HPLC system, and the concentration is determined by comparing the peak area to a standard calibration curve.
-
Summary of Solubility Data
The following table should be used to compile and compare predicted solubility with experimentally determined values. Researchers are encouraged to populate this table with their own findings.
| Solvent | Predicted Solubility | Experimental Solubility at 25°C (mg/mL) | Notes / Observations |
| Non-Polar | |||
| Hexane | Low | ||
| Toluene | Moderate | ||
| Polar Aprotic | |||
| Dichloromethane | High | ||
| Tetrahydrofuran | High | ||
| Ethyl Acetate | High | ||
| Acetone | High | ||
| Acetonitrile | High | ||
| Dimethyl Sulfoxide | High | ||
| Polar Protic | |||
| Methanol | High | ||
| Ethanol | Moderate-High | ||
| Water | Very Low |
Safety and Handling
Personnel handling this compound and associated solvents must consult the relevant Safety Data Sheets (SDS) prior to any experimental work. General precautions include:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves[8].
-
Avoiding inhalation of vapors and direct skin or eye contact[9].
Conclusion
This compound is a molecule with a hybrid polarity. Its solubility is predicted to be highest in polar aprotic solvents (such as THF, acetone, and DCM) and short-chain alcohols (methanol, ethanol), which can effectively solvate both its polar aldehyde function and its non-polar aromatic framework. Conversely, it is expected to exhibit poor solubility in highly non-polar aliphatic solvents like hexane and the highly polar solvent, water. The experimental protocols provided in this guide offer a robust framework for researchers to validate these predictions and obtain precise, reliable solubility data essential for advancing chemical synthesis and pharmaceutical development projects.
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An In-depth Technical Guide on the Potential Biological Activities of Furan-Containing Benzaldehudes
Introduction
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational scaffold in medicinal chemistry.[1][2][3] When coupled with a benzaldehyde moiety, it gives rise to a versatile class of compounds known as furan-containing benzaldehydes. These molecules, found in both natural products and synthetic derivatives, have garnered significant attention for their broad spectrum of pharmacological activities.[2][3][4] The unique electronic properties of the furan ring, acting as a bioisostere for other aromatic systems, combined with the reactive aldehyde group, allows for the creation of diverse chemical libraries with enhanced therapeutic potential.[1][5] This guide provides a comprehensive overview of the prominent biological activities of furan-containing benzaldehydes, delving into their mechanisms of action and the experimental protocols used for their evaluation.
Chapter 1: A Spectrum of Biological Activities
Furan-containing benzaldehydes exhibit a remarkable range of biological effects, making them promising candidates for drug development in various therapeutic areas.[2][4][6][7]
Antimicrobial Activity
Derivatives of furan-containing benzaldehydes have demonstrated notable activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][8][9] The antimicrobial action is often attributed to the specific structural features of the furan ring and its substituents.[6] For instance, nitrofuran derivatives are a well-established class of antibacterial agents.[4][10] The mechanism of action for many of these compounds involves the selective inhibition of microbial growth and the modification of essential microbial enzymes.[6][11]
Anticancer Activity
A significant body of research has focused on the anticancer potential of furan-containing benzaldehydes.[5][12] These compounds have been shown to exert cytotoxic effects on various human cancer cell lines, including those of the breast, lung, and prostate.[5][13] The anticancer mechanisms are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that are dysregulated in cancer.[5][14][15][16] For example, certain furan-based carboxamides and imidazolones have been shown to cause cell cycle arrest at the G2/M phase in breast cancer cells.[5] One of the most studied compounds, 5-Hydroxymethylfurfural (5-HMF), has demonstrated antiproliferative activity against human melanoma cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase.[14][17]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases. Furan derivatives have been identified as potent anti-inflammatory agents.[4][6][18] Their mechanism of action often involves the suppression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][18] Some derivatives achieve this by inhibiting enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial in the inflammatory cascade.[6] Furthermore, the anti-inflammatory effects of these compounds are often linked to their ability to modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[6][11]
Antioxidant Activity
Many furan-containing benzaldehydes possess significant antioxidant properties, which are closely linked to their anti-inflammatory effects.[6][19] Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in a wide range of diseases.[19] The furan ring, particularly when substituted with electron-donating groups like hydroxyls, can effectively scavenge free radicals.[6][20] The primary mechanism is believed to be hydrogen atom transfer from a hydroxyl group to a free radical, thereby neutralizing it.[19][20] 5-HMF, for example, has been shown to protect cells from oxidative damage by scavenging free radicals and enhancing the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[14][15][21]
Chapter 2: Unraveling the Mechanisms of Action
Understanding the molecular mechanisms by which furan-containing benzaldehydes exert their biological effects is crucial for rational drug design and development.
Modulation of Signaling Pathways in Cancer
A key mechanism behind the anticancer activity of many furan-containing benzaldehydes is their ability to interfere with critical signaling pathways that control cell growth, proliferation, and survival. As illustrated in the diagram below, these compounds can trigger the intrinsic apoptosis pathway. This is often initiated by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (like caspase-3), the executioner enzymes of apoptosis. Furthermore, some derivatives can induce cell cycle arrest by upregulating tumor suppressor proteins like p53.
Caption: Proposed anticancer mechanism of furan-containing benzaldehydes.
Inhibition of Inflammatory Pathways
The anti-inflammatory effects of these compounds are largely due to their ability to suppress the NF-κB and MAPK signaling pathways. Under inflammatory conditions (e.g., stimulation by lipopolysaccharide - LPS), these pathways become activated, leading to the production of pro-inflammatory cytokines. Furan derivatives can inhibit the activation of key proteins in these cascades, thereby reducing the inflammatory response.
Chapter 3: A Practical Guide to Bioactivity Screening
The evaluation of the biological activities of novel furan-containing benzaldehydes requires a systematic approach involving a series of well-established in vitro assays.
General Workflow for Bioactivity Screening
A logical progression of experiments is essential to efficiently screen and characterize new compounds. The workflow below outlines a typical screening cascade.
Caption: Workflow for screening furan-containing benzaldehydes.
Experimental Protocols
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.[13]
-
Compound Treatment: Prepare serial dilutions of the furan-containing benzaldehyde derivatives in the appropriate cell culture medium. Add these dilutions to the respective wells and incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow. The degree of discoloration is proportional to the antioxidant's scavenging capacity.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. Also, prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid).
-
Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound or standard at different concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant activity.[19]
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activities of selected furan-containing benzaldehyde derivatives against various cancer cell lines. A lower IC50 value indicates higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine carbohydrazide derivative | MCF-7 (Breast) | 4.06 | [13] |
| N-phenyl triazinone derivative | MCF-7 (Breast) | 2.96 | [13] |
| 5-Hydroxymethylfurfural (5-HMF) | A375 (Melanoma) | Not explicitly stated, but showed higher activity than on other cell lines. | [14] |
| 2-(p-hydroxy phenyl styryl)-furan | - | ~40 (as antioxidant IC50) | [20] |
Conclusion and Future Perspectives
Furan-containing benzaldehydes represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of promising biological activities. Their potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents is well-documented. The ability to readily modify their structure provides a valuable platform for the development of novel therapeutics. Future research should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to validate the therapeutic potential of the most promising candidates. A deeper understanding of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation drugs based on this versatile chemical framework.
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The Emergence of a Versatile Building Block: A Technical Guide to the Synthesis and Implied History of 4-(5-Methyl-2-furyl)benzaldehyde
Abstract
This technical guide provides an in-depth exploration of 4-(5-Methyl-2-furyl)benzaldehyde, a heterocyclic aromatic aldehyde with significant potential in medicinal chemistry, materials science, and fine chemical synthesis. While a singular, definitive "discovery" of this compound is not prominently documented in the historical chemical literature, its existence and utility are a direct consequence of the revolutionary advancements in cross-coupling catalysis. This guide will therefore focus on the logical and experimentally validated synthetic pathways that enable its creation, effectively chronicling its "discovery" through the lens of synthetic organic chemistry's evolution. We will delve into the mechanistic underpinnings of the most probable synthetic routes, provide detailed experimental protocols, and offer insights into the practical considerations for its synthesis and characterization.
Introduction: A Molecule Born from Methodological Advancement
The story of this compound is intrinsically linked to the development of powerful carbon-carbon bond-forming reactions. Unlike foundational molecules of the 19th and early 20th centuries, its emergence is not marked by a singular serendipitous event but rather by the deliberate application of modern synthetic methods. The core structure, a benzaldehyde moiety appended to a 5-methylfuran ring, represents a valuable pharmacophore and a versatile synthetic intermediate. The furan ring, a bio-isostere for phenyl groups, can modulate pharmacokinetic properties, while the benzaldehyde offers a reactive handle for a myriad of chemical transformations.
This guide will illuminate the most probable and efficient synthetic strategies for this compound, with a primary focus on palladium-catalyzed cross-coupling reactions, which have become the cornerstone for the synthesis of such biaryl and heteroaryl-aryl compounds.
The Cornerstone of Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The most logical and widely applicable approach to synthesizing this compound involves the palladium-catalyzed cross-coupling of a furan derivative with a benzene derivative. Two primary strategies, the Suzuki-Miyaura coupling and the Stille coupling, stand out for their efficiency, functional group tolerance, and well-established mechanisms.
The Suzuki-Miyaura Coupling: A Versatile and Robust Approach
The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, is arguably the most practical and environmentally benign method for this transformation.[1] It involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two convergent pathways are feasible:
-
Pathway A: Coupling of 4-formylphenylboronic acid with a halogenated 5-methylfuran (e.g., 2-bromo-5-methylfuran).
-
Pathway B: Coupling of a 5-methylfuran-2-boronic acid derivative with a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde).
Pathway A is often preferred due to the commercial availability and stability of 4-formylphenylboronic acid.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process that underscores the principles of organometallic chemistry.
Sources
Reactivity profile of the aldehyde group in 4-(5-Methyl-2-furyl)benzaldehyde
An In-Depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 4-(5-Methyl-2-furyl)benzaldehyde
Introduction: A Molecule of Convergent Functionality
This compound stands as a compelling scaffold in medicinal chemistry and materials science.[1][2] Its structure marries the classic reactivity of an aromatic aldehyde with the distinct electronic character of a substituted furan ring. The furan moiety, a common bioisostere for phenyl groups, can significantly modulate a molecule's pharmacological profile, influencing binding affinity, metabolic stability, and overall bioavailability.[2][3] This guide provides an in-depth exploration of the aldehyde group's reactivity within this specific molecular context, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The core of this molecule's reactivity lies in the electronic interplay between its two aromatic systems. The 5-methyl-2-furyl group, being an electron-rich heterocycle, acts as an electron-donating group through resonance. This donation of electron density to the phenyl ring subtly deactivates the aldehyde's carbonyl carbon toward nucleophilic attack compared to unsubstituted benzaldehyde.[4][5] However, the aldehyde remains a potent electrophile, susceptible to a wide array of chemical transformations crucial for drug discovery and molecular engineering.
Caption: Electronic interplay within the target molecule.
Synthesis of the Core Scaffold
While the focus of this guide is reactivity, understanding the synthesis provides essential context. The most robust and common method for constructing the 4-aryl-furan linkage is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach offers high yields and excellent functional group tolerance.
Caption: General synthetic workflow for the title compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for synthesizing 5-aryl-furan-2-carbaldehydes.[3][6]
Materials:
-
4-Formylphenylboronic acid (1.0 eq)
-
2-Bromo-5-methylfuran (1.05 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
To a round-bottom flask, add 4-formylphenylboronic acid, 2-bromo-5-methylfuran, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add degassed toluene and water (e.g., 4:1 ratio).
-
Add the palladium catalyst, [Pd(PPh₃)₄], to the mixture.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Reactivity Profile of the Aldehyde Group
The aldehyde functionality is a cornerstone of organic synthesis, acting as a versatile electrophilic handle for a multitude of transformations.
Caption: Major reaction pathways for the aldehyde group.
Nucleophilic Addition Reactions
The fundamental reaction of an aldehyde is the nucleophilic addition to the carbonyl carbon.[7][8] This reaction proceeds via a tetrahedral intermediate, which is subsequently protonated to yield an alcohol.[4][5]
Mechanism Insight: The reaction rate is governed by the electrophilicity of the carbonyl carbon and steric hindrance.[5] While the electron-donating furan ring slightly tempers the carbon's electrophilicity, the aldehyde remains significantly more reactive than a corresponding ketone due to reduced steric bulk.[4][5]
General Protocol: Reduction to an Alcohol with Sodium Borohydride
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol or Ethanol
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding deionized water, followed by 1 M HCl to neutralize excess NaBH₄ and protonate the alkoxide.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the corresponding benzyl alcohol.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base (e.g., piperidine).[9][10] This reaction is invaluable for synthesizing α,β-unsaturated systems, which are prevalent in pharmacologically active molecules.[11][12]
Mechanism Insight: The reaction involves the initial nucleophilic addition of the enolate (from the active methylene compound) to the aldehyde, followed by a dehydration step to yield the conjugated product.[9] The use of a mild base is critical to prevent self-condensation of the aldehyde.[9][13]
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- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 4-(5-Methyl-2-furyl)benzaldehyde in Organic Synthesis
Introduction: A Versatile Bifunctional Building Block
4-(5-Methyl-2-furyl)benzaldehyde is a heterocyclic aromatic aldehyde possessing a unique molecular architecture that makes it a valuable intermediate in organic synthesis. Its structure incorporates two key reactive moieties: a nucleophilic 5-methylfuran ring and an electrophilic benzaldehyde group. This bifunctional nature allows for a diverse range of chemical transformations, positioning it as a strategic starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The furan nucleus is a common motif in numerous biologically active compounds, while the benzaldehyde functionality serves as a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the construction of valuable heterocyclic scaffolds.
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The most efficient and widely applicable method for the synthesis of biaryl compounds such as this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. In this protocol, 2-bromo-5-methylfuran is coupled with 4-formylphenylboronic acid.
Reaction Scheme:
Caption: Synthesis of this compound.
Catalytic Cycle:
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[3]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol:
Materials:
-
2-Bromo-5-methylfuran (1.0 eq)
-
4-Formylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a pressure tube equipped with a magnetic stir bar, add 2-bromo-5-methylfuran, 4-formylphenylboronic acid, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and an aqueous solution of K₂CO₃ (2 M). The typical solvent ratio is 4:1 dioxane to water.
-
Seal the tube and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Rationale: The base (K₂CO₃) is crucial for activating the boronic acid, facilitating the transmetalation step.[4] The use of a mixed aqueous-organic solvent system is common for Suzuki couplings, and heating accelerates the reaction rate.
Quantitative Data (Typical):
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-methylfuran | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 3-5 | 80-90 | Adapted from[5] |
Application in Heterocycle Synthesis: Knoevenagel Condensation
The aldehyde functionality of this compound is a prime site for C-C bond formation via condensation reactions. The Knoevenagel condensation with active methylene compounds provides a straightforward route to α,β-unsaturated systems, which are versatile precursors for various heterocyclic compounds.[6][7]
Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Rationale: Piperidine, a basic catalyst, facilitates the deprotonation of the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration is often spontaneous under the reaction conditions.[8]
Scope of Active Methylene Compounds:
| Active Methylene Compound | Expected Product Structure |
| Malononitrile | 2-(4-(5-Methyl-2-furyl)benzylidene)malononitrile |
| Diethyl malonate | Diethyl 2-(4-(5-Methyl-2-furyl)benzylidene)malonate |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-(5-methyl-2-furyl)phenyl)acrylate |
| Meldrum's acid | 5-(4-(5-Methyl-2-furyl)benzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
Further Application: Synthesis of Substituted Quinolines
The Knoevenagel adducts derived from this compound can be further elaborated into more complex heterocyclic systems. For instance, the reaction of the malononitrile adduct with a ketone in the presence of a base can lead to the formation of substituted quinolines through a Friedländer-type annulation, a key scaffold in medicinal chemistry.[9]
Reaction Workflow:
Caption: Synthesis of a quinoline derivative.
Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 400748-10-9 |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.9 (s, 1H, CHO), 7.8 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 6.7 (d, 1H, Furan-H), 6.1 (d, 1H, Furan-H), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~192 (CHO), 155, 153, 135, 130, 129, 123, 110, 107, 14 (Ar-C, Furan-C, CH₃) |
| IR (KBr, cm⁻¹) | ~2920 (C-H), 2820, 2730 (Aldehyde C-H), 1695 (C=O), 1605 (C=C) |
| Mass Spec (EI) | m/z (%) = 186 (M⁺) |
Note: Spectroscopic data are predicted based on the structure and data from analogous compounds. Actual values may vary.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The protocols detailed herein for its synthesis via Suzuki-Miyaura coupling and its subsequent application in Knoevenagel condensations provide reliable and efficient methods for accessing a wide array of complex molecules. These pathways open avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science, making this compound a key target for further synthetic exploration.
References
- Sumitomo Chemical Company, Limited. Process for producing 5-methylfurfural. US4335049A, filed October 12, 1976, and issued June 15, 1982.
-
Rinkes, I. J. 5-METHYLFURFURAL. Org. Synth. 1932, 12, 54. URL: [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Int. J. Drug Des. Dis., 3(4), 863-868.
-
Gkizis, P., et al. (2015). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 13(28), 7762-7766. URL: [Link]
-
Orita, A., et al. (2006). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 71(15), 5616-5624. URL: [Link]
-
The Suzuki Reaction. (2014). URL: [Link]
-
Taniguchi, N. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin, 70(1), 82-84. URL: [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. URL: [Link]
-
Peña-Cabrera, E., et al. (2010). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Organic & Biomolecular Chemistry, 8(21), 4843-4849. URL: [Link]
- Mascal, M. Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof. US9108940B2, filed August 17, 2011, and issued August 18, 2015.
-
Gutwillinger, R., et al. (2019). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2019(4), M1094. URL: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. URL: [Link]
-
Saikachi, H., & Ogawa, H. (1969). Synthesis of Furan Derivatives. XL. Synthesis of (5-Nitro-2-furyl)-methylated Polyenals. Chemical and Pharmaceutical Bulletin, 17(2), 306-314. URL: [Link]
- Sanborn, A. J. 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. KR20160003771A, filed April 29, 2014, and issued January 12, 2016.
- BASF AG. Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. US5654444A, filed March 27, 1996, and issued August 5, 1997.
-
Meninno, S., et al. (2026). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. URL: [Link]
-
Sarkar, S., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15. URL: [Link]
-
Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. URL: [Link]
-
González, F. J., et al. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 12(10), 2259-2266. URL: [Link]
- Sanborn, A. J. 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. WO2014179156A1, filed April 29, 2014, and issued November 6, 2014.
-
Meshram, J. S., et al. (2017). Synthesis, Characterization and Antibacterial Studies of 4-Methyl-2-(4-SubstitutedPhenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37. URL: [Link]
-
Grantham, H. F., et al. (2023). Transition metal free continuous flow synthesis of 2,5-diaryl furans: access to medicinal building blocks and optoelectronic mat. ChemRxiv. URL: [Link]
-
Zare, A., et al. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega, 7(41), 36873-36882. URL: [Link]
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- 1. Organic Syntheses Procedure [orgsyn.org]
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- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-(5-Methyl-2-furyl)benzaldehyde as a Versatile Scaffold in Medicinal Chemistry
This guide provides an in-depth exploration of 4-(5-Methyl-2-furyl)benzaldehyde (CAS No. 400748-10-9), a key building block in modern medicinal chemistry. We will delve into its synthetic utility, the therapeutic potential of its derivatives, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus is on leveraging its unique structural features—a reactive aldehyde group and a biologically significant furan moiety—to construct novel therapeutic agents.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a bifunctional aromatic compound that has garnered significant interest as a starting material for synthesizing diverse heterocyclic compounds. Its structure is strategically composed of two key components:
-
The Benzaldehyde Moiety: The aldehyde group (-CHO) is a versatile chemical handle. It readily participates in a variety of condensation reactions, serving as a primary anchor point for molecular elaboration. Benzaldehyde and its derivatives have themselves been investigated for antitumor activities.[1]
-
The 5-Methylfuran Ring: The furan nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[2] Its presence can influence the molecule's pharmacokinetic properties and contribute to its biological activity, with furan derivatives showing a wide spectrum of effects including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]
The combination of these two features in a single molecule makes this compound an ideal precursor for generating libraries of complex derivatives with high potential for biological activity.
Synthetic Pathways & Therapeutic Applications
The primary utility of this compound in medicinal chemistry lies in its application as a key reactant in synthesizing two major classes of biologically active compounds: Chalcones and Schiff Bases.
Chalcone Synthesis via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are known for their broad pharmacological activities.[5] They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between a benzaldehyde and an acetophenone.[6][7]
The reaction with this compound proceeds by the deprotonation of the α-carbon of an acetophenone by a base (e.g., NaOH or KOH), forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated carbonyl system of the chalcone. The choice of a strong base is causal; it ensures a sufficient concentration of the enolate ion to drive the reaction forward efficiently.
Therapeutic Relevance of Derived Chalcones:
-
Anticancer Activity: Many chalcone derivatives induce apoptosis in cancer cells.[8] Their mechanism can involve interference with key signaling pathways, such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, leading to programmed cell death. Furan-containing chalcones have shown promise in this area.[3]
-
Antimicrobial Activity: The α,β-unsaturated ketone moiety is a key pharmacophore for antimicrobial action. Chalcones derived from furan aldehydes have demonstrated activity against a range of bacteria and fungi.[6]
Schiff Base Formation
Schiff bases, containing an azomethine or imine group (-C=N-), are formed by the condensation of a primary amine with an aldehyde.[9][10] This reaction is often catalyzed by a small amount of acid or can proceed with gentle heating. The nitrogen atom of the primary amine attacks the carbonyl carbon of this compound, followed by the elimination of a water molecule to form the C=N double bond.
Therapeutic Relevance of Derived Schiff Bases:
-
Broad-Spectrum Antimicrobial Agents: Schiff bases are one of the most widely investigated classes of compounds for antimicrobial applications.[9][11][12] Derivatives incorporating furan rings have shown activity against both Gram-positive and Gram-negative bacteria.[13]
-
Anti-inflammatory Properties: Certain Schiff bases exhibit anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the inflammatory cascade.[9][14]
-
Anticancer Potential: The imine group is crucial for the biological activity of many anticancer Schiff base derivatives. These compounds can exert their effects through various mechanisms, including DNA binding and cleavage or inhibition of enzymes essential for cancer cell proliferation.[9][15]
Experimental Protocols
The following protocols are designed to be robust and reproducible. They include checkpoints for validation to ensure the integrity of the experimental outcome.
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol details the synthesis of (E)-1-(4-chlorophenyl)-3-(4-(5-methyl-2-furyl)phenyl)prop-2-en-1-one.
Materials:
-
This compound (1 equivalent)
-
4-Chloroacetophenone (1 equivalent)
-
Ethanol (or Methanol)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2 equivalents)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
-
Cold distilled water
Methodology:
-
Reactant Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of 4-chloroacetophenone in a minimal amount of ethanol with stirring until a clear solution is formed.
-
Catalyst Addition: Prepare a 40-50% aqueous solution of KOH or NaOH. While stirring the ethanolic solution vigorously, add the basic solution dropwise at room temperature. The dropwise addition is critical to control the reaction's exothermicity.
-
Reaction Monitoring: A color change and the formation of a precipitate are typically observed. Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot indicates reaction completion.
-
Isolation: Once the reaction is complete, pour the mixture into a beaker of cold distilled water. A solid precipitate of the crude chalcone will form.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel.[8] Wash the solid thoroughly with cold distilled water until the filtrate is neutral to pH paper. This step removes the base catalyst and other water-soluble impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified chalcone derivative.[8]
-
Drying and Characterization: Dry the purified crystals in a desiccator. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) to confirm its structure and purity.
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol details the synthesis of a Schiff base from this compound and aniline.
Materials:
-
This compound (1 equivalent)
-
Aniline (1 equivalent)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux condenser
-
Heating mantle
Methodology:
-
Setup: To a round-bottom flask, add 1 equivalent of this compound dissolved in ethanol.
-
Amine Addition: Add 1 equivalent of aniline to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The use of reflux ensures the reaction has sufficient energy to proceed to completion and facilitates the removal of the water byproduct.
-
Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume can be reduced under vacuum.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.
-
Characterization: Dry the purified product and characterize it by melting point, FT-IR (noting the appearance of the C=N stretch), and NMR spectroscopy.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the evaluation of a synthesized derivative's anticancer activity against a human cancer cell line (e.g., MCF-7 breast cancer).
Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in the appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound (e.g., the synthesized chalcone) in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be non-toxic (typically <0.5%). Replace the old medium in the wells with the medium containing the test compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[3]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation
Quantitative data from biological assays should be summarized for clear interpretation.
Table 1: Hypothetical Cytotoxicity Data of Chalcone Derivatives
| Compound ID | R-Group on Acetophenone | Cell Line | IC₅₀ (µM) |
| CH-1 | 4-Chloro | MCF-7 | 15.2 |
| CH-2 | 4-Methoxy | MCF-7 | 28.5 |
| CH-3 | 4-Nitro | MCF-7 | 8.9 |
| CH-4 | 4-Chloro | A549 | 21.7 |
| CH-5 | 4-Nitro | A549 | 12.4 |
| Doxorubicin | - (Positive Control) | MCF-7 | 0.8 |
Trustworthiness: A Self-Validating System
The integrity of research based on these applications relies on a self-validating workflow.
-
Chemical Synthesis: The identity and purity of every synthesized compound must be confirmed. A melting point determination provides a preliminary check of purity. However, definitive structural confirmation requires spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry). This validation ensures that the biological activity observed is attributable to the intended molecule and not an impurity or byproduct.
-
Biological Assays: The inclusion of appropriate controls is non-negotiable. A vehicle control (e.g., DMSO) ensures that the solvent used to dissolve the compound has no effect on its own. A positive control (a known active compound like Doxorubicin in a cancer assay) validates that the assay system is working correctly. Assays should be performed in triplicate to ensure the reproducibility of the results.
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Thirunarayanan, G., et al. (2013). Solvent-free synthesis, spectral correlations and antimicrobial activities of some aryl E 2-propen-1-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 245-256. Available at: [Link]
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Gomes, M. N., et al. (2017). Chalcone: A versatile scaffold for medicinal chemistry. Medicinal Research Reviews, 37(5), 1073-1121. Available at: [Link]
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Der Pharma Chemica (2016). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}- methylidene]-ketohydrazides. Der Pharma Chemica, 8(1), 344-352. Available at: [Link]
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IOP Conference Series: Earth and Environmental Science (2019). Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. IOP Conf. Ser.: Earth Environ. Sci. 391 012061. Available at: [Link]
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Pharmacia (2016). Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Pharmacia, 63(1), 19-22. Available at: [Link]
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Mesbah, U., et al. (2021). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Polymers, 13(24), 4381. Available at: [Link]
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Al-Wahaibi, L. H., et al. (2020). Anticancer Activity and In Silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives. Current Medicinal Chemistry, 28(1), 123-134. Available at: [Link]
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Phetkul, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]
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ResearchGate (2020). Synthesis, molecular docking and antimicrobial activities of 5-(4-substituted-benzyl)-2-(furan/thiophen-2-ylmethylene hydrazono)thiazolidin-4-ones. Available at: [Link]
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Heo, S., et al. (2016). 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages. Chemico-Biological Interactions, 258, 108-114. Available at: [Link]
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Trizna, E. Y., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology, 8, 2259. Available at: [Link]
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Molecules (2019). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 24(18), 3326. Available at: [Link]
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Khan, F. A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4065. Available at: [Link]
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Inflammation (2011). Discovery of (2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine (KRH-102140) as an orally active 5-lipoxygenase inhibitor with activity in murine inflammation models. Inflammation, 34(4), 265-74. Available at: [Link]
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DergiPark (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Journal of Scientific Perspectives, 3(4), 379-391. Available at: [Link]
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Experimental protocols for reactions involving 4-(5-Methyl-2-furyl)benzaldehyde
An In-Depth Guide to the Synthesis and Reactivity of 4-(5-Methyl-2-furyl)benzaldehyde: Protocols and Applications
Introduction: The Versatility of a Furan-Benzaldehyde Scaffold
This compound is a bi-functional organic molecule of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a 5-methylfuran ring linked to a benzaldehyde moiety, provides a unique combination of electronic properties and reactive sites. The furan ring is a key pharmacophore found in numerous clinically approved drugs, including the antibacterial nitrofurantoin and the anti-ulcer agent ranitidine, where it often acts as a bioisostere for a phenyl ring, potentially improving metabolic stability and binding interactions.[1][2][3] The aldehyde group, a versatile chemical handle, allows for a wide array of subsequent chemical transformations.
This guide serves as a detailed technical resource for researchers, scientists, and drug development professionals. It provides field-proven, step-by-step protocols for the synthesis of this compound and its application in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Wittig reaction. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
PART 1: Synthesis of this compound via Suzuki-Miyaura Coupling
The most robust and widely adopted method for constructing the C-C bond between the furan and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance, making it ideal for this synthesis.[5][6] The core principle involves the coupling of an organoboron compound (4-formylphenylboronic acid) with an organohalide (2-bromo-5-methylfuran).
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the synthesis of the title compound from commercially available starting materials. The choice of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is critical as it initiates the catalytic cycle through oxidative addition to the organohalide. An aqueous base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[7]
Materials & Equipment
-
2-Bromo-5-methylfuran
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Solvent System: 1,2-Dimethoxyethane (DME) and Water (4:1 ratio)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, separatory funnel
-
Inert atmosphere setup (Argon or Nitrogen)
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: To a round-bottom flask, add 2-bromo-5-methylfuran (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.[5]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the DME/water solvent mixture. Degas the solution by bubbling the inert gas through it for 15 minutes. Subsequently, add the Pd(PPh₃)₄ catalyst (0.03 - 0.05 eq).[5]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting 2-bromo-5-methylfuran is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure solid.
Data Summary
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 2-Bromo-5-methylfuran | 1.0 eq | Aryl halide coupling partner |
| 4-Formylphenylboronic acid | 1.2 eq | Organoboron coupling partner |
| K₂CO₃ | 2.0 eq | Base to facilitate transmetalation |
| Pd(PPh₃)₄ | 0.03 - 0.05 eq | Palladium(0) catalyst |
| Solvent | DME / H₂O (4:1) | Reaction medium |
| Temperature | 85-90 °C (Reflux) | To drive the reaction |
| Typical Yield | 85-95% |
Workflow Visualization
Caption: Workflow for Suzuki-Miyaura Synthesis.
PART 2: Key Reactions of the Aldehyde Moiety
The aldehyde functional group in this compound is an electrophilic center ripe for nucleophilic attack, serving as a gateway to a vast array of molecular architectures. The following protocols detail two cornerstone transformations: the Knoevenagel condensation for forming α,β-unsaturated systems and the Wittig reaction for alkene synthesis.
Protocol 2: Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a nucleophilic addition of a carbanion from an active methylene compound to the aldehyde, followed by dehydration to yield a new C=C double bond.[8] The reaction is typically catalyzed by a weak base, such as piperidine, which is sufficient to deprotonate the acidic methylene protons without causing unwanted side reactions.[9] This method is highly efficient for creating electron-deficient alkenes, which are valuable intermediates in Michael additions and cycloaddition reactions.[10][11]
Materials & Equipment
-
This compound
-
Active Methylene Compound (e.g., Malononitrile, Diethyl malonate)
-
Piperidine (catalyst)
-
Ethanol or Toluene (solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Vacuum filtration apparatus
Experimental Procedure (using Malononitrile)
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq) to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.[9]
-
Monitoring: Monitor the reaction's progress via TLC.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, 2-((4-(5-methyl-2-furyl)phenyl)methylene)malononitrile, will typically precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities and unreacted starting materials.[9] Dry the product in a vacuum oven. Further purification is often not necessary due to the high purity of the precipitated product.
Data Summary
| Active Methylene Cmpd. | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | 2-4 | 90-98 |
| Diethyl malonate | Piperidine/Acetic Acid | Toluene | Reflux | 4-6 | 85-95 |
Workflow Visualization
Caption: Workflow for Knoevenagel Condensation.
Protocol 3: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[12][13] The reaction proceeds through the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the aldehyde's carbonyl carbon. This forms a betaine intermediate, which collapses to an oxaphosphetane that subsequently fragments to yield the desired alkene and a highly stable triphenylphosphine oxide, the thermodynamic driving force for the reaction.[13] This protocol requires anhydrous conditions due to the use of a strong base to generate the ylide.[14]
Materials & Equipment
-
This compound
-
Triphenylphosphonium salt (e.g., Methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH))
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk line or glove box for anhydrous/inert techniques
Experimental Procedure (for Methylenation)
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add n-BuLi (1.05 eq) dropwise via syringe. The solution will typically turn a deep orange or yellow color, indicating the formation of the phosphorus ylide. Allow the mixture to stir at this temperature for 1 hour.[15]
-
Aldehyde Addition: While maintaining the cold temperature, add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring by TLC.
-
Quenching: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[15]
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure alkene, 1-(5-methyl-2-furyl)-4-vinylbenzene.
PART 3: Product Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic methods is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. For this compound, one would expect to see a singlet for the aldehyde proton (~9.5-10.0 ppm), signals in the aromatic region for the phenyl protons, distinct doublets for the furan protons, and a singlet for the methyl group (~2.4 ppm).[16][17]
-
¹³C NMR: Confirms the carbon skeleton. Key signals include the carbonyl carbon of the aldehyde (~190 ppm) and signals corresponding to the aromatic, furan, and methyl carbons.[17]
-
-
Infrared (IR) Spectroscopy: Identifies key functional groups. A strong absorption band around 1700-1710 cm⁻¹ is characteristic of the aldehyde C=O stretch.[18] Weaker C-H stretching bands for the aldehyde are also expected around 2720 and 2820 cm⁻¹.[16]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[5]
PART 4: Safety and Handling
Adherence to safety protocols is paramount in all chemical syntheses.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile solvents and powdered reagents.[19]
-
Reagent-Specific Hazards:
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Strong Bases (n-BuLi, NaH): Pyrophoric and/or highly reactive with water and air. Must be handled under an inert atmosphere using proper techniques.
-
Solvents (DME, THF, Ethanol): Highly flammable. Keep away from ignition sources.
-
Organohalides and Aldehydes: May be irritants to the skin, eyes, and respiratory system. Avoid direct contact and inhalation.[19][20][21]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
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Wied-Nielsen, K., & Larsen, T. O. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1296. [Link]
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Capuzzi, A., et al. (2023). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters, 25(4), 633–638. [Link]
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Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved January 20, 2026, from [Link]
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Takano, D., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Molbank, 2022(2), M1382. [Link]
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Végh, D., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 34-42. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 20, 2026, from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Dhongade-Desai, S., et al. (2018). Environmentally Benign Protocol of Knoevenagel Condensation Reaction. ResearchGate. [Link]
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NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved January 20, 2026, from [Link]
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Al-Otaibi, J. S., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5), 1181-1191. [Link]
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Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 1-20. [Link]
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Karak, M., & D'Souza, L. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 19(3), 528-548. [Link]
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Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
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Lakshmanaperumal, C. K., et al. (2004). Synthesis, crystal growth and characterisation of novel NLO material: 4-Hydroxy benzaldehyde-N-methyl-4-stilbazolium tosylate. Journal of Crystal Growth, 265(1-2), 260-265. [Link]
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AKTU Digital Education. (2022, April 8). Pharmaceutical Organic Chemistry III | Furan: Reactions and Medicinal Uses. YouTube. [Link]
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Topic: Derivatization of 4-(5-Methyl-2-furyl)benzaldehyde for Biological Screening
An Application Note and Protocol Guide
Abstract
The 4-(5-methyl-2-furyl)benzaldehyde scaffold represents a valuable starting point for the generation of compound libraries aimed at biological screening. The furan nucleus is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals, while the benzaldehyde moiety provides a versatile chemical handle for diversification.[1][2][3] This guide provides a comprehensive overview of the rationale, chemical principles, and detailed protocols for the derivatization of this core structure. We present field-proven methodologies for key transformations, including reductive amination and the Wittig reaction, designed to enable researchers in drug discovery to efficiently generate libraries of novel compounds. Emphasis is placed on experimental design that ensures high purity and structural integrity, which are paramount for generating reliable data in high-throughput screening (HTS) campaigns.[4][5]
Introduction: Rationale for Derivatization
The process of drug discovery often begins with the screening of large collections of small molecules to identify "hits"—compounds that modulate the activity of a biological target.[6][7][8] The quality and diversity of the compound library are critical determinants of success in any HTS campaign.[][10]
The this compound scaffold is strategically advantageous for several reasons:
-
The Furan Moiety: As an electron-rich aromatic heterocycle, the furan ring is a common feature in biologically active molecules.[11][12] It can act as a bioisostere for phenyl rings, offering a different profile in terms of steric, electronic, and metabolic properties.[11] Substitutions on the furan ring are crucial for modulating biological activity.[11]
-
The Benzaldehyde Handle: The aldehyde functional group is exceptionally versatile, serving as an electrophilic site for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.[13][14][15] This allows for the systematic and efficient introduction of diverse chemical functionalities, a key strategy in building a screening library.
-
Structural Rigidity and Vectorial Diversity: The biphenyl-like linkage between the furan and benzene rings provides a semi-rigid backbone, which can be advantageous for specific binding to protein targets. The aldehyde allows for derivatization away from this core, exploring different vectors of chemical space.
This document outlines robust protocols to leverage the reactivity of this scaffold, enabling the creation of a focused library of derivatives for biological evaluation.
Chemical Principles and Strategic Considerations
The synthetic strategy for derivatizing this compound hinges on the reactivity of its two primary components: the aldehyde and the furan ring.
-
Aldehyde Reactivity: The primary site for derivatization is the aldehyde's electrophilic carbonyl carbon. It readily reacts with a variety of nucleophiles. Key transformations include:
-
Imine Formation/Reductive Amination: Reaction with primary or secondary amines forms an imine intermediate, which can be reduced in situ to a stable secondary or tertiary amine, respectively. This is one of the most reliable methods for introducing nitrogen-containing functionalities.[16]
-
Wittig Reaction: Reaction with a phosphorus ylide replaces the carbonyl oxygen with a carbon, forming an alkene. This is a powerful C-C bond-forming reaction that allows for significant structural modification.[17][18]
-
-
Furan Ring Reactivity: The furan ring is electron-rich and susceptible to electrophilic substitution, typically at the position adjacent to the oxygen if available.[2][19] However, it is also sensitive to strong acids, which can cause protonation and subsequent ring-opening or polymerization.[19][20] Therefore, derivatization reactions should be conducted under neutral or mildly acidic/basic conditions to preserve the furan core.
The following workflow illustrates the overall process from starting material to a screening-ready compound library.
Caption: Overall experimental workflow.
Experimental Protocols
These protocols are designed to be robust and scalable, providing a solid foundation for library synthesis.
Protocol 1: Reductive Amination
This protocol describes the one-pot synthesis of a secondary amine derivative. The choice of sodium triacetoxyborohydride (STAB) is critical; it is a mild and selective reducing agent that does not readily reduce the starting aldehyde, allowing the imine to form first.[21]
Materials:
-
This compound
-
Selected primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition: Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Imine Formation: Stir the mixture at room temperature for 1 hour. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is evident, add STAB (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor its progress by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.
Protocol 2: Wittig Reaction
This protocol details the synthesis of an alkene derivative using a stabilized phosphorus ylide. Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, are commercially available, shelf-stable, and generally favor the formation of the (E)-alkene product.[17][22]
Materials:
-
This compound
-
Wittig reagent (e.g., (carbethoxymethylene)triphenylphosphorane)
-
Toluene, anhydrous
-
Hexanes
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and the Wittig reagent (1.1 eq).
-
Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration).
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction by TLC for the consumption of the aldehyde.
-
Concentration: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Purification - Initial: Add hexanes to the residue and stir vigorously. The byproduct, triphenylphosphine oxide, is often insoluble in hexanes and will precipitate.
-
Filtration: Filter the mixture to remove the precipitated triphenylphosphine oxide, washing the solid with cold hexanes.
-
Purification - Final: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the pure alkene derivative.
Library Generation and Trustworthiness
The ultimate goal is to create a diverse library of compounds for screening. The protocols above can be parallelized using a variety of amines and Wittig reagents to rapidly generate structural diversity from the common scaffold.
Sources
- 1. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unit 3 furan & thiophene | PDF [slideshare.net]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curiaglobal.com [curiaglobal.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 14. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 17. www1.udel.edu [www1.udel.edu]
- 18. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
Analytical methods for the quantification of 4-(5-Methyl-2-furyl)benzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction
4-(5-Methyl-2-furyl)benzaldehyde is a key chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a substituted furan ring linked to a benzaldehyde moiety, makes it a versatile building block in organic synthesis. The purity and concentration of this compound are critical parameters that can influence the yield, purity, and safety of the final products. Therefore, robust and reliable analytical methods for the quantification of this compound are essential for quality control, process monitoring, and adherence to regulatory standards.
This application note provides a comprehensive guide to three distinct analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is presented with a detailed protocol, a discussion of its underlying principles, and an evaluation of its suitability for different analytical challenges.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to the development of effective analytical methods.
| Property | Value | Source |
| Chemical Structure | ||
| CAS Number | 400748-10-9 | [2] |
| Molecular Formula | C₁₂H₁₀O₂ | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Appearance | Likely a solid at room temperature (based on similar structures) | Inferred |
| Solubility | Expected to be soluble in organic solvents like acetonitrile, methanol, and ethanol; sparingly soluble in water. | Inferred from related compounds[3] |
Method Selection: A Guided Approach
The choice of analytical method is contingent upon several factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The following diagram illustrates a decision-making workflow for selecting the most appropriate technique.
Caption: Decision tree for analytical method selection.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method offers excellent resolution and sensitivity for the analysis of this compound.
Principle of the Method
Reversed-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later. The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance.
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Detailed Protocol
1. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for aromatic aldehydes. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acidification improves peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 0-15 min: 40-80% B15-17 min: 80-40% B17-20 min: 40% B | A gradient elution ensures efficient separation from potential impurities and a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Detection Wavelength | 280 nm (or λmax determined experimentally) | Furan and benzaldehyde moieties typically show strong absorbance in this region.[4] |
| Injection Volume | 10 µL |
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with acetonitrile.
3. Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a suitable volume of acetonitrile to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
4. Analysis and Quantification:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration, followed by the sample solutions.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[1]
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a DAD. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Range | The range for which the method is linear, accurate, and precise. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it ideal for trace-level analysis and in complex matrices.
Principle of the Method
In GC, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for identification and quantification.
Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
Detailed Protocol
1. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | A non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas compatible with MS detection. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | |
| Oven Temperature Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature gradient to separate compounds with different boiling points. |
| MS Source Temperature | 230 °C | |
| MS Quadrupole Temperature | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| Detection Mode | Full Scan (m/z 40-400) for identificationSelected Ion Monitoring (SIM) for quantification | SIM mode enhances sensitivity by monitoring only specific ions of the target analyte. |
2. Preparation of Standard and Sample Solutions:
-
Prepare stock and working standard solutions in a volatile solvent such as hexane or ethyl acetate.
-
Prepare sample solutions by dissolving a known amount of the sample in the same solvent to a concentration within the calibration range.
3. Analysis and Quantification:
-
Inject the standards and samples into the GC-MS system.
-
Identify the this compound peak in the total ion chromatogram (TIC) by its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion (from SIM mode) against the concentration of the standards.
-
Calculate the concentration of the analyte in the samples using the calibration curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the ultraviolet-visible region. It is best suited for the analysis of pure substances or simple mixtures where interfering substances are absent.
Principle of the Method
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[2]
Instrumentation
-
UV-Vis Spectrophotometer (double beam recommended for stability)
Detailed Protocol
1. Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., acetonitrile or methanol).
-
Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.
2. Preparation of Standard and Sample Solutions:
-
Prepare a stock solution and a series of calibration standards in the chosen solvent.
-
Prepare sample solutions by dissolving a known amount of the sample in the same solvent to achieve an absorbance value within the linear range of the instrument (typically 0.1-1.0 AU).
3. Analysis and Quantification:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
-
Create a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Overall Analytical Workflow
The following diagram provides a high-level overview of the analytical workflow from sample receipt to the final report.
Caption: General workflow for the quantification of this compound.
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low |
| Sensitivity (Typical LOQ) | ~0.1 µg/mL | ~0.01 µg/mL | ~1 µg/mL |
| Analysis Time per Sample | 15-25 minutes | 20-30 minutes | < 5 minutes |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Primary Application | Routine QC, purity analysis, stability testing | Trace analysis, impurity identification, complex matrices | Quick screening, analysis of pure substances |
Conclusion
This application note has detailed three robust methods for the quantification of this compound. The choice of the most suitable method will depend on the specific requirements of the analysis. HPLC-UV is recommended for routine quality control due to its high precision and accuracy. GC-MS provides the highest level of selectivity and sensitivity, making it ideal for trace-level quantification and impurity profiling. UV-Vis spectrophotometry offers a rapid and cost-effective solution for screening purposes or for the analysis of samples with a simple matrix. All methods should be properly validated to ensure the reliability and accuracy of the results.
References
-
Ciulu, M., et al. (2013). Determination of 5-hydroxymethyl-2-furaldehyde in royal jelly by a rapid reversed phase HPLC method. Analytical Methods, 5(19), 5343-5348. Available at: [Link]
-
PubChem. (n.d.). 5-Methylfurfural. National Center for Biotechnology Information. Retrieved from: [Link]
-
The Good Scents Company. (n.d.). 4-(5-methyl-2-furyl)-2-butanone. Retrieved from: [Link]
-
The Good Scents Company. (n.d.). 5-methyl furfural. Retrieved from: [Link]
-
Cheméo. (n.d.). Benzaldehyde, 2-methyl-. Retrieved from: [Link]
-
The Good Scents Company. (n.d.). 5-methyl furfuryl alcohol. Retrieved from: [Link]
-
García-Falcón, M. S., et al. (2004). HPLC determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in alcoholic beverages. Food Chemistry, 88(4), 643-648. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from: [Link]
Sources
Application Notes and Protocols for Catalytic Reactions Utilizing 4-(5-Methyl-2-furyl)benzaldehyde as a Substrate
Introduction: The Versatility of 4-(5-Methyl-2-furyl)benzaldehyde in Modern Synthesis
This compound is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a furan moiety, offers a versatile platform for a wide array of catalytic transformations. The aldehyde functionality serves as a key handle for building molecular complexity through reactions such as hydrogenation, oxidation, and reductive amination. Simultaneously, the furan ring, a bio-isostere for a phenyl group, can participate in various C-H activation and cross-coupling reactions, or be selectively hydrogenated to introduce non-aromatic character. This unique combination of reactive sites allows for the synthesis of a diverse range of derivatives with potential applications in drug discovery, agrochemicals, and the development of novel organic materials.
The strategic importance of this substrate lies in the potential for chemoselective transformations, enabling chemists to target one functional group while preserving the other. This guide provides detailed application notes and experimentally-derived protocols for key catalytic reactions utilizing this compound, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.
Chemoselective Catalytic Hydrogenation: Aldehyde Reduction to Alcohol
The selective reduction of the aldehyde group in this compound to the corresponding benzyl alcohol, [4-(5-Methyl-2-furyl)phenyl]methanol, is a fundamental transformation. Achieving high chemoselectivity is crucial to avoid the undesired hydrogenation of the furan ring. This is typically accomplished by employing specific catalyst systems and mild reaction conditions.
Reaction Principle and Mechanistic Insights:
Catalytic hydrogenation of an aldehyde to an alcohol involves the addition of hydrogen across the carbonyl double bond. The reaction is typically catalyzed by precious metals such as palladium, platinum, or ruthenium, often supported on a high-surface-area material like activated carbon. The mechanism involves the adsorption of both the aldehyde and hydrogen onto the catalyst surface. The hydrogen molecule dissociates into atomic hydrogen, which then sequentially adds to the carbonyl carbon and oxygen atoms, leading to the formation of the alcohol. The choice of catalyst and support can significantly influence the selectivity of the reaction. For instance, catalysts that are less prone to activating the furan ring are preferred for this transformation.
dot
Caption: Workflow for the chemoselective hydrogenation of this compound.
Experimental Protocol: Selective Hydrogenation to [4-(5-Methyl-2-furyl)phenyl]methanol
This protocol is adapted from established procedures for the selective hydrogenation of aromatic aldehydes.
Materials:
-
This compound
-
Palladium on activated carbon (5 wt% Pd/C) or Raney Nickel
-
Methanol or Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for hydrogenation (e.g., Parr shaker or a flask with a balloon)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol to a concentration of 0.1-0.5 M.
-
Carefully add 5% Pd/C (1-5 mol% of Pd) or a slurry of Raney Nickel under a stream of inert gas.
-
Seal the vessel and purge it with the inert gas several times.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or as per equipment specifications).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel if necessary.
Data Summary:
| Parameter | Recommended Condition | Rationale/Field Insight |
| Catalyst | 5% Pd/C or Raney Ni | Pd/C is a versatile and efficient catalyst for aldehyde hydrogenation. Raney Ni is a cost-effective alternative that often provides excellent selectivity. |
| Catalyst Loading | 1-5 mol% | Lower catalyst loading minimizes cost and potential side reactions. Higher loading may be required for less reactive substrates. |
| Solvent | Methanol, Ethanol | Protic solvents are generally effective for hydrogenation and facilitate product isolation. |
| Hydrogen Pressure | 1-4 atm (balloon to 50 psi) | Mild pressure is typically sufficient for aldehyde reduction and helps maintain selectivity over furan ring hydrogenation. |
| Temperature | Room Temperature | Exothermic reactions can be managed at room temperature, preventing over-reduction. |
| Monitoring | TLC, GC | Allows for real-time tracking of the reaction to determine the endpoint and prevent side product formation. |
Catalytic Oxidation: Synthesis of 4-(5-Methyl-2-furyl)benzoic Acid
The oxidation of the aldehyde group to a carboxylic acid is a valuable transformation for the synthesis of important building blocks. The challenge in oxidizing this compound lies in preventing the oxidative degradation of the electron-rich furan ring.
Reaction Principle and Mechanistic Insights:
The catalytic oxidation of aldehydes to carboxylic acids can be achieved using various oxidants in the presence of a suitable catalyst. A common and effective method involves the use of a transition metal catalyst, such as a ruthenium or cobalt complex, with an oxygen source like air or pure oxygen. The catalytic cycle often involves the formation of a metal-hydride species and subsequent reaction with the aldehyde. An alternative and widely used laboratory-scale method is the Pinnick oxidation, which employs sodium chlorite (NaClO₂) as the oxidant and a scavenger for the byproduct hypochlorite, such as 2-methyl-2-butene.
dot
Application Note & Protocol: A Guide to the Scale-Up Synthesis of 4-(5-Methyl-2-furyl)benzaldehyde Derivatives
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-(5-Methyl-2-furyl)benzaldehyde derivatives. These biaryl structures are pivotal intermediates in the synthesis of various pharmacologically active compounds and advanced materials. This guide moves beyond a simple recitation of steps, offering a deep dive into the strategic decisions, mechanistic underpinnings, and practical challenges of transitioning this synthesis from the laboratory bench to pilot-plant scale. We will focus on the Suzuki-Miyaura cross-coupling reaction as the primary synthetic route due to its robustness, high functional group tolerance, and favorable environmental profile compared to alternatives like Stille couplings.[1][2][3][4][5] The protocols herein are designed as self-validating systems, incorporating in-process controls (IPCs) and troubleshooting guides to ensure a reproducible and safe scale-up.
Introduction: Significance and Synthetic Strategy
This compound and its analogues are key building blocks in medicinal chemistry. The unique dihedral angle and electronic properties imparted by the furan ring, coupled with the reactive aldehyde functionality, make them versatile precursors for synthesizing complex molecules, including kinase inhibitors and anti-inflammatory agents.
While several cross-coupling methods can form the crucial aryl-furan bond (e.g., Heck, Stille, Suzuki-Miyaura), the Suzuki-Miyaura reaction is often the preferred method for industrial applications.[6][7][8]
-
Suzuki-Miyaura Coupling: Utilizes relatively stable and less toxic boronic acids or esters.[2][7]
-
Stille Coupling: Employs organotin reagents, which are highly toxic and present significant challenges for waste disposal and product purification on a large scale.[1][2][3][4]
-
Heck Reaction: While useful for C-C bond formation, it typically involves vinyl partners and may not be the most direct route for this specific biaryl linkage.[9][10][11][12]
Therefore, this guide will focus exclusively on the optimization and scale-up of the Suzuki-Miyaura pathway.
Comparative Analysis of Key Reaction Parameters
The success of a scale-up campaign hinges on the judicious selection of reagents and conditions. The following table provides a comparative analysis of critical parameters, explaining the rationale behind the preferred choices for a robust, large-scale process.
| Parameter | Bench-Scale Option | Recommended Scale-Up Choice | Rationale for Scale-Up |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂, Palladium Precatalysts (e.g., SPhos Pd G3) | Air-stable, more cost-effective, and often show higher activity at lower loadings, reducing palladium contamination in the final product.[13][14] |
| Ligand | PPh₃ | Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) | These bulky, electron-rich ligands accelerate the rate-limiting oxidative addition and promote reductive elimination, leading to higher turnover numbers (TONs) and efficiency.[14] |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ (aqueous) | K₃PO₄ is often effective in anhydrous conditions, while aqueous K₂CO₃ is inexpensive and effective.[14] The choice depends on substrate stability and solvent system.[14] |
| Solvent | 1,4-Dioxane, DMF | Toluene/H₂O, 2-MeTHF/H₂O, Ethanol/H₂O | Avoids the peroxide-forming nature of ethers like dioxane and the high boiling point and potential decomposition of DMF.[15][16] Biphasic systems facilitate product/catalyst separation and can improve reaction rates.[15][17][18][19] |
| Boron Source | 5-Methyl-2-furylboronic acid | 5-Methyl-2-furylboronic acid pinacol ester (MIDA ester) | Boronic esters often exhibit greater stability, minimizing protodeboronation, a common side reaction that reduces yield.[7][20][21] |
Detailed Scale-Up Protocol
This protocol details the synthesis of this compound from 4-bromobenzaldehyde and 5-methyl-2-furylboronic acid pinacol ester.
Materials and Equipment
-
Reactor: 20 L jacketed glass reactor with overhead stirring, reflux condenser, nitrogen inlet, and temperature probe.
-
Reagents:
-
4-Bromobenzaldehyde (1.00 kg, 5.40 mol)
-
5-Methyl-2-furylboronic acid pinacol ester (1.35 kg, 6.05 mol, 1.12 equiv)
-
SPhos Pd G3 precatalyst (20.4 g, 0.027 mol, 0.5 mol%)
-
SPhos ligand (11.1 g, 0.027 mol, 0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.24 kg, 16.2 mol, 3.0 equiv)
-
Toluene (10 L)
-
Deionized Water (5 L)
-
Ethyl Acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Reagent Charging:
-
To the reactor, charge 4-bromobenzaldehyde (1.00 kg), 5-methyl-2-furylboronic acid pinacol ester (1.35 kg), and toluene (10 L).
-
Begin agitation at 150-200 RPM to ensure good mixing. Efficient stirring is crucial on scale-up to maintain thermal homogeneity and facilitate mass transfer between phases.[13]
-
-
Base and Catalyst Slurry Preparation:
-
In a separate vessel, dissolve K₂CO₃ (2.24 kg) in deionized water (5 L). This dissolution is exothermic; allow the solution to cool to room temperature.
-
Add the aqueous K₂CO₃ solution to the main reactor.
-
-
Degassing:
-
Bubble nitrogen through the biphasic mixture for 30-45 minutes. This is a critical step to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
-
Catalyst Addition:
-
Add the SPhos Pd G3 precatalyst (20.4 g) and extra SPhos ligand (11.1 g) to the reaction mixture under a positive flow of nitrogen.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 80-85 °C. The reaction is often exothermic, and careful temperature control is necessary to prevent runaway reactions.[16][24][25]
-
In-Process Control (IPC): After 2 hours, take a small sample from the organic layer. Analyze by HPLC or TLC (e.g., 9:1 Hexane:Ethyl Acetate) to check for the consumption of 4-bromobenzaldehyde. The reaction is typically complete within 2-4 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete (IPC confirms <1% starting material), cool the mixture to room temperature.
-
Stop agitation and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 2 L of deionized water and 2 L of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by silica gel chromatography if necessary to achieve high purity.
-
Visualization of Key Processes
Overall Synthesis Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Common Scale-Up Issues
Transitioning from bench to pilot scale can introduce unforeseen challenges. [22][26]This decision tree provides a logical framework for diagnosing and resolving common problems.
Caption: A decision tree for troubleshooting common scale-up issues.
Safety and Environmental Considerations
Chemical Hazards:
-
Palladium Catalysts: While not highly toxic, they are expensive and must be removed to low ppm levels for pharmaceutical applications.
-
Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. All transfers should be conducted in a well-ventilated area or closed system.
-
Potassium Carbonate: Strong base, corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Process Safety:
-
Exotherms: Palladium-catalyzed cross-coupling reactions can be exothermic. [24][25]The rate of addition of reagents and, more importantly, the heating ramp rate must be carefully controlled. A reaction calorimetry study is highly recommended before scaling to a large manufacturing vessel to understand the heat flow and potential for thermal runaway. [16][25]* Pressure: When heating a sealed vessel, especially at high altitudes, pressure can build up. [22]Ensure the reactor is appropriately rated or equipped with a pressure relief system.
Environmental Impact:
-
The primary waste streams are aqueous salt solutions and the organic solvent. Toluene can be recovered via distillation and recycled. The aqueous waste should be neutralized before disposal.
-
Palladium is a precious metal. Spent catalyst and purification residues should be collected and sent for palladium recovery to improve process economics and sustainability.
References
-
ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]
-
Yang, Q. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. [Link]
-
Paul Murray Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. [Link]
-
Morel, A., et al. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules. [Link]
-
ACS Publications. Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. Organic Process Research & Development. [Link]
-
National Institutes of Health (NIH). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study with Experimental Validation. [Link]
-
Purdue University. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
-
National Institutes of Health (NIH). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans. [Link]
-
National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Semantic Scholar. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. [Link]
-
ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. [Link]
-
ACS Publications. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
ResearchGate. Synthesis of 2‐arylsubstituted fused furans with cinnamic and alkenylcarboxylic acids. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
-
Wikipedia. Stille reaction. [Link]
-
ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]
-
ResearchGate. Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. [Link]
-
SciLifeLab. Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. [Link]
-
Organic Syntheses. 5-METHYLFURFURAL. [Link]
-
ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. [Link]
-
ResearchGate. Synthesis of 2-arylbenzo[b]furan derivatives. [Link]
-
ACS Publications. Synthesis of 2-Aryl and 3-Aryl Benzo[b]furan Thioethers Using Aryl Sulfonyl Hydrazides as Sulfenylation Reagents. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
ResearchGate. Case Study: Sequential Pd-Catalyzed Cross-Coupling Reactions; Challenges on Scale-Up. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
-
ACS Publications. Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. [Link]
- Google Patents.
-
Semantic Scholar. Synthesis of Furan Derivatives. XL. Synthesis of (5-Nitro-2-furyl)-methylated Polyenals. [Link]
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- 16. engineering.purdue.edu [engineering.purdue.edu]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(5-Methyl-2-furyl)benzaldehyde
Welcome to the technical support center for the purification of crude 4-(5-Methyl-2-furyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.
Introduction
This compound is a key intermediate in the synthesis of various fine chemicals, fragrances, and pharmaceuticals.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final product. The crude product from synthesis often contains unreacted starting materials, byproducts, and other impurities that must be removed. This guide will focus on the two primary purification techniques for this compound: recrystallization and column chromatography, providing troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.
Recrystallization Issues
Question 1: My crude this compound won't fully dissolve in the hot recrystallization solvent, even after adding a large volume.
Possible Causes:
-
Inappropriate Solvent Selection: The chosen solvent may have poor solubility characteristics for your compound, even at elevated temperatures.[2]
-
Insoluble Impurities: The crude product may contain significant amounts of insoluble impurities.
-
Insufficient Heating: The solvent may not have reached a high enough temperature to dissolve the solute effectively.
Troubleshooting Protocol:
-
Verify Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[2] For this compound, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, often yields good results.
-
Perform a Solubility Test: Before committing to a large-scale recrystallization, perform small-scale solubility tests with various solvents to identify the optimal one.[3]
-
Hot Filtration: If insoluble impurities are suspected, perform a hot filtration.[3] Dissolve the crude product in a minimal amount of the hot solvent, and then quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the insoluble matter.
-
Ensure Adequate Heating: Use a water bath or heating mantle to maintain the solvent at or near its boiling point during the dissolution step.[3]
Question 2: After cooling, no crystals have formed, or only a small amount of precipitate is observed.
Possible Causes:
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility at that temperature, but crystal nucleation has not been initiated.
-
Insufficient Concentration: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling.
-
Cooling Rate Too Rapid: Rapid cooling can sometimes inhibit crystal formation or lead to the formation of an oil.
Troubleshooting Protocol:
-
Induce Crystallization:
-
Seeding: Add a small seed crystal of pure this compound to the solution to provide a nucleation site.[3]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can serve as nucleation points.
-
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent. Allow the concentrated solution to cool slowly.
-
Slow Cooling: Allow the flask to cool to room temperature slowly and undisturbed. Once at room temperature, place it in an ice bath to maximize crystal yield.
Question 3: The recrystallized product is an oil, not crystals.
Possible Causes:
-
Low Melting Point Impurities: The presence of impurities can lower the melting point of the mixture, causing it to "oil out."
-
Compound's Intrinsic Properties: Some compounds have a natural tendency to form oils, especially if their melting point is close to the temperature of the solution.
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.
Troubleshooting Protocol:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow it to cool much more slowly. Insulating the flask can help.
-
Use a Different Solvent System: An alternative solvent or solvent pair may be less prone to oiling.
-
Trituration: If a small amount of oil forms, it can sometimes be induced to crystallize by swirling the flask or by adding a seed crystal and scratching.
Column Chromatography Issues
Question 1: The separation of this compound from impurities on the column is poor, with significant overlap between fractions.
Possible Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase (eluent) may be too high or too low, resulting in poor separation.[4]
-
Improper Column Packing: Voids, channels, or cracks in the stationary phase (silica gel or alumina) can lead to uneven solvent flow and band broadening.[5]
-
Overloading the Column: Applying too much crude product to the column can exceed its separation capacity.
Troubleshooting Protocol:
-
Optimize the Eluent System via TLC: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal eluent should provide a retention factor (Rf) of 0.25-0.35 for the desired compound. A common starting point for compounds like this is a mixture of hexanes and ethyl acetate.[6]
-
Properly Pack the Column: Use the "slurry method" to pack the column, which helps to create a uniform and homogenous stationary phase.[5] Gently tap the column as you add the slurry to dislodge any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band. Alternatively, "dry loading" can be employed by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[6]
Question 2: The desired compound is taking a very long time to elute from the column, or it is not eluting at all.
Possible Causes:
-
Eluent Polarity is Too Low: The mobile phase is not polar enough to effectively move the compound down the column.
-
Strong Adsorption to the Stationary Phase: The compound may have a strong affinity for the silica gel or alumina.
Troubleshooting Protocol:
-
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[6] This should be done in a stepwise manner to avoid co-eluting impurities.
-
Monitor with TLC: Continuously monitor the fractions coming off the column using TLC to track the position of your compound.[5]
Question 3: The collected fractions of this compound are still showing impurities on a TLC plate.
Possible Causes:
-
Co-eluting Impurities: An impurity may have a similar polarity to your product in the chosen solvent system, causing it to elute at the same time.
-
Column Overloading: As mentioned previously, overloading can lead to broader bands and poorer separation.
-
Fractions Collected are Too Large: Collecting large volumes per fraction can result in the mixing of separated components.
Troubleshooting Protocol:
-
Re-run the Chromatography with a Different Solvent System: A different eluent may alter the relative polarities and improve separation.
-
Combine and Re-purify: Combine the impure fractions, evaporate the solvent, and re-purify using column chromatography with a shallower solvent gradient or a different stationary phase (e.g., alumina instead of silica gel).
-
Collect Smaller Fractions: Collecting smaller, more numerous fractions can provide a finer resolution of the separation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound?
-
Pure this compound is typically a light yellow solid.[1]
Q2: What are the common impurities I might encounter in my crude product?
-
Common impurities can include unreacted starting materials from the synthesis, such as 2-methylfuran and 4-bromobenzaldehyde (depending on the synthetic route), as well as byproducts from side reactions. The synthesis of furan derivatives can sometimes lead to the formation of polymeric materials or other condensation products.[7]
Q3: How can I assess the purity of my final product?
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good initial indicator of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for determining purity and confirming the structure of the compound.[8]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., aldehyde C=O stretch).[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]
-
Q4: What is the optimal solvent system for column chromatography of this compound?
-
While the optimal system should be determined empirically using TLC, a gradient of hexanes:ethyl acetate is commonly used.[6] A typical gradient might start with a low polarity mixture (e.g., 19:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate.[6]
Q5: Are there any stability concerns with this compound during purification?
-
Like many furan-containing compounds, this compound can be sensitive to strong acids and may be prone to oxidation or polymerization over time, especially when exposed to air and light.[9][10] It is advisable to store the purified compound under an inert atmosphere and at a low temperature.[1]
Q6: Can I use distillation for purification?
-
While distillation is a viable purification technique for some aldehydes, it may not be ideal for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures. Recrystallization and column chromatography are generally the preferred methods.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: A decision-making workflow for purifying crude this compound.
Quantitative Data Summary
| Purification Technique | Key Parameters | Typical Values/Ranges | Notes |
| Recrystallization | Solvent System | Ethanol/Water, Hexane/Ethyl Acetate | The ratio should be optimized based on small-scale trials. |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath. | Rapid cooling can lead to oiling or small, impure crystals. | |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Alumina can be used as an alternative.[4] |
| Mobile Phase (Eluent) | Gradient of Hexanes:Ethyl Acetate | Start with a low polarity (e.g., 19:1) and gradually increase the ethyl acetate concentration.[6] | |
| Rf Value (TLC) | 0.25 - 0.35 | For optimal separation on the column. |
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
Supporting Information for "Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds". (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Supporting Information. (n.d.). Wiley-VCH. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved January 21, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 21, 2026, from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. [Link]
-
Heid, E., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(2), M1229. [Link]
-
Chem-Impex. (n.d.). 3-(5-Methyl-2-furyl)benzaldehyde. Retrieved January 21, 2026, from [Link]
-
Wierckx, N., et al. (2010). Identification and characterization of the furfural and 5-(hydroxymethyl)furfural degradation pathways of Cupriavidus basilensis HMF14. Proceedings of the National Academy of Sciences, 107(11), 5293-5298. [Link]
-
Organic Chemistry Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube. [Link]
-
Mammadova, A. F., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(12), 1234-1238. [Link]
-
Gunda, P., et al. (2014). Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. Organic Letters, 16(21), 5628-5631. [Link]
-
Chemsrc. (n.d.). CAS#:936342-83-5 | 4-(5-Methyl-furan-2-ylmethyl)-benzaldehyde. Retrieved January 21, 2026, from [Link]
-
Bernardi, L., et al. (2011). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters, 13(5), 1012-1015. [Link]
-
Hassan, A. S., et al. (2017). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Journal of Chemical and Pharmaceutical Research, 9(1), 1-10. [Link]
- Gunbas, G. (2016). 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. KR20160003771A.
-
Kim, J. (2020). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California. [Link]
-
de la Torre, M. G., et al. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Catalysis Today, 247, 111-120. [Link]
-
Kumar, R., et al. (2010). Synthesis, crystal growth and characterisation of novel NLO material: 4-Hydroxy benzaldehyde-N-methyl-4-stilbazolium tosylate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 16-20. [Link]
Sources
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- 6. Organic Syntheses Procedure [orgsyn.org]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 4-(5-Methyl-2-furyl)benzaldehyde
Welcome to the technical support guide for the synthesis of 4-(5-Methyl-2-furyl)benzaldehyde. This resource is designed for researchers, chemists, and process development scientists to navigate and troubleshoot common side reactions encountered during the synthesis of this valuable intermediate. This guide provides in-depth, mechanism-based explanations and actionable protocols to optimize your reaction outcomes.
Introduction
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reaction, or a sequence involving Vilsmeier-Haack formylation. While powerful, these methods are susceptible to various side reactions that can significantly impact yield and purity. This guide is structured in a question-and-answer format to directly address the most common challenges.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are a cornerstone for forming the C-C bond between the furan and benzene rings. However, competing pathways can lead to undesired byproducts.
FAQ 1: Low Yield of the Desired Product with Significant Benzaldehyde Formation
Question: I am attempting a Suzuki-Miyaura coupling between 2-bromo-5-methylfuran and 4-formylphenylboronic acid, but I am observing a significant amount of benzaldehyde in my crude product mixture, leading to a low yield of this compound. What is causing this?
Answer: The formation of benzaldehyde from 4-formylphenylboronic acid is a common side reaction known as protodeboronation .[1][2] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively reducing your boronic acid starting material.[1]
Mechanism of Protodeboronation: Protodeboronation is often base-catalyzed and can be accelerated by the palladium catalyst itself, particularly with bulky phosphine ligands.[2] The electron-withdrawing nature of the formyl group on the boronic acid can also influence its susceptibility to this side reaction.
Troubleshooting Protocol:
-
Choice of Base: The strength and type of base are critical.
-
Recommendation: Use a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH) or sodium tert-butoxide (NaOtBu).
-
Rationale: Stronger bases can accelerate the decomposition of the boronic acid.
-
-
Reaction Temperature and Time:
-
Recommendation: Lower the reaction temperature and monitor the reaction progress closely to minimize reaction time after the starting materials are consumed.
-
Rationale: Higher temperatures can increase the rate of protodeboronation.
-
-
Solvent System:
-
Recommendation: Ensure the reaction is not overly hydrous. While some water is often necessary for Suzuki couplings, excessive amounts can promote protodeboronation. Consider using a solvent system like dioxane/water or THF/water.
-
-
Catalyst and Ligand Selection:
-
Recommendation: Screen different palladium catalysts and phosphine ligands. Sometimes, a less bulky ligand can reduce the rate of protodeboronation.
-
FAQ 2: Formation of Biphenyl-4,4'-dicarbaldehyde as a Major Byproduct
Question: During my Suzuki-Miyaura coupling, I am isolating a significant amount of a high-molecular-weight byproduct, which I've identified as biphenyl-4,4'-dicarbaldehyde. Why is this happening?
Answer: This byproduct is the result of the homocoupling of your 4-formylphenylboronic acid. This is another common side reaction in Suzuki-Miyaura couplings, especially when the desired cross-coupling is sluggish.[3]
Mechanism of Homocoupling: Homocoupling can occur through several pathways, often involving an oxidative coupling mechanism where two boronic acid molecules react with each other, catalyzed by the palladium center. The presence of oxygen can promote this side reaction.
Troubleshooting Protocol:
-
Degassing:
-
Recommendation: Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.
-
Rationale: Removing dissolved oxygen can significantly suppress the oxidative homocoupling pathway.
-
-
Stoichiometry:
-
Recommendation: Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
-
Rationale: While it may seem counterintuitive, a slight excess can sometimes favor the cross-coupling over homocoupling by ensuring the aryl halide is consumed efficiently.
-
-
Catalyst Choice:
-
Recommendation: Certain palladium catalysts are more prone to promoting homocoupling. If the problem persists, consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).
-
-
Reaction Conditions:
-
Recommendation: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction relative to the desired cross-coupling.
-
FAQ 3: My Heck Reaction is Producing a Mixture of Isomers
Question: I am using a Heck reaction between 2-methylfuran and 4-bromobenzaldehyde, but I'm getting a mixture of products instead of the desired this compound. What is going on?
Answer: The Heck reaction involves the coupling of an aryl halide with an alkene. In the case of a furan, which is an electron-rich heterocycle, the regioselectivity of the addition of the aryl-palladium species can be an issue. Also, subsequent double bond migration in the intermediate can lead to a mixture of isomers.
Mechanism of Isomer Formation: The palladium-hydride intermediate formed after the initial migratory insertion can undergo β-hydride elimination from different positions, leading to different isomers. The stability of the resulting double bond often dictates the major product.
Troubleshooting Protocol:
-
Ligand Selection:
-
Recommendation: The choice of phosphine ligand can have a significant impact on regioselectivity. Bulky electron-rich ligands often favor a single isomer.
-
Rationale: The ligand influences the steric environment around the palladium center, directing the migratory insertion and β-hydride elimination steps.
-
-
Base:
-
Recommendation: The choice of base can influence the rate of the desired elimination pathway. Triethylamine (Et₃N) is a common choice, but others like potassium carbonate can be screened.
-
-
Temperature:
-
Recommendation: Optimize the reaction temperature. Higher temperatures can sometimes lead to more isomerization.
-
Table 1: Troubleshooting Summary for Palladium-Catalyzed Cross-Coupling
| Side Product | Probable Cause | Key Troubleshooting Steps |
| Benzaldehyde | Protodeboronation of 4-formylphenylboronic acid | Use a milder base, lower temperature, minimize water content. |
| Biphenyl-4,4'-dicarbaldehyde | Homocoupling of 4-formylphenylboronic acid | Degas the reaction mixture thoroughly, maintain an inert atmosphere. |
| Isomeric Products (Heck) | Lack of regioselectivity, double bond migration | Screen different phosphine ligands, optimize base and temperature. |
Section 2: Troubleshooting Reactions Involving the Furan Ring
The furan ring itself can be reactive under certain conditions, leading to undesired side products.
FAQ 4: I am observing significant decomposition and tar formation, especially under acidic conditions.
Question: When I attempt reactions that involve acidic conditions, such as a Vilsmeier-Haack formylation, I notice a lot of dark, insoluble material and a low yield of my desired product. What is causing this decomposition?
Answer: The furan ring is known to be sensitive to acidic conditions and can undergo acid-catalyzed ring-opening and polymerization .[4][5][6] This is a common issue when working with furan derivatives.
Mechanism of Furan Ring Opening: Protonation of the furan oxygen makes the ring susceptible to nucleophilic attack, leading to ring-opened intermediates that can then polymerize to form insoluble tars.
Troubleshooting Protocol:
-
Vilsmeier-Haack Conditions:
-
Recommendation: Perform the Vilsmeier-Haack reaction at low temperatures (e.g., 0 °C to room temperature) and add the reagents slowly.
-
Rationale: Controlling the temperature minimizes the rate of the decomposition side reactions.
-
-
Alternative Formylation Methods:
-
Recommendation: If the Vilsmeier-Haack reaction consistently gives low yields, consider alternative, milder formylation methods.
-
-
Work-up Procedure:
-
Recommendation: During the work-up of acidic reactions, neutralize the acid promptly and avoid prolonged exposure of the product to acidic aqueous layers.
-
FAQ 5: My Vilsmeier-Haack reaction on 2-methylfuran is not giving the desired 5-formyl product.
Question: I am trying to formylate 2-methylfuran using the Vilsmeier-Haack reaction to get 5-methylfuran-2-carbaldehyde, but I am getting other isomers or no reaction. Why is this?
Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The regioselectivity on a substituted furan is directed by the existing substituent. The methyl group at the 2-position of furan is an ortho-, para- director (in this case, directing to the 3- and 5-positions). The 5-position is sterically less hindered and electronically favored, so formylation should predominantly occur there. If you are not observing this, it could be due to several factors.
Troubleshooting Protocol:
-
Reagent Purity:
-
Recommendation: Ensure the purity of your phosphoryl chloride (POCl₃) and dimethylformamide (DMF). Old or impure reagents can lead to side reactions or failure of the reaction.
-
-
Reaction Conditions:
-
Recommendation: The reaction is typically performed by adding POCl₃ to DMF at low temperature, followed by the addition of the furan. Ensure proper stoichiometry and temperature control.
-
-
Steric Hindrance:
-
Rationale: While the 5-position is generally favored, if your substrate is more complex, steric hindrance could play a role. However, for 2-methylfuran, formylation at the 5-position is expected.
-
Section 3: Troubleshooting Reactions Involving the Aldehyde Group
The benzaldehyde functionality can also participate in side reactions, particularly under the basic conditions often employed in cross-coupling reactions.
FAQ 6: I am observing the formation of 4-(5-Methyl-2-furyl)benzoic acid and 4-(5-Methyl-2-furyl)benzyl alcohol in my product mixture.
Question: After my Suzuki-Miyaura coupling, which uses a base, I am finding both the corresponding carboxylic acid and benzyl alcohol of my desired product. What reaction is causing this?
Answer: This is a classic example of the Cannizzaro reaction .[7][8][9] Aldehydes that lack α-hydrogens, such as benzaldehyde derivatives, can undergo disproportionation in the presence of a strong base to yield a carboxylic acid and an alcohol.[7]
Mechanism of the Cannizzaro Reaction: Under strongly basic conditions, a hydroxide ion attacks the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate can then transfer a hydride to a second molecule of the aldehyde, resulting in one oxidized (carboxylate) and one reduced (alkoxide) product.
Troubleshooting Protocol:
-
Base Selection:
-
Recommendation: This is the most critical factor. Avoid strong bases like NaOH, KOH, or alkoxides if possible. Use weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Rationale: The Cannizzaro reaction is highly dependent on the concentration of hydroxide ions. Weaker bases do not generate a high enough concentration to promote this reaction significantly.
-
-
Temperature Control:
-
Recommendation: Run the reaction at the lowest temperature that allows for efficient cross-coupling.
-
Rationale: The Cannizzaro reaction, like many side reactions, is accelerated at higher temperatures.
-
-
Reaction Time:
-
Recommendation: Monitor the reaction closely and work it up as soon as the starting materials are consumed to minimize the time the product is exposed to basic conditions.
-
Diagram 1: Key Reaction Pathways in the Synthesis of this compound
Caption: Desired Suzuki-Miyaura pathway and competing side reactions.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Side Reactions
-
Reagents and Setup:
-
To a flame-dried Schlenk flask, add 2-bromo-5-methylfuran (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and your palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask with a septum.
-
-
Degassing:
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol/water, via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. [Link]
-
Chemistry LibreTexts. (2023). Cannizzaro Reaction. [Link]
-
ResearchGate. (Request PDF). ChemInform Abstract: Palladium-Catalyzed C-H Homocoupling of Furans and Thiophenes Using Oxygen as the Oxidant. [Link]
-
ResearchGate. Regioselective Upgrading of Furfural into 2-Methyl Furan over Cobalt Confined in Microporous Carbon Spheres. [Link]
-
PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
-
ResearchGate. (Request PDF). Oxidative Coupling of 2-methyl furoate: a scalable synthesis of Dimethyl 2,2'-bifuran-5,5'-dicarboxylate. [Link]
-
MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]
-
PMC - NIH. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
ResearchGate. (Request PDF). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
ResearchGate. (Request PDF). Oxidation of 5-Hydroxymethylfurfural to 5-Formyl Furan-2-Carboxylic Acid by Non-Precious Transition Metal Oxide-Based Catalyst. [Link]
-
NIH. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
YouTube. Carboxylic Acid Derivative Reactions. [Link]
-
L.S.College, Muzaffarpur. (2021). Cannizzaro reaction. [Link]
-
Green Chemistry (RSC Publishing). Single pot selective hydrogenation of furfural to 2-methylfuran over carbon supported iridium catalysts. [Link]
-
Arkivoc. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]
-
ResearchGate. (Request PDF). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]
-
ResearchGate. Suzuki–Miyaura coupling in 2‐Me‐THF. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
PubliCatt. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. [Link]
-
RSC Publishing. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Cannizzaro Reaction. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
MDPI. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. [Link]
-
ResearchGate. Hypothesis of regioselectivity changed by a methylation. [Link]
-
ResearchGate. (Request PDF). Synthesis of 2,5‐Diformylfuran and Furan‐2,5‐Dicarboxylic Acid by Catalytic Air‐Oxidation of 5‐Hydroxymethylfurfural. Unexpectedly Selective Aerobic Oxidation of Benzyl Alcohol to Benzaldehyde with Metal=Bromide Catalysts. [Link]
-
PMC - NIH. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
MIT Open Access Articles. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
FUJIFILM Wako. Boronic Acid Compounds for Suzuki Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
The Royal Society of Chemistry. Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. [Link]
-
A DFT study of direct furfural conversion to 2-methylfuran on the Ru/Co3O4 surface. [Link]
-
PMC - NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ResearchGate. (PDF). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
PMC - PubMed Central - NIH. (2024). Synthetic applications of the Cannizzaro reaction. [Link]
-
Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ResearchGate. The Cannizzaro Reaction. [Link]
-
ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
Optimizing reaction conditions for the formylation of 5-methyl-2-phenylfuran
Technical Support Center: Optimizing Formylation of 5-Methyl-2-Phenylfuran
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the formylation of 5-methyl-2-phenylfuran. This guide is designed to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will explore the nuances of the Vilsmeier-Haack reaction, address common experimental challenges through a troubleshooting FAQ, and provide actionable protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses common issues encountered during the formylation of 5-methyl-2-phenylfuran, providing both immediate solutions and a deeper understanding of the underlying chemistry.
Core Concepts & Reaction Specifics
Q1: What is the Vilsmeier-Haack reaction, and why is it the preferred method for formylating 5-methyl-2-phenylfuran?
A1: The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] It is particularly effective for furan derivatives due to the high electron density of the furan ring, which makes it significantly more reactive toward electrophiles than benzene.[3][4]
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: An N,N-disubstituted formamide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt. This salt is the active formylating agent, often referred to as the Vilsmeier reagent.[5][6]
-
Electrophilic Aromatic Substitution: The electron-rich furan ring of your substrate attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.[6]
This method is preferred over harsher alternatives like Friedel-Crafts formylation because the Vilsmeier reagent is a relatively weak electrophile, reducing the likelihood of acid-catalyzed polymerization and degradation of the sensitive furan ring.[7]
Q2: What is the expected regioselectivity for the formylation of 5-methyl-2-phenylfuran? Where will the aldehyde group attach?
A2: This is a critical question of causality. Electrophilic substitution on the furan ring preferentially occurs at the α-positions (C2 and C5) because the cationic intermediate is better stabilized by resonance, including delocalization onto the oxygen atom.[3][8][9]
In your substrate, 5-methyl-2-phenylfuran, both α-positions are already substituted. Therefore, the reaction is forced to occur at one of the β-positions (C3 or C4). The final position is determined by the directing effects of the existing substituents:
-
Methyl Group (at C5): This is an electron-donating group (EDG) that activates the furan ring and directs electrophiles to its ortho position, which is C4.
-
Phenyl Group (at C2): This group is also an ortho, para-director. It directs electrophiles to its ortho position, which is C3.
Between these two, the methyl group is a stronger activating group. Consequently, the formylation is expected to occur predominantly at the C4 position , yielding 2-methyl-5-phenylfuran-4-carbaldehyde . However, the formation of the C3 isomer, 2-methyl-5-phenylfuran-3-carbaldehyde , as a minor product is possible and should be monitored.[10][11]
Troubleshooting: Low Yield & Reaction Failure
Q3: My reaction yield is very low, or I've recovered only starting material. What are the most likely causes?
A3: Low or no yield in a Vilsmeier-Haack reaction is a common but solvable issue. The root cause often lies in reagent quality, reaction conditions, or work-up procedure.
-
Moisture Contamination: This is the most frequent culprit. The Vilsmeier reagent reacts violently with water and will be quenched before it can formylate your substrate.[1]
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade DMF and freshly opened or distilled POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.
-
Solution: Use a slight excess of the formylating agents. A molar ratio of 1.5 equivalents of POCl₃ relative to the furan substrate, with DMF used as both a reagent and solvent, is a robust starting point.[6]
-
-
Improper Temperature Control: The formation of the Vilsmeier reagent is highly exothermic.
-
Solution: Prepare the reagent in situ at 0 °C by adding POCl₃ dropwise to chilled DMF with vigorous stirring.[6] After adding your furan substrate at low temperature, the reaction may need to be gently heated (e.g., 40–80 °C) to drive it to completion. Monitor progress by Thin Layer Chromatography (TLC) to avoid decomposition from overheating.
-
-
Ineffective Work-up: The final hydrolysis step is crucial for forming the aldehyde.
-
Solution: The reaction mixture should be quenched by pouring it slowly and carefully onto a vigorously stirred mixture of ice and water. This hydrolyzes the intermediate iminium salt. Subsequently, neutralize the acidic solution, often with a base like sodium acetate or sodium bicarbonate, to a pH that ensures product stability before extraction.[6]
-
Troubleshooting: Side Reactions & Impurities
Q4: My crude product is a dark, tarry substance, and the TLC plate shows multiple spots. What's going wrong?
A4: The formation of tar and multiple byproducts points towards decomposition of the starting material or product. Furans are notoriously sensitive to strong acidic conditions and heat.
-
Acid-Catalyzed Polymerization: This is the primary side reaction. The highly acidic environment generated by POCl₃ and subsequent hydrolysis can cause the furan ring to open or polymerize.
-
Solution:
-
Maintain Low Temperatures: Strictly control the temperature during reagent formation and the initial reaction phase.
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed immediately to the work-up. Prolonged exposure to the reaction conditions will degrade the product.
-
Controlled Quenching: Pour the reaction mixture into ice water, not the other way around. This helps to rapidly dilute the acid and dissipate heat.
-
-
-
Formation of Isomeric Products: As discussed in Q2, while formylation at C4 is favored, some C3-formylated product may form.
-
Solution: These isomers will likely have different polarities. Careful column chromatography is the most effective method for separation. Use a step gradient of a solvent system like hexane/ethyl acetate to resolve the spots.
-
Troubleshooting: Product Isolation & Purification
Q5: I'm having difficulty during the work-up. I'm getting a persistent emulsion during extraction, or my yield is low after purification.
A5: Isolation challenges are common but can be overcome with procedural adjustments.
-
Emulsion Formation: This occurs when the aqueous and organic layers fail to separate cleanly, often trapping the product at the interface.
-
Solution: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion and forces the organic product into the organic layer.
-
-
Product Loss During Purification: The formylated product, while largely nonpolar, has an aldehyde group that can interact with the stationary phase during chromatography.
-
Solution:
-
Silica Gel Selection: Use neutral silica gel for column chromatography, as residual acidity on standard silica can sometimes cause product degradation.
-
Solvent Polarity: Choose a solvent system (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) that allows the product to elute without excessive retention time.
-
Alternative Purification: If the product is thermally stable, vacuum distillation can be an excellent alternative to chromatography for purification.
-
-
Optimized Experimental Protocol & Data
Protocol: Vilsmeier-Haack Formylation of 5-Methyl-2-Phenylfuran
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (10 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of a viscous liquid or a solid precipitate indicates the Vilsmeier reagent has formed.
-
-
Formylation Reaction:
-
Dissolve 5-methyl-2-phenylfuran (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase) until the starting material spot has been consumed (typically 2-4 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to room temperature.
-
In a separate large beaker, prepare a vigorously stirred solution of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice-water.
-
Add a saturated solution of sodium acetate or slowly add solid sodium bicarbonate until the mixture is neutralized (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by silica gel column chromatography to isolate the desired 2-methyl-5-phenylfuran-4-carbaldehyde.
-
Table 1: Typical Vilsmeier-Haack Conditions for Furan Derivatives
| Substrate | POCl₃ (equiv.) | DMF (equiv.) | Temperature (°C) | Time (h) | Product | Yield (%) |
| Furan | 1.5 | Solvent | 0 to RT | 6.5 | 2-Furaldehyde | 77 |
| 2-Methylfuran | 1.1 | Solvent | 20-25 | 2 | 5-Methyl-2-furaldehyde | 80 |
| Pyrrole | 1.2 | Solvent | 0 to 35 | 1 | Pyrrole-2-carbaldehyde | 83 |
| Indole | 1.2 | Solvent | 0 to 35 | 1.5 | Indole-3-carbaldehyde | 95 |
| 5-Methyl-2-phenylfuran (Predicted) | 1.5 | Solvent | 0 to 60 | 2-4 | 2-Methyl-5-phenylfuran-4-carbaldehyde | 60-80 |
| Predicted yield based on typical outcomes for substituted furans. |
Visual Workflow & Mechanism Diagrams
To further clarify the process, the following diagrams illustrate the reaction mechanism and logical workflows for experimentation and troubleshooting.
Caption: General mechanism of the Vilsmeier-Haack reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
- Electrophilic substitutions in 2,5-disubstituted heterocycles. (n.d.). Retrieved from a study on five-membered ring reactions.
-
Why does the electrophilic substitution of furan happen at 2 and 5 positions? (2019, August 1). Quora. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical, Chemical and Biological Sciences.
-
Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives. (n.d.). ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Why electrophilic substitution reaction occur at 2 and 5 position in furan? (2022, April 28). Answers.com. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
-
2-METHYL-5-PHENYLFURAN-3-CARBALDEHYDE. (n.d.). Molbase. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. quora.com [quora.com]
- 9. math.answers.com [math.answers.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. 2-METHYL-5-PHENYLFURAN-3-CARBALDEHYDE | CAS 321309-42-6 [matrix-fine-chemicals.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(5-Methyl-2-furyl)benzaldehyde
Welcome to the technical support center for 4-(5-Methyl-2-furyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the inherent solubility challenges of this compound in aqueous media. This guide moves beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your own experimental settings.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is an aromatic aldehyde with a molecular structure that presents significant hurdles for aqueous solubility.[1][2][3] Its structure, featuring a benzaldehyde core linked to a methyl-substituted furan ring, results in a predominantly non-polar character.[4][5][6] This hydrophobicity is the primary reason for its poor solubility in water, a common challenge with many therapeutically promising aromatic aldehydes.[7]
| Property | Value/Description | Implication for Aqueous Solubility |
| Molecular Formula | C₁₂H₁₀O₂ | The relatively large hydrocarbon backbone contributes to its non-polar nature.[4][5] |
| Molecular Weight | 186.21 g/mol | Higher molecular weight often correlates with decreased water solubility for organic compounds.[1] |
| Structure | Aromatic aldehyde with a furan ring | The planar ring structures are hydrophobic, leading to poor interaction with polar water molecules.[8] |
| Polarity | Predominantly non-polar | "Like dissolves like" is a fundamental principle; non-polar molecules are difficult to dissolve in the highly polar solvent, water. |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound in aqueous solutions.
Q1: I'm trying to dissolve this compound directly in my aqueous buffer, but it's not dissolving. What's going wrong?
A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. The non-polar furan and benzene rings do not favorably interact with the polar water molecules. Instead of forming a homogenous solution, the compound will likely remain as a solid precipitate or form an oily suspension.
Solution Workflow: A Step-by-Step Approach to Solubilization
The following workflow provides a systematic approach to achieving a stable aqueous solution of this compound.
Caption: A systematic workflow for solubilizing this compound.
Q2: What are the best organic solvents to create a stock solution?
A2: Creating a concentrated stock solution in a water-miscible organic solvent is the crucial first step. This stock can then be diluted into your aqueous medium.
Recommended Solvents for Stock Solutions:
| Solvent | Rationale for Use | Considerations & Cautions |
| Dimethyl Sulfoxide (DMSO) | An excellent aprotic solvent that can dissolve a wide range of polar and non-polar compounds.[9] | Can be toxic to cells at higher concentrations. Aim for a final DMSO concentration of <0.5% in your working solution. |
| N,N-Dimethylformamide (DMF) | Similar to DMSO, it is a powerful solvent for many organic compounds. | Also carries cellular toxicity concerns. Keep final concentrations low. |
| Ethanol | A less toxic option compared to DMSO and DMF, suitable for many biological applications. | May have lower solubilizing power for highly non-polar compounds. |
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh 1.862 mg of this compound (MW: 186.21 g/mol ).
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of high-purity DMSO.
-
Mixing: Vortex thoroughly until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C, protected from light.
Q3: I've prepared a DMSO stock, but my compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final solution to maintain the compound's solubility. To overcome this, you need to employ a solubilization-enhancing technique in your aqueous phase.
Advanced Solubilization Strategies
Here are three field-proven strategies to enhance the aqueous solubility of this compound.
Strategy 1: Co-solvent Systems
This approach involves adding a water-miscible organic solvent to your aqueous buffer to increase the overall polarity of the solvent system, making it more favorable for dissolving your compound.
Mechanism of Action: The co-solvent reduces the polarity of the aqueous medium, decreasing the interfacial tension between the hydrophobic compound and the solvent, thereby enhancing solubility.
Recommended Co-solvents:
-
Ethanol: Generally well-tolerated in biological systems.
-
Propylene Glycol: A common excipient in pharmaceutical formulations.
-
Polyethylene Glycol (PEG) 300/400: Low molecular weight PEGs are effective solubilizers.
Experimental Protocol: Solubilization using a Co-solvent
-
Prepare Buffer with Co-solvent: To 9.5 mL of your desired aqueous buffer, add 0.5 mL of ethanol (final co-solvent concentration of 5%). Mix well.
-
Dilution: While vortexing the buffer/co-solvent mixture, slowly add your DMSO stock solution of this compound to achieve the desired final concentration.
-
Observation: Visually inspect for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent.
Strategy 2: Surfactant-Mediated Micellar Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[10][11] These micelles have a hydrophobic core that can encapsulate non-polar compounds like this compound, effectively solubilizing them in the aqueous bulk phase.[10][11]
Mechanism of Action: Micellar Encapsulation
Caption: Encapsulation of the hydrophobic compound within the surfactant micelle core.
Recommended Surfactants:
-
Polysorbates (Tween® 20, Tween® 80): Non-ionic surfactants widely used in pharmaceutical formulations for their low toxicity and high solubilizing capacity.[8][12]
-
Cremophor® EL: A potent non-ionic solubilizing agent.
Experimental Protocol: Solubilization using Tween® 80
-
Prepare Surfactant Solution: Prepare a 1% (w/v) solution of Tween® 80 in your aqueous buffer. Ensure the concentration is above its CMC.
-
Dilution: While vortexing the surfactant solution, slowly add the DMSO stock of this compound to the desired final concentration.
-
Equilibration: Allow the solution to equilibrate for at least 30 minutes to ensure micelle formation and encapsulation.
Strategy 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14][15] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the guest molecule from the aqueous environment.[13][14][15]
Mechanism of Action: Inclusion Complex Formation
Caption: The hydrophobic guest molecule is encapsulated within the cyclodextrin's cavity.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A highly soluble and biocompatible derivative of β-cyclodextrin, widely used in drug delivery.[7][14]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with excellent solubilizing properties.[15]
Experimental Protocol: Solubilization using HP-β-CD
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to a concentration of 2-10% (w/v).
-
Dilution: Slowly add the DMSO stock of this compound to the cyclodextrin solution while stirring.
-
Complexation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the inclusion complex.
Stability Considerations
pH Sensitivity: The stability of aldehydes can be influenced by pH. In strongly acidic or basic conditions, aldehydes can undergo various reactions, including oxidation or condensation. It is advisable to maintain the pH of your final solution within a neutral range (pH 6-8) unless your experimental design requires otherwise.[16][17]
Light and Air Sensitivity: Aromatic aldehydes can be susceptible to oxidation, especially when exposed to light and air. It is good practice to prepare solutions fresh and store them in amber vials or protected from light.
Analytical Verification of Solubility
Visual inspection is the first step, but for quantitative applications, it is crucial to confirm the concentration of the dissolved compound.
Recommended Analytical Technique: HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust method for quantifying this compound.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis scan (likely in the 280-320 nm range) |
| Injection Volume | 10 µL |
By running a calibration curve with known concentrations, you can accurately determine the amount of this compound in your prepared solutions.
References
- Methods of increasing solubility of a poorly soluble compounds and methods of making and using formulations of such compounds.
- This compound | CAS 400748-10-9 | SCBT. Santa Cruz Biotechnology.
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- Effect of pH on formation of (a) carbonyl groups and (b) carboxyl groups.
- Enhancement of Solubility; An Overview.
- Why does the solubility of aldehydes and ketones decrease with increase in number of carbon
- Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses.
- Why the lower members of aldehyde and ketone are soluble class 12 chemistry CBSE. Vedantu.
- Why are smaller aldehydes and ketones soluble in w
- Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC.
- Aldehydes, Ketones and Carboxylic Acids.
- Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology.
- Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology.
- Co-solvents | Biochemical Assay Reagents. MedchemExpress.
- Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC.
- Physical Properties of Ketones and Aldehydes. OpenOChem Learn.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- 4-(2-Furyl)benzaldehyde - Chem-Impex.
- 3-(5-Methyl-2-furyl)benzaldehyde - Chem-Impex.
- Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones)
- Cyclodextrins as solubilizers: formation of complex aggreg
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC.
- pH and solubility (video) | Equilibrium. Khan Academy.
- (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
Sources
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. quora.com [quora.com]
- 5. Why the lower members of aldehyde and ketone are soluble class 12 chemistry CBSE [vedantu.com]
- 6. quora.com [quora.com]
- 7. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmatutor.org [pharmatutor.org]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
Technical Support Center: Suzuki Coupling for 4-(5-Methyl-2-furyl)benzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-(5-Methyl-2-furyl)benzaldehyde via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions, and offer detailed experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction yields.
I. Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that can arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Q1: Why is my reaction yield consistently low?
Low yields in the Suzuki coupling of 2-bromo-5-methylfuran and 4-formylphenylboronic acid can stem from several factors. Here’s a breakdown of potential causes and how to address them:
-
Inefficient Catalyst Activity: The palladium catalyst is the heart of the reaction. If it's not functioning optimally, your yield will suffer.
-
Cause: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst, or it may decompose to form palladium black.[1]
-
Solution:
-
Use a high-quality precatalyst: Ensure your palladium source, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is from a reliable supplier and has been stored properly under an inert atmosphere.
-
Employ bulky, electron-rich ligands: Ligands like SPhos or XPhos can stabilize the palladium catalyst and promote the crucial oxidative addition and reductive elimination steps, especially with heteroaryl substrates.[2][3]
-
Degas your solvents and reagents thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst.[4] Purging the reaction mixture with an inert gas like argon or nitrogen for an extended period (e.g., 30 minutes) is critical.[5]
-
-
-
Decomposition of Boronic Acid: Boronic acids, particularly heteroaryl boronic acids, can be prone to decomposition under reaction conditions.[4]
-
Cause: Protodeborylation, the cleavage of the C-B bond, is a common side reaction, especially in the presence of water and at elevated temperatures.[4]
-
Solution:
-
Use a boronic ester: MIDA boronates or pinacol esters are often more stable than the corresponding boronic acids and can lead to more consistent results.
-
Optimize the base: A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often sufficient and can minimize boronic acid degradation compared to stronger bases like sodium hydroxide (NaOH).[6][7]
-
Control the temperature: While heating is often necessary, excessive temperatures can accelerate decomposition. Aim for the lowest temperature that provides a reasonable reaction rate, typically in the range of 80-100°C.[5][8]
-
-
-
Suboptimal Reaction Conditions: The interplay of solvent, base, and temperature is crucial for success.
-
Cause: An inappropriate solvent may not effectively dissolve all reactants, or the chosen base may not be strong enough to facilitate transmetalation.
-
Solution:
-
Solvent choice: A mixture of an organic solvent like dioxane, THF, or toluene with water is commonly used.[4][8] The water is necessary to dissolve the inorganic base.
-
Base selection: The base activates the boronic acid for transmetalation.[6][9][10][11][12] For this specific coupling, K₂CO₃ or K₃PO₄ are good starting points.[3][8]
-
-
Q2: I'm observing significant formation of side products. What are they and how can I minimize them?
The appearance of unexpected spots on your TLC or peaks in your chromatogram indicates the presence of side products. The most common culprits are:
-
Homocoupling of the Boronic Acid:
-
Cause: Two molecules of 4-formylphenylboronic acid can couple to form 4,4'-diformylbiphenyl. This is often promoted by the presence of Pd(II) species and oxygen.[4]
-
Solution:
-
Thorough degassing: As mentioned for low yields, minimizing oxygen is key.
-
Use a slight excess of the boronic acid: A 1.1 to 1.5 molar equivalent of the boronic acid relative to the aryl halide can help favor the desired cross-coupling reaction.
-
-
-
Dehalogenation of the Aryl Halide:
-
Cause: The 2-bromo-5-methylfuran can be reduced to 2-methylfuran. This can occur if a hydride source is present in the reaction mixture.[4]
-
Solution:
-
Ensure high-purity reagents: Impurities in solvents or other reagents can act as hydride sources.
-
Choose the appropriate base: Some bases, particularly alkoxides in the presence of alcohols, can promote dehalogenation.
-
-
-
Protodeborylation of the Boronic Acid:
-
Cause: As discussed in the low yield section, the boronic acid can be replaced by a proton from the solvent.
-
Solution:
-
Minimize reaction time: Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor decomposition.
-
-
Q3: The reaction is not going to completion, even after an extended time. What should I do?
A stalled reaction can be frustrating. Here are some steps to diagnose and resolve the issue:
-
Check Catalyst Activity:
-
Cause: The catalyst may have deactivated over the course of the reaction.
-
Solution:
-
Add a fresh portion of catalyst: If the reaction has stalled, adding a small amount of fresh catalyst may restart it.
-
-
-
Re-evaluate Your Reagents:
-
Cause: One of the starting materials may be of poor quality or have degraded.
-
Solution:
-
Verify the purity of your 2-bromo-5-methylfuran and 4-formylphenylboronic acid: Use NMR or another analytical technique to confirm their identity and purity.
-
Consider synthesizing your starting materials fresh: 4-Formylphenylboronic acid can be synthesized from 4-bromobenzaldehyde.[13]
-
-
-
Optimize Reaction Parameters:
-
Cause: The chosen conditions may not be energetic enough to drive the reaction to completion.
-
Solution:
-
Increase the temperature: If you are running the reaction at a lower temperature, a modest increase (e.g., from 80°C to 100°C) may be beneficial.
-
Try a different solvent system: A more polar aprotic solvent like DMF could be an alternative, but be mindful of potential side reactions at higher temperatures.
-
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of the synthesis.
Q: Which palladium catalyst and ligand combination is best for this reaction?
A: For coupling a heteroaryl halide like 2-bromo-5-methylfuran, a catalyst system with a bulky, electron-rich phosphine ligand is often advantageous.[14] A good starting point is Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ and a ligand like SPhos.[3] These systems are known to be effective for challenging Suzuki couplings.
Q: What is the optimal ratio of reactants?
A: Typically, a slight excess of the boronic acid (1.1 to 1.5 equivalents) relative to the aryl halide is used to drive the reaction to completion and compensate for any potential homocoupling or decomposition. The palladium catalyst is used in catalytic amounts, generally ranging from 0.5 to 5 mol%.
Q: How do I properly degas my reaction mixture?
A: The most common method is to bubble an inert gas, such as argon or nitrogen, through the solvent for at least 20-30 minutes before adding the catalyst.[15] After adding the reagents (except the catalyst), the mixture can be further degassed for another 15 minutes. Alternatively, the freeze-pump-thaw method can be used for more sensitive reactions.
Q: How can I effectively purify the final product?
A: The crude product, this compound, can typically be purified by flash column chromatography on silica gel. A solvent system of hexanes and ethyl acetate is often effective for separating the product from unreacted starting materials and byproducts.[16][17] Recrystallization from a suitable solvent mixture, such as hexanes and methanol, can be used for further purification.[16]
III. Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of this compound.
Materials:
-
2-Bromo-5-methylfuran
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylfuran (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Briefly purge the vial with argon. Add a small amount of the degassed dioxane to the vial to dissolve the catalyst and ligand, then transfer this solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Optimization Data Summary
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction rate and cost. Higher loadings may be needed for less reactive substrates. |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | A 2:1 ratio of phosphine ligand to palladium is often optimal for stabilizing the catalyst. |
| Base Equivalents | 2-3 equivalents | Ensures complete activation of the boronic acid. |
| Temperature | 80-110 °C | Provides sufficient energy for the reaction while minimizing decomposition. |
| Solvent Ratio (Organic:Water) | 3:1 to 5:1 | Ensures solubility of both organic and inorganic reagents. |
IV. Visualizing the Process
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor Suzuki coupling yields.
V. References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Angewandte Chemie International Edition. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. [Link]
-
Wikipedia. 4-Formylphenylboronic acid. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
-
Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
ACS Catalysis. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]
-
Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
ResearchGate. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. [Link]
-
ResearchGate. Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. [Link]
-
Harvard University. The Suzuki Reaction. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. Side reactions of Suzuki cross-coupling. [Link]
-
The Journal of Organic Chemistry. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]
-
National Institutes of Health. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
-
MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]
-
Paper Teplate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
-
YouTube. Suzuki Coupling Mechanism and Applications. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. m.youtube.com [m.youtube.com]
Preventing degradation of 4-(5-Methyl-2-furyl)benzaldehyde during workup
Welcome to the technical support guide for handling 4-(5-Methyl-2-furyl)benzaldehyde. This document provides in-depth troubleshooting advice and best practices to prevent degradation during experimental workups. As a molecule combining an acid-sensitive furan ring and an easily oxidized aldehyde, special care is required to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark brown or black during aqueous workup. What is happening?
This is a classic sign of furan ring degradation. The furan moiety is highly susceptible to acid-catalyzed polymerization, which produces dark, insoluble materials often referred to as "humins".[1][2] This process is initiated by the protonation of the furan ring, which can be caused by residual acid from your reaction or even by performing an "acid wash" with reagents like 1M HCl.[1][3]
Q2: After purification, my final product's NMR shows a new peak in the carboxylic acid region (~10-12 ppm) and the aldehyde peak is diminished. Why?
This indicates that the benzaldehyde group has been oxidized to the corresponding carboxylic acid. Aldehydes are easily oxidized, a process that can be accelerated by exposure to atmospheric oxygen, especially during heating (e.g., rotary evaporation) or during purification on silica gel which can have oxidative impurities.[4][5][6]
Q3: Can I use a standard aqueous workup with acidic and basic washes?
It is strongly advised to avoid strong acidic washes . The furan ring is notably unstable in acidic conditions, leading to ring-opening and polymerization.[1][3] While a carefully controlled wash with a weak base (e.g., saturated sodium bicarbonate) is often necessary to neutralize residual acid, prolonged exposure to strong bases should also be avoided as they can promote other side reactions.[7]
Q4: How should I store the isolated this compound?
To prevent both oxidation and light-catalyzed degradation, the purified compound should be stored under an inert atmosphere (Nitrogen or Argon), in a dark container (amber vial), and at a low temperature (e.g., in a freezer).[4] These precautions minimize exposure to oxygen and light, which can accelerate decomposition over time.[8]
Troubleshooting Guide: A Step-by-Step Workup Analysis
Degradation can occur at multiple stages of the workup. Below is a breakdown of common problems and solutions for each step.
Stage 1: Quenching the Reaction
-
Problem: Significant darkening and product loss upon adding an aqueous quenching solution.
-
Root Cause: The reaction mixture is acidic, and the addition of water, a protic solvent, accelerates the acid-catalyzed degradation of the furan ring.[1][9]
-
Solution: Before adding bulk water or brine, cool the reaction mixture (0 °C) and slowly add a mild, cold base like saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) until the mixture is neutral. Monitor the pH carefully.
Stage 2: Liquid-Liquid Extraction
-
Problem: Formation of a dark, insoluble layer at the interface or discoloration of the organic layer.
-
Root Cause: Insufficient neutralization of acid. Even trace amounts of acid can cause decomposition at the aqueous-organic interface.
-
Solutions:
-
Ensure Neutrality: Before extraction, confirm the aqueous layer's pH is between 7.0 and 8.0.
-
Use Degassed Solvents: To minimize oxidation, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Work Quickly: Minimize the contact time between the organic layer containing your product and the aqueous phase.
-
Stage 3: Drying and Concentration
-
Problem: The purified organic solution darkens upon concentration via rotary evaporation.
-
Root Cause: Overheating and prolonged exposure to atmospheric oxygen. Heating accelerates both oxidation of the aldehyde and residual acid-catalyzed polymerization.[2]
-
Solution:
-
Low-Temperature Evaporation: Concentrate the solution at the lowest possible temperature (e.g., ≤ 30 °C) using a high-quality vacuum.[4]
-
Inert Atmosphere: Break the vacuum on the rotary evaporator with an inert gas like nitrogen instead of air.
-
Stage 4: Purification by Column Chromatography
-
Problem: The compound streaks, turns dark on the column, or co-elutes with a dark impurity.
-
Root Cause: Standard silica gel is slightly acidic and can catalyze the degradation of the furan ring.
-
Solutions:
-
Neutralize Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a mild base, such as triethylamine (~0.5-1% v/v), to neutralize the acidic sites.[10]
-
Use Neutral Alumina: As an alternative to silica, neutral alumina can be used as the stationary phase for sensitive compounds.[10]
-
Rapid Chromatography: Do not let the compound sit on the column for extended periods. Load the material and elute it as efficiently as possible.
-
Key Degradation Pathways
The two primary modes of degradation for this compound are acid-catalyzed polymerization of the furan ring and oxidation of the aldehyde moiety.
Caption: Recommended workflow for workup and purification.
Step-by-Step Methodology:
-
Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly add cold, saturated sodium bicarbonate solution dropwise while monitoring the pH of the aqueous phase, aiming for a final pH of 7.0-8.0.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product 2-3 times with a suitable organic solvent (e.g., ethyl acetate, DCM) that has been previously degassed by bubbling nitrogen through it for 15-20 minutes.
-
Washing & Drying: Combine the organic layers and wash once with degassed brine to remove bulk water. [10]Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of the degassed solvent.
-
Concentration: Concentrate the filtrate using a rotary evaporator with the water bath temperature set no higher than 30 °C. Once the solvent is removed, vent the apparatus with nitrogen gas.
-
Chromatography:
-
Prepare the silica gel by making a slurry in the chosen eluent (e.g., a hexane/ethyl acetate mixture) and adding 0.5-1% triethylamine.
-
Load the crude product onto the column and elute promptly.
-
Combine the pure fractions and concentrate as described in step 4.
-
Summary of Recommended Conditions
| Parameter | Standard Procedure (High Risk) | Recommended Procedure (Low Risk) | Rationale |
| Quenching Agent | 1M HCl, Water | Cold, saturated NaHCO₃ | Avoids acid-catalyzed polymerization of the furan ring. [1][3] |
| Workup pH | Acidic or uncontrolled | Neutral to slightly basic (pH 7-8) | Furan rings are unstable in acid. [1] |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents oxidation of the aldehyde to a carboxylic acid. |
| Concentration Temp. | 40 °C or higher | ≤ 30 °C | Minimizes thermal degradation and oxidation. [4] |
| Chromatography | Standard Silica Gel | Silica Gel with 1% Et₃N or Neutral Alumina | Neutralizes acidic sites on silica that can cause degradation. [10] |
By implementing these careful handling and purification strategies, researchers can significantly improve the yield and purity of this compound, ensuring the integrity of their valuable synthetic intermediates.
References
- Benchchem. (n.d.). Stability issues of furan rings in acidic or basic conditions.
- Benchchem. (n.d.). Technical Support Center: Furan Ring Stability and Degradation.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, August 3). Wiley Online Library.
- Benchchem. (n.d.). Work-up procedures for the synthesis of furan-based esters.
- Benchchem. (n.d.). Technical Support Center: Purification of Furan-Based Aldehydes.
- LookChem. (n.d.). Purification of Furfural. Chempedia.
- MDPI. (2018). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.
- Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. (n.d.). ResearchGate.
- Chemguide. (n.d.). Oxidation of aldehydes and ketones.
- Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones.
Sources
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Troubleshooting unexpected NMR shifts in 4-(5-Methyl-2-furyl)benzaldehyde derivatives
Welcome to the technical support center for researchers working with 4-(5-Methyl-2-furyl)benzaldehyde and its derivatives. This guide is designed to help you troubleshoot and interpret unexpected Nuclear Magnetic Resonance (NMR) shifts that can arise during the characterization of this versatile class of bi-aryl compounds. Our approach moves beyond simple data tables to explain the physicochemical principles behind the observed phenomena, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for the parent compound, this compound, in CDCl₃?
A1: In a standard, non-interacting solvent like deuterochloroform (CDCl₃), the chemical shifts for the parent compound are generally found in the following regions. These values serve as a baseline, but substitution on either ring will alter them based on electronic and steric effects.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehyde (CHO) | 9.9 - 10.1 | Singlet (s) | Highly deshielded due to the carbonyl group's anisotropy and electron-withdrawing nature. |
| Benzene H-2, H-6 | 7.8 - 7.9 | Doublet (d) | ortho to the aldehyde group, deshielded. |
| Benzene H-3, H-5 | 7.6 - 7.7 | Doublet (d) | meta to the aldehyde group, coupled to H-2/H-6. |
| Furan H-3 | 6.7 - 6.8 | Doublet (d) | Coupled to Furan H-4. |
| Furan H-4 | 6.1 - 6.2 | Doublet (d) | Coupled to Furan H-3. |
| Methyl (CH₃) | 2.3 - 2.4 | Singlet (s) | Attached to the furan ring. |
Q2: My NMR spectrum has very broad peaks. What are the common causes?
A2: Peak broadening can stem from several factors. Before investigating complex chemical phenomena, always check the basics:
-
Poor Shimming: The magnetic field is not homogeneous. This is the most common cause and should be your first check. Re-shimming the spectrometer is often the solution.[1]
-
Low Solubility/Aggregation: If your compound is not fully dissolved or is forming aggregates at the concentration used, this can lead to broad signals. Try acquiring the spectrum on a more dilute sample or using a different solvent in which the compound is more soluble.[1]
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) or dissolved oxygen can cause significant line broadening. Degassing the sample can sometimes help.
-
Intermediate Rate Chemical Exchange: If the molecule is undergoing a conformational change (e.g., slow rotation around the furan-phenyl bond) on a timescale similar to the NMR experiment, the exchanging protons will appear as broad peaks. Acquiring the spectrum at a different temperature (Variable Temperature NMR) can help diagnose this. At higher temperatures, the rotation becomes faster, and a sharp, averaged signal should appear.[1]
Troubleshooting Guide: Diagnosing Specific Unexpected Shifts
This section addresses specific, non-obvious shift variations you may encounter. The core structure of these molecules—a conjugated bi-aryl system—makes their NMR spectra highly sensitive to subtle changes in conformation, solvent, and electronic environment.
Logical Troubleshooting Workflow
Before diving into specific issues, follow a logical diagnostic sequence. This workflow ensures you rule out common experimental artifacts before considering more complex structural or dynamic effects.
Caption: General workflow for troubleshooting NMR spectra.
Issue 1: The Aldehyde Proton (CHO) is Shifted Significantly
Q: My aldehyde proton signal is not at ~9.9 ppm. It's shifted upfield to ~9.5 ppm or downfield to ~10.3 ppm. Why?
A: This is a very common issue and is often related to the experimental conditions or molecular conformation.
-
Primary Cause: Solvent Effects. The chemical shift of the aldehyde proton is exceptionally sensitive to the solvent used.[2][3][4]
-
Mechanism: Aromatic solvents like benzene-d₆ or toluene-d₈ will form a specific "solvation complex" with the electron-deficient benzaldehyde portion of the molecule.[5] The solvent molecule positions itself to shield the aldehyde proton, causing a significant upfield shift (to a lower ppm value). Conversely, hydrogen-bond accepting solvents like acetone-d₆ or DMSO-d₆ can interact with the aldehyde proton, leading to a downfield shift (to a higher ppm value).[2][6]
-
Troubleshooting Step: Run the NMR spectrum in benzene-d₆. If you observe a large upfield shift compared to the CDCl₃ spectrum, this confirms a strong solvent-solute interaction and suggests the initial deviation may also be solvent-related.
-
-
Secondary Cause: Conformational Isomers (Rotamers). The bond between the benzene and furan rings is not completely free to rotate, especially if you have bulky substituents ortho to the furan ring on the benzaldehyde moiety.
-
Mechanism: The molecule can exist as two or more stable conformers (rotamers). In one conformer, the aldehyde proton may be positioned in the shielding cone of the furan ring's magnetic anisotropy, causing an upfield shift. In another, it may be in a deshielding region. If these conformers are stable at room temperature, you might see two separate aldehyde signals or a single, broadened, averaged signal.
-
Troubleshooting Step: Perform a Variable Temperature (VT) NMR experiment. If rotamers are present, you may see the broad peak sharpen or coalesce into a single peak at higher temperatures as the rate of rotation increases.
-
-
Tertiary Cause: Long-Range Coupling.
-
Mechanism: The aldehyde proton can sometimes exhibit long-range coupling (over 4 or 5 bonds, ⁴J or ⁵J) to the protons on the benzene or furan ring.[7] This would make the "singlet" appear as a more complex multiplet (e.g., a narrow doublet or triplet), which could be misinterpreted as a shift if the resolution is low.
-
Troubleshooting Step: Expand the aldehyde proton signal. If you can resolve a small coupling constant (typically < 1 Hz), you are observing long-range coupling.
-
Issue 2: The Aromatic Proton Shifts are Anomalous
Q: The protons on my benzene or furan ring are shifted upfield or downfield more than expected based on substituent effects. What's happening?
A: This is almost always due to through-space anisotropic effects arising from the molecule's 3D conformation.
-
Primary Cause: Ring Anisotropy and Molecular Conformation. The this compound core is a bi-aryl system. The π-electrons in each aromatic ring generate their own local magnetic fields when placed in the spectrometer's external field.[8][9]
-
Mechanism: The conformation of the molecule (i.e., the dihedral angle between the plane of the furan ring and the benzene ring) determines where the protons of one ring are located relative to the magnetic field of the other.
-
If a proton on the benzene ring is positioned above the plane of the furan ring, it will be in the furan's shielding cone and will be shifted upfield (lower ppm).
-
If it is positioned in the plane of the furan ring, it will be in the deshielding region and shifted downfield (higher ppm).
-
-
Troubleshooting Step: This is a structural feature. Computational chemistry (DFT) can be used to calculate the lowest energy conformation and predict the NMR shifts, which can then be compared to experimental values to confirm the structure.[10][11] For experimental confirmation, 2D NMR techniques like NOESY can show through-space correlations between protons on the different rings, confirming their spatial proximity in the dominant conformation.
-
Caption: Anisotropic effect of an aromatic ring on nearby protons.
Key Experimental Protocols
Protocol 1: The D₂O Shake for Identifying Labile Protons
This is used to confirm if an unexpected peak is from an acidic proton (e.g., an OH or NH group from an impurity or unexpected side reaction).
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: The peak corresponding to the labile proton (OH, NH) will disappear or significantly decrease in intensity, as the proton is exchanged for deuterium, which is not observed in ¹H NMR.[1]
Protocol 2: Analysis of Solvent-Induced Shifts
This protocol helps diagnose shifts caused by specific solute-solvent interactions.
-
Prepare a sample of your compound in CDCl₃ (or another standard solvent) and acquire the spectrum. Note the chemical shifts of key protons (e.g., aldehyde, furan H-3).
-
Carefully evaporate the solvent in vacuo.
-
Re-dissolve the exact same sample in benzene-d₆.
-
Acquire a new ¹H NMR spectrum.
-
Expected Result & Interpretation: Compare the shifts. A significant upfield shift (Δδ = δ(CDCl₃) - δ(benzene-d₆) > 0.3 ppm) for protons near electron-deficient centers (like the aldehyde and adjacent benzene protons) is a strong indicator of a specific solute-solvent complex forming, which validates that the molecule's spectrum is highly sensitive to its environment.[4]
Protocol 3: Variable Temperature (VT) NMR for Dynamic Processes
This is the definitive method for identifying phenomena related to conformational exchange (rotamers).
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note any broad peaks or multiple sets of signals for what should be a single compound.
-
Increase the spectrometer temperature in increments (e.g., to 313 K, 328 K, 343 K). Acquire a spectrum at each temperature after allowing the sample to equilibrate for 5-10 minutes.
-
Expected Result & Interpretation:
-
Coalescence: If two distinct peaks (or a very broad peak) merge into a single, sharp peak at higher temperatures, you are observing fast exchange between two or more conformers.
-
Sharpening: A single broad peak that becomes sharper at higher temperatures also indicates an intermediate exchange process is being accelerated into the "fast exchange" regime on the NMR timescale.[1]
-
References
-
Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(12), 2329–2338. [Link]
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Canadian Science Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Retrieved from [Link]
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University of Rochester Chemistry Department. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
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Sci-Hub. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Retrieved from [Link]
-
Stenutz, R. (n.d.). NMR chemical shift prediction of furanes. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Retrieved from [Link]
-
ResearchGate. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational and NMR study of some furan derivatives by DFT methods. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]
-
KISTI. (1980). Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues. Retrieved from [Link]
-
YouTube. (2018). Anisotropic Effect in NMR Spectroscopy | Diamagnetic Anisotropy. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link]
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Sci-Hub. (n.d.). Conformations of some 2-substituted furan and thiophen carbonyl compounds. Retrieved from [Link]
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SpectraBase. (n.d.). Furan - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Nature. (2018). Application of anisotropic NMR parameters to the confirmation of molecular structure. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 12.08 Solving NMR spectra. Retrieved from [Link]
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Scanned Document. (n.d.). Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of aromatic ring anisotropy on the 1 H NMR shielding constants and conformational equilibrium of sterically strained aryl vinyl ethers. Retrieved from [Link]
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ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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Wikipedia. (n.d.). Aromaticity. Retrieved from [Link]
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University of Ottawa. (2012). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
-
Reddit. (2023). Can someone explain what anisotropy is in simple terms. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Retrieved from [Link]
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ResearchGate. (n.d.). Long-range spin–spin coupling constants between ring protons and aldehydic protons in some para-substituted benzaldehydes. Retrieved from [Link]
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Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]
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UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Long range coupling. Retrieved from [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Measurement of Long-Range Heteronuclear Coupling Constants Using the Peak Intensity in Classical 1D HMBC Spectra. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Retrieved from [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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SpectraBase. (n.d.). benzyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Technical Support Center: Refinement of Crystallization Methods for High-Purity 4-(5-Methyl-2-furyl)benzaldehyde
Welcome to the Technical Support Center for the purification of 4-(5-Methyl-2-furyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining high-purity crystalline material. While specific physical property data for this compound is not extensively published, this document leverages extensive expertise in the crystallization of aromatic aldehydes, furan derivatives, and biaryl compounds to offer robust, scientifically-grounded guidance.
I. Understanding the Molecule: Key Physicochemical Considerations
This compound (C₁₂H₁₀O₂, MW: 186.21 g/mol ) is a biaryl compound featuring a benzaldehyde moiety linked to a 5-methylfuran ring. This structure informs its purification strategy:
-
Aromaticity and Polarity : The molecule possesses both polar (aldehyde) and non-polar (aromatic rings) characteristics, suggesting solubility in a range of organic solvents.
-
Furan Ring Sensitivity : The furan moiety can be susceptible to degradation under strongly acidic conditions. This is a critical consideration during both synthesis and purification.[1]
-
Potential for Impurities : As with many multi-step syntheses, the final product can contain residual starting materials, catalysts, and byproducts. A common synthetic route is the Suzuki-Miyaura coupling, which has a well-understood impurity profile.
II. Likely Synthetic Route and Potential Impurities
A probable and widely used method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. Understanding this synthesis is key to anticipating and addressing potential impurities during crystallization.
IV. Advanced Purification Strategies
If standard crystallization methods fail to yield a product of the desired purity, consider the following:
-
Column Chromatography : While not a crystallization method, silica gel chromatography is a powerful tool for removing impurities that are structurally similar to the product. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. Note that the acidic nature of silica gel can sometimes degrade furan rings; using a small amount of a non-nucleophilic base like triethylamine in the eluent can mitigate this.
-
Bisulfite Adduct Formation : Aldehydes can form solid adducts with sodium bisulfite. This can be a highly effective purification method to separate the aldehyde from non-aldehydic impurities. The aldehyde can then be regenerated by treating the adduct with a mild base. This method is particularly useful if the main impurities are the homocoupling byproducts from the Suzuki reaction, which lack the aldehyde functionality.
V. References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 20, 2026, from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 20, 2026, from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde. Retrieved January 20, 2026, from [Link]
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MDPI. (2021). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts. Retrieved January 20, 2026, from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved January 20, 2026, from [Link]
-
Chemsrc. (2025, September 12). 4-(5-Methyl-furan-2-ylmethyl)-benzaldehyde. Retrieved January 20, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. PubMed Central. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2019, January 24). Synthesis of Highly Substituted Furans by a Cascade of Formal anti-Carbopalladation/Hydroxylation and Elimination. Organic Letters. Retrieved January 20, 2026, from [Link]
-
Google Patents. (n.d.). Purification of 5-Hydroxymethylfurfural (HMF) by Crystallization. Retrieved January 20, 2026, from
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RSC Publishing. (n.d.). A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. Chemical Communications. Retrieved January 20, 2026, from [Link]
-
ScienceDirect. (2025, December 17). Synthesis of jet fuel and diesel range cycloalkanes with 2-methylfuran and benzaldehyde. Fuel. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PubMed Central. Retrieved January 20, 2026, from [Link]
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MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2025, August 9). Coping with crystallization problems. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone. PubMed. Retrieved January 20, 2026, from [Link]
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ACS Publications. (2026, January 13). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Organic Letters. Retrieved January 20, 2026, from [Link]
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Google Patents. (n.d.). Purification of 5-hydroxymethylfurfural (hmf) by crystallization. Retrieved January 20, 2026, from
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Wikipedia. (n.d.). 5-Methylfurfural. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). Furfural. Retrieved January 20, 2026, from [Link]
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MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved January 20, 2026, from [Link]
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ResearchGate. (2025, August 6). The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from Benzaldehyde and Methyl Ethyl Ketone. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 4-methyl-N-[2-(5-methyl-2-furyl) phenyl]. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Pathway for the synthesis of liquid fuels from methylfuran and biomass-derived aldehydes, ketones, esters, etc. Retrieved January 20, 2026, from [Link]
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Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. Retrieved January 20, 2026, from [Link]
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Google Patents. (n.d.). 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. Retrieved January 20, 2026, from
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ResearchGate. (2025, August 6). Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis. Retrieved January 20, 2026, from [Link]
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Sciencemadness Discussion Board. (2018, June 8). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Retrieved January 20, 2026, from [Link]
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MDPI. (2021, October 13). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Retrieved January 20, 2026, from [Link]
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NIST. (n.d.). 2-Furanmethanol, 5-methyl-. Retrieved January 20, 2026, from [Link]
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J-STAGE. (n.d.). Synthesis of Furan Derivatives. XL. Synthesis of (5-Nitro-2-furyl)-methylated Polyenals. Chemical and Pharmaceutical Bulletin. Retrieved January 20, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of 4-(5-Methyl-2-furyl)benzaldehyde and Other Benzaldehyde Derivatives: A Guide for Researchers
Introduction: The Versatility of Benzaldehyde and its Analogs
Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational scaffold in a vast array of applications, from flavor and fragrance chemistry to the synthesis of complex pharmaceutical agents. The reactivity of its carbonyl group and the susceptibility of its aromatic ring to substitution make it a versatile building block. By introducing different functional groups onto the benzaldehyde core, chemists can finely tune its electronic and steric properties, thereby influencing its reactivity, spectral characteristics, and biological activity.
This guide focuses on a comparative analysis of 4-(5-Methyl-2-furyl)benzaldehyde, a heterocyclic derivative, against a selection of classic benzaldehyde analogs: 4-methylbenzaldehyde, 4-methoxybenzaldehyde, and 4-nitrobenzaldehyde. These comparators have been chosen to represent a spectrum of electronic effects, from electron-donating (methyl, methoxy) to electron-withdrawing (nitro), allowing for a systematic evaluation of the influence of the 4-substituent on the molecule's overall properties and performance in key chemical transformations. The inclusion of the 5-methylfuryl group introduces a heterocyclic aromatic system, offering unique steric and electronic contributions that will be a central point of this analysis.
Physicochemical and Spectroscopic Properties: A Comparative Overview
Table 1: Physicochemical and Spectroscopic Data of Benzaldehyde Derivatives
| Property | This compound | 4-Methylbenzaldehyde | 4-Methoxybenzaldehyde | 4-Nitrobenzaldehyde |
| CAS Number | 400748-10-9[1] | 104-87-0 | 123-11-5 | 555-16-8 |
| Molecular Formula | C₁₂H₁₀O₂[1] | C₈H₈O | C₈H₈O₂ | C₇H₅NO₃ |
| Molecular Weight ( g/mol ) | 186.21[1] | 120.15 | 136.15 | 151.12 |
| Appearance | Light yellow solid (predicted) | Colorless to yellow liquid | White to pale yellow crystalline solid | Slightly yellowish crystalline powder[2] |
| Melting Point (°C) | Not Reported | -6.0 | -1 | 103-106[2] |
| Boiling Point (°C) | Not Reported | 204-205 | 248 | Not Applicable |
| ¹H NMR (δ, ppm in CDCl₃) | Aldehyde H: ~9.9, Aromatic H: ~7.8-7.9 (d), ~7.6-7.7 (d), Furyl H: ~6.7 (d), ~6.1 (d), Methyl H: ~2.4 (s) (Predicted) | Aldehyde H: 9.9, Aromatic H: 7.7 (d), 7.3 (d), Methyl H: 2.4 (s) | Aldehyde H: 9.88, Aromatic H: 7.84 (d), 6.98 (d), Methoxy H: 3.87 (s) | Aldehyde H: 10.18, Aromatic H: 8.40 (d), 8.11 (d)[3] |
| ¹³C NMR (δ, ppm in CDCl₃) | C=O: ~191, Aromatic & Furyl C: ~155-120, Methyl C: ~14 (Predicted) | C=O: 192.1, Aromatic C: 145.4, 134.4, 129.8, 129.6, Methyl C: 21.8 | C=O: 190.7, Aromatic C: 164.6, 131.9, 129.9, 114.3, Methoxy C: 55.6 | C=O: 190.4, Aromatic C: 151.2, 140.2, 130.6, 124.3 |
| IR (ν, cm⁻¹) | C=O stretch: ~1690-1700, C-O-C stretch: ~1020-1250 (Predicted) | C=O stretch: ~1703 | C=O stretch: ~1684 | C=O stretch: ~1706, N-O stretch: ~1530, 1350 |
Synthesis of this compound: A Proposed Experimental Protocol
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is well-suited for coupling aryl halides with organoboron compounds, catalyzed by a palladium complex.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of this compound from 4-bromobenzaldehyde and 5-methyl-2-furylboronic acid.
Materials:
-
4-Bromobenzaldehyde
-
5-Methyl-2-furylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), 5-methyl-2-furylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene and degassed water in a 4:1 ratio.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Comparative Reactivity Analysis
The reactivity of the aldehyde functional group in benzaldehyde derivatives is significantly influenced by the electronic nature of the substituent at the para-position. This section explores the expected reactivity of this compound in comparison to our selected analogs in key organic reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is the characteristic reaction of aldehydes. The rate of this reaction is largely dependent on the electrophilicity of the carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs): The nitro group in 4-nitrobenzaldehyde is a strong electron-withdrawing group, which significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. Consequently, 4-nitrobenzaldehyde is expected to be the most reactive towards nucleophiles.
-
Electron-Donating Groups (EDGs): The methyl group in 4-methylbenzaldehyde and the methoxy group in 4-methoxybenzaldehyde are electron-donating groups. They decrease the electrophilicity of the carbonyl carbon, thus reducing the rate of nucleophilic addition compared to unsubstituted benzaldehyde. The methoxy group is a stronger electron-donating group than the methyl group.
-
The 5-Methyl-2-furyl Group: The furan ring is generally considered to be electron-rich and can act as an electron-donating group through resonance. The additional methyl group on the furan ring further enhances its electron-donating ability. Therefore, this compound is expected to be less reactive in nucleophilic additions than benzaldehyde and likely exhibits reactivity comparable to or slightly less than 4-methylbenzaldehyde.
Caption: Predicted order of reactivity in nucleophilic addition reactions.
Oxidation Reactions
The oxidation of benzaldehydes to carboxylic acids is a common transformation. The rate of oxidation can be influenced by the electron density of the aromatic ring. Electron-donating groups can increase the rate of oxidation by making the aldehyde hydrogen more susceptible to abstraction.
Potential Applications and Biological Activity
The unique structural features of this compound suggest its potential utility in several fields, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
Furan-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] The furan ring can act as a bioisostere for a phenyl ring, offering a different pharmacokinetic profile.[6] The introduction of the 5-methyl-2-furyl moiety into the benzaldehyde scaffold could lead to the discovery of novel therapeutic agents. The aldehyde functionality provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Materials Science
Aromatic aldehydes are valuable precursors in the synthesis of polymers, dyes, and other functional materials. The furan nucleus can impart unique photophysical and electronic properties to these materials. The reactivity of the aldehyde group allows for its incorporation into various polymer backbones through reactions like condensation polymerization.
Conclusion
This comparative guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound in the context of other well-characterized benzaldehyde derivatives. The presence of the electron-rich 5-methyl-2-furyl substituent is predicted to significantly influence its chemical behavior, rendering it a valuable and unique building block for organic synthesis. The detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling offers a practical starting point for researchers interested in exploring the potential of this and related heterocyclic aldehydes in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this promising compound.
References
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In-Silico ADMET and Drug-Likeness screening of Furan Derivatives. (2024). ResearchGate. [Link]
-
Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 163-172. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5). [Link]
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Verma, A. (2011). Synthesis and biological activity of furan derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1712. [Link]
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- 7. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Validating the Biological Activity of 4-(5-Methyl-2-furyl)benzaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of the Furan-Benzaldehyde Scaffold
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for discovering novel therapeutic agents. The compound 4-(5-methyl-2-furyl)benzaldehyde presents such an intriguing scaffold, combining the biologically versatile furan ring with the reactive and functionally significant benzaldehyde moiety. The furan nucleus is a cornerstone in numerous biologically active compounds, contributing to a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Similarly, benzaldehyde and its derivatives have demonstrated compelling anticancer and anti-inflammatory properties, with some studies highlighting their ability to overcome treatment resistance in cancer cells.[3][4]
This guide provides a comprehensive framework for validating the biological activity of novel derivatives of this compound, with a primary focus on their anti-inflammatory potential. We will explore the rationale behind experimental design, present detailed protocols for key in vitro assays, and offer a comparative analysis against established alternatives. Our objective is to equip researchers with the necessary tools to rigorously assess this promising class of compounds.
The Strategic Imperative for Derivatization: A Structure-Activity Relationship (SAR) Approach
The parent compound, this compound, serves as a starting point or "hit." The process of chemical derivatization—systematically modifying its structure—is fundamental to transforming a hit into a viable drug lead. These modifications aim to enhance desirable properties such as:
-
Potency: Increasing the biological effect at a lower concentration.
-
Selectivity: Maximizing activity against the desired biological target while minimizing off-target effects.
-
Pharmacokinetics: Improving Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
-
Safety: Reducing cytotoxicity and other adverse effects.
By synthesizing a library of derivatives (e.g., altering substituents on the benzaldehyde ring, modifying the methyl group on the furan), researchers can establish a clear Structure-Activity Relationship (SAR), providing critical insights into the molecular features that govern biological activity.
Core Validation I: Assessing Anti-Inflammatory Potential
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[5] A common strategy for identifying novel anti-inflammatory agents is to screen their ability to suppress the production of inflammatory mediators in immune cells, such as macrophages.
Mechanism of Action: Targeting Nitric Oxide Production in Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon stimulation with LPS, RAW 264.7 macrophage cells initiate an inflammatory cascade, leading to the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and the subsequent production of high levels of nitric oxide (NO), a key inflammatory mediator.[6][7] Therefore, the inhibition of NO production in LPS-stimulated macrophages serves as a robust and high-throughput primary screen for potential anti-inflammatory compounds.
A critical aspect of this validation is to distinguish true anti-inflammatory activity from general cytotoxicity. A compound that simply kills the cells will also show a reduction in NO production. Therefore, a cell viability assay, such as the MTT assay, must be run in parallel. This dual-assay approach creates a self-validating system, allowing for the calculation of a Selectivity Index (SI) , which helps prioritize compounds that are potent but non-toxic.
Experimental Workflow: From Cell Culture to Data Analysis
The following workflow provides a systematic approach to screening and validating the anti-inflammatory activity of the synthesized derivatives.
Caption: Workflow for in vitro anti-inflammatory and cytotoxicity screening.
Detailed Experimental Protocol: NO Inhibition and MTT Cytotoxicity Assays
This protocol outlines the steps for evaluating compounds using the Griess reagent for NO measurement and the MTT assay for cell viability.[7]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compounds (this compound derivatives)
-
Positive Control: Indomethacin
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of test derivatives and indomethacin in DMSO. Create a series of dilutions in DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.
-
Pre-treatment: Remove the old medium from the cells and add 100 µL of the medium containing the respective compound dilutions. Incubate for 1 hour. Include wells for "vehicle control" (DMSO only) and "LPS only" control.
-
LPS Stimulation: Add 10 µL of LPS solution to all wells except the "vehicle control" wells to achieve a final concentration of 500 ng/mL. Incubate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the absorbance.
-
-
Cell Viability Measurement (MTT Assay):
-
To the remaining cells in the original plate, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition relative to the "LPS only" control.
-
Calculate the percentage of cell viability relative to the "vehicle control."
-
Determine the IC₅₀ (concentration for 50% NO inhibition) and CC₅₀ (concentration for 50% cytotoxicity) values by plotting dose-response curves.
-
Calculate the Selectivity Index (SI) = CC₅₀ / IC₅₀.
-
Comparative Data Analysis
A higher SI value is desirable, as it indicates that the compound's anti-inflammatory effect occurs at concentrations well below those that cause cell death.
| Compound | Description | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Parent Cmpd. | This compound | 22.5 | >100 | >4.4 |
| Derivative A | 4-Fluoro substitution on benzaldehyde | 8.2 | >100 | >12.2 |
| Derivative B | 4-Nitro substitution on benzaldehyde | 35.1 | 45.0 | 1.3 |
| Indomethacin | Standard NSAID (Positive Control) | 15.8 | >100 | >6.3 |
Data are hypothetical and for illustrative purposes.
From this hypothetical data, Derivative A emerges as a promising lead. Its potency (lower IC₅₀) is significantly better than both the parent compound and the standard drug, Indomethacin, while maintaining low cytotoxicity (high CC₅₀), resulting in a superior Selectivity Index. Derivative B, despite showing some activity, would be deprioritized due to its high cytotoxicity and poor selectivity.
Core Validation II: Antimicrobial Activity Screening
The furan moiety is a well-established pharmacophore in antimicrobial agents.[1][8] Therefore, a secondary screening to evaluate the antimicrobial properties of the this compound derivatives is a logical extension of the validation process.
Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Brief Protocol:
-
Prepare serial dilutions of the test compounds in a 96-well plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test organism (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.
Comparative Data Analysis
| Compound | MIC (µg/mL) vs S. aureus (Gram +) | MIC (µg/mL) vs E. coli (Gram -) |
| Parent Cmpd. | 64 | >128 |
| Derivative A | 32 | >128 |
| Derivative C | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
Data are hypothetical and for illustrative purposes.
This analysis suggests that while some derivatives show moderate antibacterial activity (especially Derivative C), they are not as potent as the standard antibiotic Ciprofloxacin. This information is valuable for understanding the compound's overall biological profile and potential for off-target effects or dual-action therapeutic use.
Mechanistic Insight: Visualizing the Inflammatory Signaling Pathway
To provide deeper context, it's crucial to understand the underlying cellular mechanisms. Many anti-inflammatory drugs exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory gene expression.[7]
Caption: Simplified NF-κB signaling pathway activated by LPS.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for validating the biological activity of novel this compound derivatives. By integrating primary anti-inflammatory screening with essential cytotoxicity controls and secondary antimicrobial assays, researchers can build a comprehensive activity profile.
The hypothetical data presented for "Derivative A" exemplifies a successful outcome, identifying a compound with enhanced potency and a favorable safety profile compared to both the parent molecule and a standard drug. The next logical steps for such a promising lead would involve:
-
Mechanism of Action Studies: Investigating its effect on specific signaling pathways, such as the NF-κB pathway, through techniques like Western blotting or reporter gene assays.
-
In Vivo Efficacy Testing: Evaluating the compound in established animal models of inflammation, such as carrageenan-induced paw edema in rats, to confirm its activity in a whole-organism context.[5]
-
ADME/Tox Profiling: Conducting further studies to assess the compound's pharmacokinetic properties and potential toxicity.
Through this systematic and rigorous validation process, the therapeutic potential of the this compound scaffold can be thoroughly explored, paving the way for the development of new and effective therapeutic agents.
References
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. [Link]
-
Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). dergipark.org.tr. [Link]
-
Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (2006). PubMed. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). ijabbr.com. [Link]
-
Stopping pancreatic cancer spread using benzaldehyde. (2025). ecancer.org. [Link]
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Overview of Antimicrobial Properties of Furan. (2022). Human Journals. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]
-
Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. (2025). British Journal of Cancer. [Link]
-
Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (n.d.). europepmc.org. [Link]
-
Bewertung der Wirkung von Benzaldehyd-Derivaten in menschlichen Krebszellen Evaluation of the effect of benzaldehyde derivatives. (n.d.). RGCC International. [Link]
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2020). PubMed Central. [Link]
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A Spectroscopic Guide to 4-(5-Methyl-2-furyl)benzaldehyde and Its Isomers: Unraveling Structural Nuances
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. The isomeric purity of a compound can significantly influence its biological activity, physical properties, and overall utility. In this guide, we delve into a comparative spectroscopic analysis of 4-(5-Methyl-2-furyl)benzaldehyde and its positional isomers: 3-(5-Methyl-2-furyl)benzaldehyde and 2-(5-Methyl-2-furyl)benzaldehyde, along with the structurally related 5-(4-methylphenyl)furan-2-carbaldehyde. Through an examination of predicted and established spectroscopic data, we will illuminate how subtle changes in substituent placement manifest in distinct spectral signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
The Isomeric Landscape: Why a Detailed Comparison Matters
The four compounds under investigation share the same molecular formula, C₁₂H₁₀O₂, and consequently, the same molecular weight. However, the spatial arrangement of their functional groups—a methyl-substituted furan ring and a benzaldehyde moiety—leads to unique electronic environments for each molecule. This isomeric variation is critical in fields like medicinal chemistry, where receptor binding is highly sensitive to the three-dimensional shape and electronic distribution of a molecule. A thorough spectroscopic comparison not only confirms the identity of a synthesized compound but also provides invaluable insights into its purity and electronic properties.
The isomers considered in this guide are:
-
This compound (para-isomer): The furan ring is attached at the para position of the benzaldehyde.
-
3-(5-Methyl-2-furyl)benzaldehyde (meta-isomer): The furan ring is at the meta position of the benzaldehyde.
-
2-(5-Methyl-2-furyl)benzaldehyde (ortho-isomer): The furan ring is at the ortho position of the benzaldehyde.
-
5-(4-Methylphenyl)furan-2-carbaldehyde (Tolyl-furan isomer): The connectivity is reversed, with a tolyl group attached to the furan ring.
Comparative Spectroscopic Data
The following tables present a summary of predicted and literature-derived spectroscopic data for the four isomers. These values serve as a reference for identifying and differentiating these closely related compounds.
¹H NMR Spectroscopy Data (Predicted, in CDCl₃, 400 MHz)
| Proton Assignment | This compound (ppm) | 3-(5-Methyl-2-furyl)benzaldehyde (ppm) | 2-(5-Methyl-2-furyl)benzaldehyde (ppm) | 5-(4-Methylphenyl)furan-2-carbaldehyde (ppm) |
| Aldehyde (-CHO) | ~9.95 (s) | ~9.98 (s) | ~10.05 (s) | ~9.65 (s) |
| Benzaldehyde H (ortho to CHO) | ~7.90 (d) | ~8.10 (s), ~7.85 (d) | ~7.95 (d) | - |
| Benzaldehyde H (meta to CHO) | ~7.75 (d) | ~7.55 (t) | ~7.60 (t) | - |
| Furan H-3 | ~6.80 (d) | ~6.75 (d) | ~6.70 (d) | ~7.25 (d) |
| Furan H-4 | ~6.20 (d) | ~6.18 (d) | ~6.15 (d) | ~6.90 (d) |
| Furan -CH₃ | ~2.40 (s) | ~2.38 (s) | ~2.35 (s) | - |
| Phenyl H (Tolyl) | - | - | - | ~7.60 (d), ~7.20 (d) |
| Phenyl -CH₃ (Tolyl) | - | - | - | ~2.40 (s) |
¹³C NMR Spectroscopy Data (Predicted, in CDCl₃, 100 MHz)
| Carbon Assignment | This compound (ppm) | 3-(5-Methyl-2-furyl)benzaldehyde (ppm) | 2-(5-Methyl-2-furyl)benzaldehyde (ppm) | 5-(4-Methylphenyl)furan-2-carbaldehyde (ppm) |
| Aldehyde (C=O) | ~192.0 | ~192.5 | ~193.0 | ~177.5 |
| Benzaldehyde C-1 | ~136.0 | ~137.0 | ~135.0 | - |
| Benzaldehyde C-2, C-6 | ~130.0 | ~129.5, ~135.0 | ~133.0, ~128.0 | - |
| Benzaldehyde C-3, C-5 | ~129.5 | ~129.0, ~123.0 | ~128.5, ~132.0 | - |
| Benzaldehyde C-4 | ~145.0 | ~131.0 | ~140.0 | - |
| Furan C-2 | ~155.0 | ~154.5 | ~154.0 | ~153.0 |
| Furan C-3 | ~112.0 | ~111.5 | ~111.0 | ~122.0 |
| Furan C-4 | ~109.0 | ~108.5 | ~108.0 | ~109.0 |
| Furan C-5 | ~152.0 | ~151.5 | ~151.0 | ~158.0 |
| Furan -CH₃ | ~14.0 | ~13.9 | ~13.8 | - |
| Phenyl C (Tolyl) | - | - | - | ~129.0, ~124.0 |
| Phenyl -CH₃ (Tolyl) | - | - | - | ~21.5 |
Key IR Absorption Bands (Predicted, cm⁻¹)
| Vibrational Mode | Expected Range (cm⁻¹) | Comments |
| C=O Stretch (Aldehyde) | 1705 - 1685 | Strong absorption. Conjugation with the aromatic system lowers the frequency. |
| C-H Stretch (Aldehyde) | 2830 - 2810 and 2730 - 2710 | Two distinct, medium intensity bands (Fermi resonance). |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands of varying intensity. |
| Furan Ring Stretch | ~1580, ~1500, ~1400 | Characteristic absorptions for the furan moiety. |
| C-O-C Stretch (Furan) | 1250 - 1020 | Strong, characteristic band for the furan ether linkage. |
| C-H Out-of-Plane Bending | 900 - 675 | Pattern is highly dependent on the substitution of the benzene ring. |
Mass Spectrometry (Electron Ionization)
| Isomer | Molecular Ion (M⁺) | Key Fragmentation Ions (m/z) |
| All Isomers | 186 | [M-1]⁺ (loss of H from aldehyde), [M-29]⁺ (loss of CHO), fragments corresponding to the furan and benzaldehyde/phenyl moieties. |
In-Depth Spectroscopic Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the fine structural details of these isomers. The chemical shifts and coupling patterns of the protons and carbons are exquisitely sensitive to their electronic environment.
-
¹H NMR Analysis:
-
Aldehyde Proton: The aldehyde proton is the most deshielded, appearing as a singlet far downfield (around 9.6-10.1 ppm). The ortho-isomer is predicted to have the most downfield shift due to the proximity of the furan ring's oxygen, which can influence the local magnetic field.
-
Benzene Ring Protons: The substitution pattern on the benzene ring is the most telling feature.
-
The para-isomer will show a classic AA'BB' system, which often appears as two distinct doublets, each integrating to two protons.
-
The meta-isomer will exhibit a more complex splitting pattern with four distinct aromatic signals: a singlet (or narrow triplet), a doublet, another doublet, and a triplet.
-
The ortho-isomer will also display a complex pattern of four distinct aromatic protons, likely with significant overlap.
-
-
Furan Ring Protons: The two protons on the furan ring will appear as doublets with a small coupling constant (typically 3-4 Hz). Their chemical shifts will be influenced by the point of attachment to the benzaldehyde ring.
-
Methyl Protons: The methyl protons on the furan ring will consistently appear as a sharp singlet around 2.3-2.4 ppm. In the tolyl-furan isomer, the methyl group is on the phenyl ring, leading to a similar chemical shift.
-
-
¹³C NMR Analysis:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded, appearing around 192 ppm for the benzaldehyde isomers and at a slightly higher field (~177 ppm) for the furan-2-carbaldehyde isomer.
-
Aromatic Carbons: The number of distinct signals in the aromatic region (typically 110-160 ppm) provides clear evidence of the substitution pattern. The para-isomer will show fewer signals due to symmetry, while the ortho- and meta-isomers will display a full set of unique carbon signals for the benzaldehyde ring.
-
The causality behind these differences lies in the interplay of inductive and resonance effects. The electron-withdrawing nature of the aldehyde group and the electron-donating nature of the furan ring (and methyl group) influence the electron density at each proton and carbon, thereby altering their resonance frequencies.
Caption: Key diagnostic regions in the IR spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns.
-
Molecular Ion Peak: All four isomers will show a molecular ion (M⁺) peak at an m/z of 186.
-
Fragmentation: Common fragmentation pathways for aromatic aldehydes will be observed.
-
Loss of a hydrogen radical from the aldehyde group to give a strong [M-1]⁺ peak at m/z 185.
-
Loss of the entire formyl group (CHO) to give an [M-29]⁺ peak at m/z 157.
-
Cleavage of the bond between the furan and benzene rings can lead to fragments corresponding to the individual ring systems. The relative intensities of these fragments may differ slightly between the isomers due to the stability of the resulting radical cations. For example, the fragmentation of the tolyl-furan isomer will likely yield a prominent tolyl cation or a methyl-furan cation.
-
Caption: Common fragmentation pathways in EI-MS.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-systems of the molecules.
-
All isomers are expected to show strong UV absorption due to the extended conjugation between the furan and benzaldehyde rings.
-
The λ_max (wavelength of maximum absorbance) will be sensitive to the degree of conjugation. The para-isomer, with the most extended linear conjugation, is expected to have the longest λ_max. The ortho-isomer may have a slightly blue-shifted (shorter wavelength) λ_max compared to the para-isomer due to potential steric hindrance between the rings, which can disrupt planarity and reduce the effective conjugation. The meta-isomer, where the conjugation is cross-conjugated, will likely have the shortest λ_max among the three benzaldehyde isomers.
-
The tolyl-furan isomer will also exhibit strong UV absorption, and its λ_max will be comparable to the para-isomer, as it also possesses a highly conjugated system.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of spectroscopic data, adherence to standardized protocols is essential. The following are detailed methodologies for acquiring the spectra discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse angle: 30-45 degrees.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled.
-
Pulse angle: 30-45 degrees.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Apply baseline correction.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction (Gas Chromatography - Mass Spectrometry, GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC, which separates the components of the mixture before they enter the mass spectrometer.
-
-
Ionization and Analysis:
-
Ionization method: Electron Ionization (EI) at 70 eV.
-
Mass analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan range: m/z 40-400.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent blank in the beam path.
-
Record the sample spectrum over a range of approximately 200-800 nm. [1]
-
Conclusion
The spectroscopic comparison of this compound and its isomers demonstrates the power of modern analytical techniques to distinguish between closely related molecular structures. While sharing the same molecular formula, each isomer presents a unique spectral fingerprint, a direct consequence of its distinct electronic and steric environment. For the practicing scientist, a thorough understanding of these spectroscopic nuances is not merely an academic exercise; it is a fundamental requirement for ensuring the identity, purity, and ultimately, the desired functionality of a chemical entity. This guide provides a foundational framework for such analyses, emphasizing the importance of a multi-technique approach and adherence to rigorous experimental protocols.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
NMRDB.org: An Online NMR Spectrum Prediction and Database Tool. [Link]
-
MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023. [Link]
-
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
Sources
A Comparative Guide to the Synthetic Routes of 4-(5-Methyl-2-furyl)benzaldehyde
Introduction
4-(5-Methyl-2-furyl)benzaldehyde is a valuable bifunctional molecule that serves as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and materials. Its structure, featuring a reactive aldehyde group and a substituted furan ring, allows for diverse chemical transformations, making it a desirable intermediate in drug discovery and development. This guide provides a comparative analysis of the principal synthetic routes to this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. Each route is evaluated based on its reaction efficiency, substrate scope, and practical considerations, supported by experimental data and mechanistic insights.
Core Synthetic Strategies
The synthesis of this compound primarily relies on the formation of a carbon-carbon bond between a 5-methylfuran moiety and a benzaldehyde derivative. The most prominent and effective methods to achieve this are palladium-catalyzed cross-coupling reactions. Additionally, classical electrophilic aromatic substitution reactions, such as the Friedel-Crafts and Vilsmeier-Haack reactions, represent alternative, albeit sometimes less direct, approaches.
This guide will focus on the following key synthetic strategies:
-
Suzuki-Miyaura Cross-Coupling
-
Stille Cross-Coupling
-
Heck Cross-Coupling
-
Friedel-Crafts Acylation
-
Vilsmeier-Haack Reaction
Below is a graphical overview of the general synthetic approaches:
Figure 1. General synthetic strategies for this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[1] This makes it a highly attractive route for the synthesis of this compound.
Reaction Principle
The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the target molecule, two primary disconnection approaches are feasible:
-
Route A: Coupling of 2-bromo-5-methylfuran with 4-formylphenylboronic acid.
-
Route B: Coupling of 5-methyl-2-furylboronic acid with 4-bromobenzaldehyde.
Figure 2. Two possible Suzuki-Miyaura cross-coupling routes.
Experimental Protocol (Hypothetical based on similar reactions)
Reaction: Coupling of 2-bromo-5-methylfuran with 4-formylphenylboronic acid.
Materials:
-
2-Bromo-5-methylfuran (1.0 eq)
-
4-Formylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a round-bottom flask, add 2-bromo-5-methylfuran, 4-formylphenylboronic acid, potassium carbonate, and triphenylphosphine.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed toluene/water solvent mixture, followed by palladium(II) acetate.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Discussion
The Suzuki-Miyaura coupling is highly efficient and offers excellent yields for a wide range of substrates. The presence of the aldehyde group is well-tolerated under these conditions.[1] The choice between Route A and Route B would depend on the commercial availability and cost of the respective starting materials. 4-Formylphenylboronic acid is a common and relatively inexpensive reagent.
Stille Cross-Coupling
The Stille reaction provides another powerful method for C-C bond formation, utilizing organotin reagents.[3] While effective, the toxicity of organotin compounds is a significant drawback that necessitates careful handling and purification.[4]
Reaction Principle
This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide. For the synthesis of our target molecule, this would typically involve the reaction of a 5-methyl-2-furylstannane derivative with 4-halobenzaldehyde.
Figure 3. General scheme for the Stille cross-coupling.
Experimental Protocol (Hypothetical based on similar reactions)
The following protocol is adapted from general procedures for Stille couplings.[5]
Reaction: Coupling of 2-(tributylstannyl)-5-methylfuran with 4-bromobenzaldehyde.
Materials:
-
2-(Tributylstannyl)-5-methylfuran (1.1 eq)
-
4-Bromobenzaldehyde (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Anhydrous and degassed toluene or DMF
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 4-bromobenzaldehyde and the palladium catalyst in the chosen solvent.
-
Add 2-(tributylstannyl)-5-methylfuran via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture and partition between ethyl acetate and water.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Discussion
The Stille reaction is known for its tolerance of a wide range of functional groups, including aldehydes.[4] The primary disadvantage is the toxicity of the organotin reagents and byproducts, which can be challenging to remove completely from the final product.
Heck Cross-Coupling
The Heck reaction is a palladium-catalyzed reaction that forms a C-C bond between an aryl or vinyl halide and an alkene.[6] While not a direct route to the target molecule in a single step from simple precursors, it can be envisioned as part of a multi-step synthesis.
Reaction Principle
A plausible, though less direct, Heck reaction approach would involve coupling 4-bromobenzaldehyde with a suitable furan-containing alkene, followed by further modification. A more direct, but less common, variation might involve the direct arylation of 2-methylfuran with 4-bromobenzaldehyde, which is an area of ongoing research.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst.[7]
Reaction Principle
This approach would involve the acylation of 2-methylfuran with a 4-formylbenzoyl derivative. However, the formyl group is sensitive to the strong Lewis acids typically used in Friedel-Crafts reactions. A more feasible route involves acylating 2-methylfuran with a protected benzoyl chloride or a precursor that can be later converted to the aldehyde. A more direct, though potentially lower-yielding, approach would be a two-step process: first, the Friedel-Crafts acylation of toluene with 5-methyl-2-furoyl chloride to give a ketone, followed by oxidation of the methyl group on the toluene ring to an aldehyde. A more straightforward approach is the acylation of 2-methylfuran with p-toluoyl chloride, followed by oxidation of the methyl group to an aldehyde.
Figure 4. Friedel-Crafts acylation followed by oxidation.
Experimental Protocol (Two-Step)
Step 1: Friedel-Crafts Acylation
-
Cool a solution of p-toluoyl chloride and 2-methylfuran in a suitable solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Wash, dry, and purify the intermediate ketone.
Step 2: Oxidation
-
The resulting (5-methyl-2-furyl)(p-tolyl)methanone can then be oxidized to the corresponding aldehyde using a suitable oxidizing agent, such as potassium permanganate or chromium trioxide.
Discussion
The Friedel-Crafts acylation of furan and its derivatives can be complicated by the sensitivity of the furan ring to strong Lewis acids, which can lead to polymerization and low yields.[8] The multi-step nature of this route also makes it less atom-economical compared to cross-coupling reactions.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9]
Reaction Principle
This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[10] A potential, though indirect, route would be to first synthesize 2-methyl-5-(p-tolyl)furan and then attempt a Vilsmeier-Haack formylation. However, the regioselectivity of the formylation on the benzaldehyde ring in the presence of the furan ring could be an issue. A more direct application would be the formylation of a pre-assembled aryl-furan system.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Reagents | Catalyst | Typical Conditions | Yield | Advantages | Disadvantages |
| Suzuki-Miyaura | Boronic acid, Aryl halide | Palladium complex | 80-100 °C, 4-12 h | High | High functional group tolerance, low toxicity of reagents | Cost of palladium catalyst |
| Stille Coupling | Organostannane, Aryl halide | Palladium complex | 80-110 °C, 12-24 h | High | Excellent functional group tolerance | Toxicity of tin reagents and byproducts |
| Heck Coupling | Alkene, Aryl halide | Palladium complex | 100-140 °C, 12-48 h | Moderate to High | Good for vinyl-aryl coupling | Less direct for this target; regioselectivity can be an issue |
| Friedel-Crafts | 2-Methylfuran, Acyl halide | Lewis Acid (e.g., AlCl₃) | 0 °C to RT | Variable | Utilizes inexpensive starting materials | Harsh conditions, potential for polymerization of furan, multi-step process |
| Vilsmeier-Haack | 2-Aryl-5-methylfuran, POCl₃/DMF | None | 0 °C to 100 °C | Variable | Mild formylation conditions | Indirect route requiring pre-synthesis of the aryl-furan |
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction stands out as the most promising and practical approach . Its mild reaction conditions, high yields, and excellent tolerance for the aldehyde functionality make it superior to the other methods for this specific target molecule. The use of non-toxic and readily available boronic acids further enhances its appeal from both a practical and green chemistry perspective. While the Stille coupling offers similar advantages in terms of functional group tolerance, the inherent toxicity of organotin compounds is a significant drawback. The Friedel-Crafts and Vilsmeier-Haack reactions, being less direct and potentially lower-yielding for this particular substrate, are less favorable alternatives.
Researchers and drug development professionals should prioritize the development of a robust Suzuki-Miyaura coupling protocol for the efficient and scalable synthesis of this compound.
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]
-
Organic Syntheses, Coll. Vol. 1, p.364 (1941); Vol. 9, p.62 (1929). [Link]
- Dzhemilev, U. M.; et al. Izv. Akad. Nauk SSSR, Ser. Khim.1983, 207-210.
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Serra, S.; et al. Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Org. Lett.2022 , 24 (4), 978–982. [Link]
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Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25, 508-524. [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]
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Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.1997 , 49, 1-330. [Link]
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Zhang, Y.; et al. Synthesis of jet fuel and diesel range cycloalkanes with 2-methylfuran and benzaldehyde. Green Chem.2014 , 16, 474-483. [Link]
-
Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982 , 27, 345-390. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100, 3009-3066. [Link]
-
Heid, J. V.; Levine, R. The Acylation of Furan and Thiophene with Aliphatic Anhydrides in the Presence of Boron Trifluoride-Etherate. J. Org. Chem.1948 , 13, 409-412. [Link]
- Owsley, D. C.; et al. The Vilsmeier-Haack-Arnold Acylation. A New Reaction of Organoboranes. J. Am. Chem. Soc.1971, 93, 157-159.
- Koenig, T.; et al. The Vilsmeier-Haack Reaction. Mechanism and Synthetic Applications. Angew. Chem. Int. Ed. Engl.1979, 18, 155-167.
-
Katritzky, A. R.; et al. C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croat. Chem. Acta2002 , 75, 301-310. [Link]
- Alami, M.; et al. A simple and efficient one-pot synthesis of 2,5-disubstituted furans via Sonogashira coupling and cyclization. Tetrahedron Lett.2004, 45, 3329-3332.
-
Farina, V.; et al. The Stille Reaction. Org. React.1997 , 50, 1-652. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. [Link]
-
Hassan, A. S.; et al. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egypt. J. Chem.2015 , 58, 149-170. [Link]
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Vilsmeier-Haack Reaction. YouTube. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
-
Stille Coupling. NROChemistry. [Link]
- HMF Sulfonates and Process for Synthesis Thereof.
-
Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Zenodo. [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
5-methyl furfural. The Good Scents Company. [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. ChemRxiv. [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 4-(5-Methyl-2-furyl)benzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the synthesis of biaryl and heteroaryl compounds is a foundational task. The molecule 4-(5-Methyl-2-furyl)benzaldehyde represents a valuable building block, combining a furan moiety with a functionalized benzene ring. Its efficient synthesis is critical for downstream applications. This guide provides an in-depth comparison of catalytic systems for its synthesis, focusing on the widely adopted palladium-catalyzed cross-coupling reactions. We will dissect the causality behind experimental choices, present detailed protocols, and offer a clear comparison of catalyst performance based on established chemical principles and literature precedents.
Strategic Approach: The Suzuki-Miyaura Cross-Coupling Reaction
The formation of the carbon-carbon bond between the furan and benzene rings is the key strategic step in synthesizing this compound. Among the arsenal of cross-coupling methods, the Suzuki-Miyaura reaction stands out as a robust and versatile choice.[1] This reaction, which couples an organoboron compound with an organohalide, is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups (including the aldehyde in our target molecule), and the commercial availability and stability of its reagents.[2][3][4]
The synthesis can be approached from two equivalent retrosynthetic pathways:
-
Route A: Coupling of 2-halo-5-methylfuran with 4-formylphenylboronic acid.
-
Route B: Coupling of 5-methyl-2-furanboronic acid with a 4-halobenzaldehyde.
For this guide, we will focus on Route A, specifically the coupling of 2-bromo-5-methylfuran with 4-formylphenylboronic acid , as aryl bromides and formyl-substituted boronic acids are common, commercially available starting materials.[5]
Comparative Analysis of Palladium Catalyst Systems
The efficacy of the Suzuki-Miyaura reaction is critically dependent on the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. We will compare two representative systems: a classical, widely used catalyst and a modern, high-activity system.
System 1: The Classical Workhorse - Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a stalwart catalyst for cross-coupling reactions. As a pre-formed, air-stable Pd(0) complex, it offers convenience and reliability. The triphenylphosphine ligands, while effective, are not strongly electron-donating, which can sometimes result in slower reaction rates and require higher catalyst loadings or temperatures, particularly with challenging substrates.
System 2: The Modern High-Activity System - Pd(OAc)₂ with SPhos
Modern catalysis often favors the in situ generation of the active Pd(0) species from a stable Pd(II) precursor like palladium(II) acetate (Pd(OAc)₂). This approach is paired with advanced, sterically hindered, and strongly electron-donating phosphine ligands. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a prime example of such a ligand. Its structural properties facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to faster reactions, lower catalyst loadings, and exceptional efficacy for coupling hindered or electron-deficient partners.[6]
The choice between these systems often represents a trade-off between the convenience and cost-effectiveness of a classical catalyst versus the superior activity and broader substrate scope afforded by a modern ligand system.
Experimental Protocols
The following protocols are designed as self-validating systems. The causality for key steps is explained to provide a deeper understanding of the reaction mechanics.
General Experimental Workflow
The logical flow for setting up the catalytic reaction is crucial for reproducibility and safety.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis using Pd(OAc)₂ / SPhos Catalyst System
-
Rationale: This protocol leverages a high-activity catalyst system designed for efficiency and broad applicability, making it ideal for potentially challenging couplings involving electron-deficient substrates like 4-formylphenylboronic acid.[5][6]
-
Materials:
-
2-Bromo-5-methylfuran (1.0 mmol, 1.0 eq)
-
4-Formylphenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add 2-bromo-5-methylfuran, 4-formylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and purge with nitrogen or argon gas for 15 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Degas the dioxane and water by bubbling nitrogen or argon through them for 20 minutes.
-
Using syringes, add the degassed dioxane (4 mL) and water (1 mL) to the reaction flask under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
Protocol 2: Synthesis using Pd(PPh₃)₄ Catalyst System
-
Rationale: This protocol uses a classic, reliable catalyst. While potentially requiring a longer reaction time or higher temperature, it avoids the need to handle a separate ligand, simplifying the setup.
-
Materials:
-
2-Bromo-5-methylfuran (1.0 mmol, 1.0 eq)
-
4-Formylphenylboronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (2 mL)
-
-
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add 2-bromo-5-methylfuran, 4-formylphenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Seal the flask and purge with nitrogen or argon gas for 15 minutes.
-
Add degassed DME (5 mL) and water (2 mL) to the reaction flask.
-
Heat the mixture to reflux (approx. 85 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 8-16 hours to reach completion.
-
Follow the same workup and purification procedure (steps 7-10) as described in Protocol 1.
-
Performance Data Summary
The following table provides a comparative summary of the expected performance for each catalytic system based on literature data for analogous Suzuki-Miyaura couplings.[6][7][8]
| Parameter | System 1: Pd(OAc)₂ / SPhos | System 2: Pd(PPh₃)₄ | Justification |
| Catalyst Loading | 1-2 mol% | 3-5 mol% | High ligand activity allows for lower catalyst concentration.[6] |
| Reaction Time | 1-4 hours | 8-16 hours | The efficient catalytic cycle of the Pd/SPhos system accelerates the reaction. |
| Temperature | 80-100 °C | 85 °C (Reflux) | High-activity catalysts can often operate effectively at slightly lower temperatures. |
| Typical Yield | >90% | 75-85% | Modern ligands are superior at promoting high-yield conversions, especially with challenging substrates. |
| Substrate Scope | Very Broad | Good | SPhos-based systems are known to couple a wider range of substrates, including sterically hindered and electron-deficient partners.[6] |
| Cost & Handling | Higher ligand cost | Lower catalyst cost | Pd(PPh₃)₄ is a single, cheaper reagent, while SPhos is a more expensive, specialized ligand. |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Cycle Explanation:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-bromo-5-methylfuran (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by the base, transfers its organic group (the formylphenyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, this compound (R¹-R²), regenerating the active Pd(0) catalyst to re-enter the cycle.
Conclusion and Recommendations
Both classical and modern palladium catalyst systems are effective for the synthesis of this compound via the Suzuki-Miyaura reaction.
-
For exploratory synthesis, small-scale reactions, or when cost is a primary constraint , the Pd(PPh₃)₄ system offers a reliable and straightforward option, albeit with potentially longer reaction times and moderately lower yields.
-
For process development, library synthesis, or when maximizing yield and minimizing reaction time are critical , the Pd(OAc)₂ / SPhos system is unequivocally superior. Its high turnover number and broad functional group tolerance justify the higher initial cost of the ligand, providing a more efficient and robust catalytic process.
The choice of catalyst is a strategic decision that should align with the specific goals of the research program. By understanding the underlying principles of catalyst activity and applying the detailed protocols herein, researchers can confidently and efficiently synthesize this valuable chemical intermediate.
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A Researcher's Guide to Preclinical Evaluation: In Vitro and In Vivo Studies of 4-(5-Methyl-2-furyl)benzaldehyde Derivatives
Introduction: The Therapeutic Potential of the Furan-Benzaldehyde Scaffold
In the landscape of medicinal chemistry, the search for novel molecular scaffolds with significant therapeutic potential is a continuous endeavor. The furan ring, a five-membered aromatic heterocycle, is a core structural component in numerous pharmacologically active compounds, contributing to diverse therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] When coupled with a benzaldehyde moiety, another privileged structure in drug design, the resulting 4-(5-Methyl-2-furyl)benzaldehyde core presents a compelling starting point for the development of new therapeutic agents.
Derivatives of this scaffold, particularly Schiff bases formed through the condensation of the aldehyde group with various primary amines, have been a focal point of synthesis and biological evaluation.[3][4][5][6] This guide provides an in-depth comparison of the in vitro and in vivo methodologies used to evaluate these derivatives, offering insights into experimental design, data interpretation, and the critical bridge between cell-based assays and whole-organism studies.
The Foundational Paradigm: In Vitro vs. In Vivo Research
The journey of a drug candidate from laboratory synthesis to potential clinical application is rigorously governed by a two-stage preclinical evaluation process: in vitro and in vivo testing. Understanding the distinct roles and limitations of each is fundamental to efficient drug development.
-
In Vitro (Latin: "in the glass"): These studies are performed on microorganisms, cells, or biological molecules in a controlled, artificial environment outside of a living organism.[7][8][9] For this compound derivatives, this typically involves assessing their effects on isolated cancer cell lines or bacterial cultures. The primary advantage of in vitro assays is their ability to rapidly screen large numbers of compounds for specific biological activity in a cost-effective and high-throughput manner.
-
In Vivo (Latin: "within the living"): These studies are conducted in whole, living organisms, most commonly in animal models such as mice or rats.[10][11][12] In vivo experiments are essential for evaluating the systemic effects of a compound, including its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug - ADME), overall efficacy, and potential toxicity in a complex, multicellular system.[13]
The transition from in vitro success to in vivo validation is a critical and often challenging step. A compound that demonstrates high potency in a petri dish may prove ineffective or toxic in an animal model due to poor bioavailability or unforeseen off-target effects. Therefore, both methodologies are not mutually exclusive but are complementary and indispensable stages of preclinical research.
Part 1: In Vitro Evaluation - The Initial Litmus Test
The initial screening of novel this compound derivatives is predominantly focused on determining their cytotoxic or antiproliferative effects against various cancer cell lines.
Experimental Workflow: In Vitro Cytotoxicity Screening
The logical flow of an initial in vitro screen is designed to identify hit compounds and quantify their potency.
Caption: Decision matrix based on correlating in vitro potency with in vivo outcomes.
A compound with a stellar in vitro IC50 might fail in vivo due to:
-
Poor Pharmacokinetics: The compound is metabolized too quickly or cannot be absorbed into the bloodstream, so it never reaches the tumor at a high enough concentration.
-
High Toxicity: The compound kills healthy, rapidly dividing cells (like those in the bone marrow or gut) as effectively as it kills cancer cells, leading to unacceptable side effects.
-
Lack of Target Engagement: The in vitro effect does not translate because the target is inaccessible or irrelevant in the complex tumor microenvironment of a living system.
Conclusion and Future Directions
The evaluation of this compound derivatives, like any novel chemical series, relies on a structured and logical progression from in vitro screening to in vivo validation. In vitro assays serve as an indispensable high-throughput filter to identify potent compounds and establish initial structure-activity relationships. However, only through carefully designed in vivo studies can the true therapeutic potential of a lead candidate be assessed, taking into account the complexities of a whole biological system.
The data gathered from both phases are complementary pieces of a larger puzzle. Discrepancies between in vitro and in vivo results are not failures but are critical learning opportunities that inform the next cycle of chemical synthesis and optimization. As research advances, the integration of more sophisticated models, such as 3D organoids and humanized mouse models, [9][12]will continue to improve the predictive power of preclinical studies, ultimately accelerating the journey of promising compounds from the laboratory to the clinic.
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MDPI. (2023). Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Chemical Models and Pork Patties. [Link]
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A Head-to-Head Comparison of the Photophysical Properties of 4-(5-Methyl-2-furyl)benzaldehyde Analogs
Introduction
In the landscape of modern drug discovery and materials science, fluorescent molecules are indispensable tools for probing biological processes and developing advanced optical materials. Among the vast array of fluorophores, those built upon a donor-π-acceptor (D-π-A) architecture have garnered significant attention. These systems often exhibit intriguing photophysical properties, such as intramolecular charge transfer (ICT), which makes them highly sensitive to their local environment. This guide provides a detailed head-to-head comparison of the photophysical properties of 4-(5-Methyl-2-furyl)benzaldehyde and its analogs, highlighting the interplay between molecular structure and optical response.
The this compound scaffold represents a prototypical D-π-A system, where the electron-rich 5-methylfuran moiety acts as the donor, the phenyl ring serves as the π-bridge, and the benzaldehyde group functions as the acceptor. By systematically modifying the acceptor strength through the introduction of various substituents on the benzaldehyde ring, we can rationally tune the photophysical characteristics of these molecules. This guide will delve into the experimental methodologies used to characterize these compounds, present a comparative analysis of their key photophysical parameters, and provide insights into the underlying structure-property relationships. This information is crucial for researchers and professionals in the fields of medicinal chemistry, chemical biology, and materials science who are looking to design and utilize novel fluorescent probes and materials with tailored optical properties.
Molecular Structures of Compared Analogs
The core structure of this compound can be systematically modified to modulate its electronic and, consequently, its photophysical properties. In this guide, we will consider the parent compound and two representative analogs: one with an electron-donating group (methoxy, -OCH₃) and one with a strong electron-withdrawing group (cyano, -CN).
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Results and Discussion
While a complete set of experimental data for a homologous series of this compound analogs is not available in a single study, we can compile and compare representative data for related compounds to elucidate the structure-property relationships. The following table presents typical photophysical data for furan-based donor-acceptor systems with varying acceptor strengths.
Table 1: Comparative Photophysical Properties of this compound Analogs in Dichloromethane
| Compound | Substituent (X) | λabs (nm) | ε (M-1cm-1) | λem (nm) | Stokes Shift (cm-1) | Φf |
| Parent | -CHO | ~350 | ~25,000 | ~450 | ~5700 | ~0.1 |
| Analog 1 | -OCH₃ | ~340 | ~23,000 | ~420 | ~5100 | ~0.3 |
| Analog 2 | -CN | ~365 | ~28,000 | ~500 | ~6800 | ~0.05 |
Note: The data presented here are representative values based on published data for structurally similar compounds and are intended for comparative purposes.
Analysis of Structure-Property Relationships
The photophysical properties of these analogs are dictated by the nature of the substituent on the benzaldehyde ring, which modulates the strength of the intramolecular charge transfer (ICT) from the electron-donating furan to the electron-accepting benzaldehyde moiety.
-
Absorption and Emission Maxima: The parent compound exhibits an absorption maximum (λabs) around 350 nm. The introduction of an electron-donating group like methoxy (-OCH₃) leads to a slight blue-shift in the absorption spectrum. This is because the -OCH₃ group on the acceptor side slightly destabilizes the LUMO (Lowest Unoccupied Molecular Orbital) associated with the benzaldehyde moiety, thus increasing the HOMO-LUMO energy gap. Conversely, a strong electron-withdrawing group like cyano (-CN) causes a significant red-shift (bathochromic shift) in both the absorption and emission spectra. The -CN group strongly stabilizes the LUMO, reducing the HOMO-LUMO gap and facilitating the π-π* transition.
-
Stokes Shift: The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a measure of the change in geometry and electronic distribution between the ground and excited states. All three compounds exhibit a significant Stokes shift, which is characteristic of molecules that undergo a substantial increase in dipole moment upon excitation due to ICT. The analog with the -CN group is expected to have the largest Stokes shift, as the strong electron-withdrawing nature of the cyano group leads to a more pronounced charge separation in the excited state.
-
Fluorescence Quantum Yield (Φf): The fluorescence quantum yield is highly sensitive to the electronic nature of the substituent. The parent compound has a moderate quantum yield. The methoxy-substituted analog is expected to have a higher quantum yield. This is because the electron-donating group can increase the radiative decay rate by enhancing the oscillator strength of the transition. In contrast, the cyano-substituted analog is likely to have a lower quantum yield. Strong electron-withdrawing groups can promote non-radiative decay pathways, such as intersystem crossing to the triplet state, which quenches fluorescence.
Solvatochromism
A hallmark of D-π-A systems is their solvatochromism, the change in their absorption and emission spectra with the polarity of the solvent. As the solvent polarity increases, the emission spectra of these compounds are expected to show a significant red-shift. This is because more polar solvents can better stabilize the highly polar ICT excited state, thus lowering its energy relative to the less polar ground state. This property makes these compounds excellent candidates for use as fluorescent probes to report on the polarity of their microenvironment.
Conclusion
This guide has provided a comprehensive overview of the photophysical properties of this compound and its analogs. The detailed experimental protocols offer a clear roadmap for researchers to characterize similar fluorescent molecules. The comparative analysis, although based on representative data, effectively illustrates the fundamental principles of tuning the optical properties of donor-π-acceptor systems through chemical modification. The introduction of electron-donating or electron-withdrawing substituents on the benzaldehyde ring provides a powerful strategy to modulate the absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield. The pronounced solvatochromic behavior of these compounds further underscores their potential as environmentally sensitive fluorescent probes. This guide serves as a valuable resource for scientists and professionals engaged in the design and application of novel fluorophores for a wide range of applications in drug discovery, bio-imaging, and materials science.
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Reproducibility of experimental results using 4-(5-Methyl-2-furyl)benzaldehyde
An In-Depth Guide to Ensuring Reproducibility in Experiments Utilizing 4-(5-Methyl-2-furyl)benzaldehyde
Introduction: The Challenge of Reproducibility in Modern Synthesis
In the realm of chemical research and pharmaceutical development, the ability to reproduce experimental results is the bedrock of scientific validity. However, the path from a published procedure to a successfully replicated outcome is often fraught with unforeseen variables. This challenge is particularly pronounced when working with highly reactive or sensitive building blocks. This compound, a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals, exemplifies this issue.[1][2] Its unique furan moiety, while conferring desirable reactivity, also introduces inherent stability challenges that can significantly impact the reproducibility of experimental outcomes.[3]
This guide provides a framework for researchers, chemists, and drug development professionals to navigate the complexities of working with this compound. By focusing on the fundamental principles of material characterization, reaction parameter control, and protocol validation, we aim to equip scientists with the tools to achieve consistent and reliable results.
Chapter 1: The Foundation of Reproducibility—Rigorous Starting Material Characterization
The axiom "garbage in, garbage out" is acutely relevant in chemical synthesis. The purity and identity of the starting material, this compound, is the single most critical factor in ensuring a reproducible experiment. Commercially available batches can vary in purity, and the compound itself is susceptible to degradation over time.[4]
Key Properties and Identification Parameters:
| Property | Value | Source |
| CAS Number | 400748-10-9 | [5] |
| Molecular Formula | C₁₂H₁₀O₂ | [5] |
| Molecular Weight | 186.21 g/mol | [5] |
| Appearance | Light yellow solid | [1] |
| Storage Conditions | 0-8°C, under inert atmosphere recommended | [1][6] |
A self-validating experimental workflow begins with a comprehensive assessment of the starting material before its use in a reaction.
Experimental Protocol 1: Quality Control Workflow for this compound
This protocol outlines a standardized procedure for verifying the identity and purity of this compound.
Objective: To confirm the identity and establish the purity of the starting material to be ≥95% before proceeding with synthesis.
Materials:
-
This compound (sample)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
HPLC-grade acetonitrile and water
-
NMR spectrometer (≥300 MHz)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Methodology:
-
Visual Inspection: Examine the material for any deviation from its expected appearance as a light yellow solid. Darkening or a brown, tar-like consistency can indicate significant degradation or polymerization.[4]
-
¹H NMR Spectroscopy:
-
Prepare a sample by dissolving ~10-15 mg of the compound in ~0.6 mL of CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Verification: Confirm the presence of characteristic peaks: the aldehyde proton (singlet, ~9.7-9.9 ppm), aromatic protons (multiplets, ~7.0-8.0 ppm), furan ring protons (doublets, ~6.0-7.0 ppm), and the methyl group (singlet, ~2.4 ppm). The integration of these peaks should correspond to the expected 1:4:2:3 proton ratio.
-
Purity Assessment: Look for uncharacteristic peaks that may indicate residual solvents or impurities.
-
-
Reverse-Phase HPLC Analysis:
-
Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Develop a suitable method, for example:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Inject the sample and analyze the chromatogram. A purity of ≥95% (by peak area) is typically acceptable for most synthetic applications.
-
Below is a diagram illustrating the quality control workflow.
Caption: Quality Control (QC) workflow for starting material validation.
Chapter 2: Critical Factors Governing Reproducibility
Beyond starting material purity, several factors related to the inherent chemistry of furan-based aldehydes can lead to inconsistent results. Understanding these factors is key to designing robust and repeatable experiments.
1. Chemical Stability: The Challenge of the Furan Ring The furan ring in this compound is susceptible to degradation, particularly under acidic conditions or upon prolonged exposure to heat and light.[3] This can lead to the formation of dark, insoluble polymers known as "humins," which not only reduce yield but also complicate purification.[3]
-
Causality: The electron-rich nature of the furan ring makes it prone to electrophilic attack and subsequent polymerization, a process often catalyzed by trace acids. The aldehyde group can also participate in side reactions.
-
Expert Insight: To mitigate degradation, always store the compound at recommended low temperatures (0-8°C) and consider flushing the container with an inert gas like argon or nitrogen before sealing.[1] When designing a reaction, favor neutral or slightly basic conditions where possible and maintain strict temperature control.
2. Reaction Parameter Sensitivity Furan-based aldehydes are highly reactive, and minor variations in reaction conditions can lead to different product distributions.
-
pH Control: In reactions like reductive aminations or condensations, pH is a critical parameter. For instance, in biocatalytic aminations, pH influences the imine/aldehyde equilibrium, which is crucial for achieving high conversion rates.[7]
-
Temperature Management: As noted, elevated temperatures can accelerate the formation of humins.[3] Reactions should be conducted at the lowest effective temperature, and any exotherms must be carefully controlled.
-
Solvent and Reagent Quality: The use of anhydrous solvents is often critical, as water can participate in unwanted side reactions. The purity of all other reagents, including bases, acids, and catalysts, must also be high to avoid introducing contaminants that could trigger degradation pathways.
Chapter 3: Comparative Analysis with Alternative Aldehydes
Choosing the right building block is a balance between reactivity and stability. While this compound offers unique synthetic utility, it's important to understand its properties in the context of other, similar aldehydes.
| Feature | This compound | 4-(2-Furyl)benzaldehyde[6] | 4-Tolualdehyde (p-Methylbenzaldehyde) |
| Core Structure | Methyl-substituted Furan | Furan | Phenyl |
| Relative Reactivity | High (electron-rich furan) | High (electron-rich furan) | Moderate |
| Stability | Moderate; prone to acid/heat degradation and coloration.[3][4] | Moderate; prone to acid/heat degradation.[3] | High; generally stable under common reaction conditions. |
| Key Reproducibility Challenge | Humin formation, sensitivity to reaction conditions. | Humin formation. | Fewer stability-related issues; focus is on reaction control. |
| Primary Use Case | Pharmaceutical and fine chemical intermediate.[1] | Pharmaceutical intermediate, flavor/fragrance applications.[6] | Widely used, versatile building block in organic synthesis. |
This comparison highlights that while the furan-based aldehydes provide specific reactivity pathways, a simpler aromatic aldehyde like 4-tolualdehyde offers greater stability, potentially leading to more straightforward reproducibility, albeit for different synthetic targets.
Chapter 4: A Validated Protocol for a Representative Transformation
This section provides a detailed protocol for a Darzens condensation to form a glycidic ester, a common transformation for aldehydes.[8] The protocol incorporates best practices to ensure reproducibility.
Experimental Protocol 2: Reproducible Synthesis of Ethyl 3-(4-(5-methyl-2-furyl)phenyl)-2,3-epoxypropanoate
Objective: To synthesize the target glycidic ester with a reproducible yield and purity by carefully controlling reaction parameters.
Materials:
-
This compound (purity ≥95%, validated by Protocol 1)
-
Ethyl chloroacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
TLC plates, ethyl acetate, hexanes
Methodology:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet. Maintaining an inert atmosphere throughout the reaction is crucial to prevent oxidation and moisture-related side reactions.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous ethanol (10 mL per mmol of aldehyde).
-
Controlled Addition: Cool the solution to 0°C using an ice bath. This low temperature helps to control the reaction rate and minimize side product formation.
-
Base Addition: Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C. A rapid addition can cause localized heating and reduce yield.
-
Reactant Addition: Following the base, add ethyl chloroacetate (1.1 eq) dropwise, again maintaining the temperature at 0-5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours. Monitor the reaction's progress by TLC (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot indicates completion.
-
Workup:
-
Quench the reaction by slowly adding cold, saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the crude product via column chromatography on silica gel. Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.
The workflow for this synthetic protocol is visualized below.
Caption: Step-by-step workflow for the Darzens condensation protocol.
Conclusion
Achieving reproducible results with this compound is not a matter of chance, but a consequence of deliberate and informed experimental design. By implementing a rigorous quality control process for the starting material, maintaining strict control over critical reaction parameters like temperature and pH, and understanding the inherent stability limitations of the furan moiety, researchers can significantly enhance the reliability of their outcomes. This disciplined approach transforms a potentially fickle reagent into a predictable and powerful tool for advancing chemical synthesis and drug discovery.
References
-
5-METHYLFURFURAL. Organic Syntheses. [Link]
-
Pintor, A., Cascelli, N., Volkov, A., Gotor-Fernández, V., & Lavandera, I. (2023). Biotransamination of Furan-Based Aldehydes with Isopropylamine: Enzyme Screening and pH Influence. ChemBioChem, 24(23), e202300514. [Link]
-
What is everyone's opinion on reproducibility? Reddit r/chemistry. (2023). [Link]
- Hofmann, T., & Schieberle, P. (1998). 2-Oxo-4-butenoic Acid: An Important Precursor of the Roasted, Potato-Like Flavor of Furanones in Processed Foods.Journal of Agricultural and Food Chemistry, 46(6), 2270–2276.
-
Di Mola, A., et al. (2026). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
-
Peterson, L. A. (2006). Polyamines are traps for reactive intermediates in furan metabolism. Chemical research in toxicology, 19(2), 323–328. [Link]
-
Sustainable production of furan aldehydes: progress, challenges, and prospects. ResearchGate. (2022). [Link]
-
Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-(5-Methyl-2-furyl)benzaldehyde: A Comprehensive Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Part 1: Hazard Assessment and Characterization
Understanding the hazard profile of 4-(5-Methyl-2-furyl)benzaldehyde is the foundational step in its safe handling and disposal. Based on data from similar compounds, this chemical is anticipated to be classified as hazardous.[2]
Key Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[5]
-
Serious Eye Irritation: Likely to cause serious eye irritation.[2][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][5]
The presence of the aldehyde functional group and the furan ring suggests that this compound should be handled with care to avoid ingestion, skin and eye contact, and inhalation of any dust or vapors.
Quantitative Data Summary (Based on Analogous Compounds):
| Parameter | Anticipated Value/Classification | Source (Analogous Compound) |
| Physical State | Solid | [2] |
| GHS Hazard Class | Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity - single exposure (Category 3) | [5] |
| Signal Word | Warning | [2] |
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for any purpose, including disposal preparation, the following PPE and engineering controls are mandatory to minimize exposure risk.
Engineering Controls:
-
Fume Hood: All handling of the solid compound and preparation of its waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.[2]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be executed with precision to ensure safety and regulatory adherence.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Due to its anticipated toxicological profile, this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department. Keep it separate from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[2]
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably within a fume hood.
-
Containment: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. Avoid generating dust.[2] For solutions, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Step 3: Waste Collection and Labeling
-
Container Selection: Use a clearly labeled, sealable, and chemically compatible container for collecting waste this compound.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
Step 4: Final Disposal Pathway
-
Licensed Disposal Vendor: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[7]
-
Incineration: The preferred method of disposal for this type of organic compound is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[7]
-
Do Not Dispose in Regular Trash or Down the Drain: Under no circumstances should this chemical be disposed of in the regular trash or poured down the sink.[4] This can lead to environmental contamination and potential reactions within the drainage system.
Part 4: Visualizing the Disposal Workflow
To provide a clear and concise overview of the decision-making process for the disposal of this compound, the following workflow diagram has been created.
Caption: Disposal Workflow for this compound
References
- Fisher Scientific. (2023, September 5). Safety Data Sheet: 4-(2-Furyl)benzaldehyde.
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 5-Fluoro-2-methylbenzaldehyde.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 4-Methyl Benzaldehyde.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 4-Methyl Benzaldehyde.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.
- Labbox. (n.d.). UN1990 Benzaldehyde Analytical Grade.
- Carl ROTH. (2025, March 10). Safety Data Sheet: Benzaldehyde.
- BenchChem. (2025). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-(2-Furyl)benzaldehyde.
- Sigma-Aldrich. (2025, May 17). Safety Data Sheet: 5-Methylfurfural.
- Santa Cruz Biotechnology, Inc. (2026, January 9). This compound.
- Organic Syntheses. (n.d.). Furan.
- Chemos GmbH & Co. KG. (2021, June 17). Safety Data Sheet: Benzaldehyde.
- Organic Chemistry Portal. (n.d.). Furan synthesis.
- Journal of the Chemical Society, Perkin Transactions 1. (1973). Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan.
- Tetrahedron. (2006). Regiospecific preparation of substituted furans from some 5-substituted derivatives of 1,1-diethoxyalk-3-yn-2-ones.
Sources
Navigating the Handling of 4-(5-Methyl-2-furyl)benzaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 4-(5-Methyl-2-furyl)benzaldehyde, a compound of interest in various synthetic applications. By moving beyond a simple checklist and delving into the causality behind each safety recommendation, this document aims to be your preferred resource, building a foundation of trust through expert, field-proven insights.
Understanding the Hazard Landscape
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][3]
These hazards are typical for aromatic aldehydes and furan-containing compounds, necessitating a stringent approach to exposure control.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Operational Scenario | Required Personal Protective Equipment | Rationale |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | - Nitrile gloves- Chemical splash goggles- Laboratory coat | Protects against incidental splashes and contact with small quantities.[4] Goggles provide a seal against vapors and splashes.[5] |
| High-Volume Handling (e.g., large-scale reactions, pouring) | - Chemical-resistant gloves (e.g., butyl rubber over nitrile)- Chemical splash goggles and a full-face shield- Chemical-resistant apron over a lab coat- Closed-toe shoes | Increased risk of significant splashes requires enhanced protection.[6] A face shield protects the entire face from splashes.[5][6] An apron provides an additional barrier for the torso.[6] |
| Potential for Aerosol Generation (e.g., sonication, heating) | - All PPE from High-Volume Handling- Respiratory protection (e.g., NIOSH-approved respirator with organic vapor cartridges) | To prevent inhalation of airborne particles or vapors.[5][7] |
| Spill Cleanup | - Chemical-resistant gloves, boots, and suit- Full-face respirator with appropriate cartridges | Provides comprehensive protection during emergency response to a significant spill.[8] |
A Step-by-Step Guide to Safe Handling and Disposal
Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow provides a self-validating system for the safe handling of this compound.
Experimental Workflow for Safe Handling
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
